molecular formula C10H10F3NO3 B1408444 Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate CAS No. 1227576-40-0

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Cat. No.: B1408444
CAS No.: 1227576-40-0
M. Wt: 249.19 g/mol
InChI Key: NOHATOHBYOBHTD-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a multifunctional pyridine core substituted with a methoxy group, a trifluoromethyl group, and an ethyl ester, making it a versatile intermediate for the synthesis of more complex molecules. The strategic incorporation of the trifluoromethyl group is a critical design element in modern drug discovery. This moiety is known to significantly enhance a compound's lipophilicity, which can improve cell membrane permeability and overall bioavailability . Furthermore, the strength of the carbon-fluorine bond confers exceptional metabolic stability, helping to prolong the half-life of potential drug candidates by blocking reactive metabolic sites . The trifluoromethyl group also acts as a bioisostere for other non-polar groups, influencing the electronic properties of the aromatic system and potentially strengthening binding affinity and selectivity for biological targets . The ester functional group provides a handle for further synthetic modification, allowing researchers to synthesize a wide array of derivatives, such as carboxylic acids or amides, for structure-activity relationship (SAR) studies. As a substituted isonicotinate, this compound shares a structural relationship with a class of molecules investigated for various biological activities, underscoring its utility in constructing novel therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-14-8(16-2)7(6)10(11,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHATOHBYOBHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196844
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
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Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227576-40-0
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID601196844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a specialized heterocyclic scaffold critical to modern drug discovery and agrochemical development. Characterized by a highly functionalized pyridine core, this compound integrates three distinct pharmacophoric elements: a reactive ester handle for chain extension, a trifluoromethyl (


) group for metabolic stability and lipophilicity modulation, and a methoxy group that serves as both a hydrogen bond acceptor and a potential site for further nucleophilic displacement.

This guide details the chemical properties, validated synthesis protocols, and reactivity profiles of this molecule, specifically tailored for researchers optimizing kinase inhibitors , COMT inhibitors , and herbicidal active ingredients .

Chemical Identity & Structural Analysis

PropertyData
IUPAC Name Ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
Molecular Formula

Molecular Weight 249.19 g/mol
Core Scaffold Isonicotinic Acid (Pyridine-4-carboxylic acid)
Key Substituents 2-Methoxy (-OMe), 3-Trifluoromethyl (

), 4-Ethyl Ester
Electronic Character Electron-deficient pyridine ring (activated for

)
Electronic Structure & Reactivity Logic

The reactivity of this scaffold is dictated by the interplay between the pyridine nitrogen and the substituents:

  • 3-Trifluoromethyl Group: Acts as a strong electron-withdrawing group (EWG) via induction (-I effect). This significantly lowers the

    
     of the pyridine nitrogen and activates the ring toward nucleophilic attack, particularly at the 2- and 6-positions. It also imposes steric bulk (A-value ~2.1), forcing the adjacent ester group out of planarity, which can retard hydrolysis rates compared to non-fluorinated analogs.
    
  • 2-Methoxy Group: While typically an electron donor via resonance (+M), its donation is attenuated by the adjacent electron-withdrawing

    
     group and the electron-deficient ring. It serves as a "masked" hydroxyl group (convertible to pyridone) or a leaving group under forcing conditions.
    
  • 4-Ester Group: The primary handle for derivatization (reduction, hydrolysis, amidation).

Synthesis & Manufacturing

The most robust synthetic route utilizes 2-chloro-3-(trifluoromethyl)isonicotinic acid as the starting material. This approach ensures regiochemical integrity of the


 group.
Diagram 1: Synthesis Pathway

Synthesis cluster_legend Reaction Logic Start 2-Chloro-3-(trifluoromethyl) isonicotinic acid Step1 Step 1: Esterification (EtOH, H2SO4, Reflux) Start->Step1 Acid Catalysis Inter Ethyl 2-chloro-3-(trifluoromethyl) isonicotinate Step1->Inter Yield >90% Step2 Step 2: SnAr Displacement (NaOMe, MeOH, 0°C -> RT) Inter->Step2 Nucleophilic Subst. Product Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate Step2->Product Regioselective The 2-Cl position is highly activated\nby the ring N and 3-CF3 group. The 2-Cl position is highly activated by the ring N and 3-CF3 group.

Caption: Two-step synthesis starting from the commercially available chloro-acid precursor. The SnAr reaction is driven by the electron-deficient nature of the pyridine ring.

Detailed Protocol: Synthesis from 2-Chloro Precursor

Step 1: Esterification

  • Charge: Dissolve 2-chloro-3-(trifluoromethyl)isonicotinic acid (1.0 equiv) in absolute ethanol (10 vol).

  • Catalyze: Add concentrated

    
     (0.5 equiv) dropwise.
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC or LCMS for disappearance of acid.
    
  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with sat.

    
     (to remove acid traces) and brine. Dry over 
    
    
    
    and concentrate to yield the Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate intermediate.

Step 2: Nucleophilic Aromatic Substitution (


) 
  • Prepare: Dissolve the chloro-ester intermediate (1.0 equiv) in anhydrous Methanol (5 vol).

  • React: Cool to

    
    . Slowly add Sodium Methoxide (NaOMe, 1.1 equiv, 25% w/w in MeOH). Note: Control exotherm to prevent ester hydrolysis.
    
  • Stir: Allow to warm to room temperature and stir for 2–3 hours. The reaction is typically fast due to the activation provided by the

    
     group.
    
  • Quench: Neutralize with dilute acetic acid or

    
    .
    
  • Isolate: Remove MeOH in vacuo. Partition between water and EtOAc. The organic layer yields the target Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate .

Chemical Reactivity Profile

This scaffold is a versatile building block. The following transformations are validated for library generation in drug discovery.

Diagram 2: Reactivity & SAR Map

Reactivity Center Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate Hydrazide Hydrazinolysis (NH2NH2·H2O, EtOH) --> Acyl Hydrazide Center->Hydrazide Ester Reactivity Alcohol Reduction (NaBH4/LiCl or LiAlH4) --> Benzyl Alcohol Analog Center->Alcohol Ester Reduction Pyridone Demethylation (HBr/AcOH or TMSI) --> 2-Pyridone Center->Pyridone Ether Cleavage Oxadiazole Heterocyclization (Amidoxime coupling) --> 1,2,4-Oxadiazole Center->Oxadiazole Bioisostere Synthesis

Caption: Key synthetic divergences. The ester is the primary handle, while the methoxy group allows access to pyridone scaffolds common in kinase inhibitors.

Experimental Protocols for Key Transformations
A. Hydrazide Formation (Precursor to Heterocycles)

Hydrazides are critical intermediates for synthesizing 1,3,4-oxadiazoles and triazoles, common motifs in antimicrobial and anticancer agents.

  • Reagents: Hydrazine hydrate (5.0 equiv), Ethanol.

  • Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate.[1][2] Reflux for 2–4 hours. The electron-withdrawing

    
     group increases the electrophilicity of the carbonyl, making this reaction faster than in non-fluorinated analogs.
    
  • Observation: Product often precipitates upon cooling.

B. Reduction to Alcohol

The resulting alcohol (pyridin-4-ylmethanol) is a pivot point for ether synthesis or conversion to benzyl halides.

  • Reagents:

    
     (4.0 equiv), Methanol/THF (or 
    
    
    
    in ether).
  • Procedure: Add

    
     portion-wise at 
    
    
    
    . The
    
    
    group stabilizes the hydrate intermediate, so excess reducing agent or slightly higher temperatures (
    
    
    ) may be required compared to simple benzoates.
C. Demethylation to 2-Pyridone

The 2-pyridone tautomer is a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase).

  • Reagents: TMSI (Trimethylsilyl iodide) in

    
     or HBr in AcOH.
    
  • Mechanism: Nucleophilic attack on the methyl group. The 2-position is sterically accessible despite the 3-

    
     group.
    

Applications in Drug Discovery

This specific isomer is highly valued for its ability to fine-tune Lipophilicity (LogP) and Metabolic Stability .

  • COMT Inhibitors: The 3-trifluoromethyl-isonicotinic acid core is a bioisostere for the nitrocatechol pharmacophore found in drugs like Opicapone. The

    
     group prevents metabolic oxidation at the 3-position while maintaining electronic withdrawal necessary for enzyme binding.
    
  • Kinase Inhibitors: The 2-methoxy group can be displaced by aniline nucleophiles (via

    
     at higher temperatures) to form 2-amino-3-trifluoromethylpyridines, a core motif in inhibitors targeting VEGFR and PDGFR.
    
  • Herbicides: Analogs of this compound (specifically sulfonylurea derivatives) are used in ALS-inhibiting herbicides (e.g., Pyroxsulam family), where the

    
     group ensures crop selectivity and soil persistence.
    

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert atmosphere (

    
    ). The ester is stable, but the methoxy group can hydrolyze to the pyridone under strongly acidic, aqueous conditions.
    
  • Incompatibility: Strong oxidizing agents, strong bases (can cause hydrolysis or

    
     side reactions).
    

References

  • Synthesis of Trifluoromethylpyridines: Kiss, L. E., et al. "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors."[3] Organic Letters, 2008.[3]

  • Precursor Reactivity: Sigma-Aldrich. "2-Chloro-3-(trifluoromethyl)isonicotinic acid Product Sheet."

  • SnAr Mechanisms: "Concerted Nucleophilic Aromatic Substitution Reactions." National Institutes of Health (NIH).

  • Agrochemical Applications: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science.

  • Hydrazide Protocols: "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molbank.

Sources

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. While this specific isomer is not widely cataloged, its structural features—a trifluoromethyl group, a methoxy moiety, and an ethyl isonicotinate scaffold—suggest a high potential for modulating biological activity. This document consolidates fundamental molecular data, predicted physicochemical properties, a plausible synthetic pathway, and a discussion of its potential applications, grounded in the established roles of its constituent functional groups. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and can influence the pKa and solubility of the parent molecule. The isonicotinate framework, specifically the ethyl ester of pyridine-4-carboxylic acid, serves as a versatile building block for creating compounds with diverse pharmacological profiles.

The strategic functionalization of this scaffold is a cornerstone of modern drug design. The introduction of specific substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide focuses on a molecule featuring two particularly impactful groups:

  • The Methoxy Group (-OCH₃): This group acts as a hydrogen bond acceptor and can influence molecular conformation. Its presence can enhance metabolic stability by blocking potential sites of oxidation and can improve solubility.

  • The Trifluoromethyl Group (-CF₃): As one of the most important functional groups in contemporary drug design, the -CF₃ group offers a unique combination of properties. It is a strong electron-withdrawing group, highly lipophilic, and metabolically stable. Its introduction can dramatically enhance a compound's metabolic half-life, membrane permeability, and binding affinity to target proteins.

The combination of these groups on an isonicotinate chassis in Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate creates a molecule with a compelling property profile for investigation in various therapeutic areas.

Chemical Identity and Core Properties
2.1 Molecular Structure

The arrangement of the functional groups on the pyridine ring is depicted below.

Caption: 2D structure of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

2.2 Quantitative Data Summary

The molecular formula and weight have been calculated from the chemical structure. These values are identical to those of its known positional isomer, ethyl 2-methoxy-5-(trifluoromethyl)nicotinate.

PropertyValueSource
IUPAC Name Ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate-
Molecular Formula C₁₀H₁₀F₃NO₃Calculated
Molecular Weight 249.19 g/mol Calculated
Exact Mass 249.06128 g/mol Calculated
Proposed Synthesis and Methodologies

A direct, validated synthesis for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is not reported in the surveyed literature. However, a plausible and robust synthetic route can be designed based on established pyridine chemistry and esterification methods. The proposed workflow leverages common starting materials and well-understood reaction mechanisms.

3.1 Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a pre-functionalized pyridine ring, followed by the crucial esterification of the carboxylic acid at the C4 position.

G start 2-Methoxy-3-(trifluoromethyl) isonicotinic Acid reaction Fischer Esterification start->reaction reagents Ethanol (C₂H₅OH) Acid Catalyst (e.g., H₂SO₄) Toluene (Solvent) reagents->reaction workup 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., Ethyl Acetate) 3. Drying (e.g., MgSO₄) reaction->workup Reaction Quench purification Column Chromatography (Silica Gel) workup->purification Crude Product product Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate purification->product Pure Product

An In-depth Technical Guide to the Characterization of the Solubility of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical quality attribute that profoundly influences the entire drug development lifecycle, from synthetic route optimization and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (EMTI). While specific quantitative solubility data for EMTI is not extensively documented in public literature, this paper presents the fundamental theoretical principles and a detailed, self-validating experimental protocol to empower researchers, chemists, and formulation scientists to generate a robust and reliable solubility profile. We delve into predictive models, such as Hansen Solubility Parameters (HSP), to establish a rational basis for solvent selection and offer a step-by-step guide to the industry-standard saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Introduction: The Critical Role of Solubility

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (EMTI) belongs to the substituted pyridine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous therapeutic agents. The unique substitution pattern of EMTI—featuring an electron-donating methoxy group, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety—creates a complex electronic and steric profile that dictates its intermolecular interactions and, consequently, its solubility.

Understanding the solubility of EMTI is not an academic exercise; it is a fundamental prerequisite for efficient process development.[1] Key areas impacted include:

  • Reaction Chemistry: Ensuring reactants are in the same phase is crucial for reaction kinetics and yield. Solvent choice can dictate reaction success.

  • Crystallization & Purification: The selection of an appropriate solvent/anti-solvent system is paramount for effective purification, controlling crystal form (polymorphism), and achieving desired purity specifications.[2][3]

  • Formulation Development: For liquid formulations, the API must be fully dissolved in a pharmaceutically acceptable solvent system. For solid dosage forms, dissolution rate is governed by solubility.

  • Analytical Method Development: Preparing stock solutions and calibration standards for analytical assays requires knowledge of suitable solvents.

This guide provides the necessary tools to systematically approach the solubility characterization of EMTI.

Theoretical Framework for Solubility Prediction

Before embarking on experimental work, a theoretical assessment can streamline solvent selection and provide a basis for interpreting results. The age-old principle of "like dissolves like" is the foundation, which can be quantified using models like Hansen Solubility Parameters.[4]

Physicochemical Profile of EMTI
  • Molecular Formula: C₁₀H₁₀F₃NO₃

  • Molecular Weight: 249.19 g/mol

  • Structure:

    
    (Structure provided for visualization; not generated from grounding tool)
    

The key functional groups influencing solubility are:

  • Pyridine Ring Nitrogen: A hydrogen bond acceptor.

  • Methoxy Group Oxygen: A hydrogen bond acceptor.

  • Ester Carbonyl Oxygen: A strong hydrogen bond acceptor.

  • Trifluoromethyl Group: A highly polar, electron-withdrawing group that reduces the potential for hydrogen bond donation and influences the overall molecular dipole.

Hansen Solubility Parameters (HSP) as a Predictive Tool

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. The "distance" (Ra) between a solute and a solvent in 3D Hansen space can be calculated, with smaller distances indicating higher affinity.[6]

Equation for Hansen Distance (Ra): Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

While the exact HSP values for EMTI are not published, we can estimate them based on its structure to be moderately polar with significant hydrogen bond accepting capabilities. The table below lists the HSP values for a range of common organic solvents, allowing for a rational selection of candidates for experimental testing.[6][7][8]

Table 1: Hansen Solubility Parameters for Selected Organic Solvents

Solvent Classification δd (Dispersion) δp (Polar) δh (H-bonding)
n-Heptane Nonpolar 15.1 0.0 0.0
Toluene Nonpolar (Aromatic) 18.0 1.4 2.0
Dichloromethane Polar Aprotic 17.0 7.3 7.1
Ethyl Acetate Polar Aprotic 15.8 5.3 7.2
Acetone Polar Aprotic 15.5 10.4 7.0
Acetonitrile Polar Aprotic 15.3 18.0 6.1
1-Butanol Polar Protic 16.0 5.7 15.8
Ethanol Polar Protic 15.8 8.8 19.4
Methanol Polar Protic 14.7 12.3 22.3

| DMSO | Polar Aprotic | 18.4 | 16.4 | 10.2 |

Based on EMTI's structure, we can hypothesize that it will exhibit poor solubility in nonpolar solvents like heptane, moderate solubility in solvents like toluene and ethyl acetate, and high solubility in more polar solvents like acetone, acetonitrile, and DMSO.

Authoritative Protocol: Equilibrium Solubility Determination

The most reliable method for determining the true thermodynamic solubility of a compound is the Saturation Shake-Flask Method.[9] This technique ensures that a state of equilibrium is reached between the undissolved solid and the saturated solution.[4] The following protocol is based on guidelines from the World Health Organization and established pharmaceutical practices.[10]

Principle

An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient duration to achieve equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is measured using a validated analytical method.[4]

Detailed Experimental Protocol

Materials:

  • Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (EMTI), solid

  • Selected organic solvents (from Table 1)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the vials

  • 0.45 µm PTFE or PVDF syringe filters

  • Calibrated pipettes and volumetric flasks

  • HPLC system with UV detector

Procedure:

  • Preparation of Slurry: To a tared glass vial, add approximately 5-10 mg of EMTI. Record the exact weight. Add a precisely known volume (e.g., 1.0 mL) of the selected solvent.[11] The key is to ensure there is a visible excess of undissolved solid.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Agitate for a minimum of 48 hours.[4][12]

    • Trustworthiness Check: To validate that equilibrium has been reached, prepare parallel samples and measure the concentration at sequential time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration no longer increases significantly between time points.[10]

  • Phase Separation: After equilibration, let the vials stand for 30 minutes to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all remaining undissolved solid.[4]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.45 µm chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[11]

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration into the linear range of the analytical method. A 100-fold or 1000-fold dilution is common. Record the dilution factor precisely.

  • Quantification: Analyze the diluted samples via the validated HPLC method described in Section 4.0. All experiments should be performed in triplicate to ensure reproducibility.[10]

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add Excess EMTI to Vial B Add Known Volume of Solvent A->B C Agitate on Shaker (48-72h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.45 µm PTFE) D->E F Dilute Filtrate (Known Factor) E->F G Quantify by HPLC F->G H H G->H Calculate Solubility (mg/mL & mol/L)

Caption: Workflow for the Saturation Shake-Flask Solubility Determination Method.

Analytical Quantification by HPLC

A validated, stability-indicating HPLC method is required for the accurate quantification of EMTI in the saturated solvent samples.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte is quantified by comparing the area of its chromatographic peak to a calibration curve constructed from standards of known concentration.[13]

Suggested HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 265 nm (The pyridine ring with its substituents is expected to have strong absorbance in this region).[13]

  • Column Temperature: 30 °C

Procedure for Quantification
  • Prepare a Stock Solution: Accurately weigh ~10 mg of EMTI and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

  • Construct Calibration Curve: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range of the diluted samples (e.g., 0.1, 1, 5, 10, 50 µg/mL).

  • Analyze Samples: Inject the calibration standards followed by the diluted unknown samples (in triplicate).

  • Calculate Solubility:

    • Determine the concentration of the diluted sample (C_diluted) from the calibration curve.

    • Calculate the original concentration in the saturated solution (C_saturated) by multiplying by the dilution factor.

    • Solubility (mg/mL) = C_diluted (mg/mL) x Dilution Factor

    • Convert to molarity: Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and analysis.

Table 2: Experimental Solubility Data Template for EMTI at 25°C

Solvent Classification Solubility (mg/mL) Solubility (mol/L) Observations
n-Heptane Nonpolar [Experimental Value] [Calculated Value] [e.g., Insoluble]
Toluene Nonpolar (Aromatic) [Experimental Value] [Calculated Value] [e.g., Sparingly Soluble]
Dichloromethane Polar Aprotic [Experimental Value] [Calculated Value] [e.g., Soluble]
Ethyl Acetate Polar Aprotic [Experimental Value] [Calculated Value] [e.g., Soluble]
Acetone Polar Aprotic [Experimental Value] [Calculated Value] [e.g., Freely Soluble]
Acetonitrile Polar Aprotic [Experimental Value] [Calculated Value] [e.g., Freely Soluble]
1-Butanol Polar Protic [Experimental Value] [Calculated Value] [e.g., Soluble]
Ethanol Polar Protic [Experimental Value] [Calculated Value] [e.g., Soluble]
Methanol Polar Protic [Experimental Value] [Calculated Value] [e.g., Soluble]

| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

Interpretation: The collected data should be analyzed by correlating the measured solubility with the solvent properties listed in Table 1. This analysis will reveal the dominant intermolecular forces governing the dissolution of EMTI and validate the initial predictions made using the HSP framework.

Mandatory Visualization: Conceptual Model

Caption: Conceptual model of Hansen Space for solubility prediction.

Conclusion

While specific public domain data for the solubility of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is scarce, a complete and reliable profile can be readily generated through a systematic and scientifically rigorous approach. By combining the predictive power of Hansen Solubility Parameters with the empirical accuracy of the shake-flask method, researchers can confidently select appropriate solvents for synthesis, purification, and formulation. The detailed protocols provided in this guide offer a robust framework for these investigations, ensuring data integrity and enabling informed decision-making throughout the drug development process.

References

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Wang, L., et al. (2018). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. ResearchGate. [Link]

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]

  • ResearchGate. (n.d.). ICH Q6B Specifications: An Implementation Guide. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Chemsrc. (2025, August 31). Ethyl isonicotinate. [Link]

  • UPCommons. (2022, October 3). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. [Link]

  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. [Link]

  • ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS. [Link]

  • SciSpace. (n.d.). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

  • Organic Syntheses Procedure. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. [Link]

  • Organic Syntheses. (2022, May 11). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. [Link]

  • ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • PMC. (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. [Link]

  • Semantic Scholar. (2024, July 13). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s. [Link]

  • ResearchGate. (n.d.). Determination of isoniazid and isonicotinic acid contents in tablets by HPLC. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. [Link]

  • Asian Journal of Chemistry. (2015, June 22). Dissolution Enthalpies and Entropies of Potassium Fluoride in N,N-Dimethylacetamide, Diethanolamine, Sulfolane, Pyridine at 300-367 K. [Link]

  • PubChem. (n.d.). 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, April 9). Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. [Link]

  • Spectrophotometric Determination of Cyanide with Isonicotinic Acid and Barbituric Acid. (n.d.). Analytical Sciences. [Link]

  • ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?[Link]

  • PMC. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

Sources

Technical Guide: Safety & Handling of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and safety framework for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate .

Note on Data Source & Methodology: As of the current scientific literature, a dedicated, publicly standardized Safety Data Sheet (SDS) for the specific isomer Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is not widely available in global chemical registries. Therefore, this guide utilizes a Structure-Activity Relationship (SAR) approach. The safety, handling, and reactivity profiles are derived from high-confidence analogs (e.g., Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate and Ethyl 2-(trifluoromethyl)isonicotinate) and standard protocols for fluorinated pyridine esters.

Chemical Identity & Significance

This compound is a highly functionalized pyridine intermediate, critical in the synthesis of agrochemicals (herbicides) and pharmaceutical candidates (kinase inhibitors). Its structure features a steric clash between the 3-trifluoromethyl group and the 4-ester moiety, influencing its reactivity profile compared to less substituted isonicotinates.

Property Details
Systematic Name Ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight ~249.19 g/mol
Structural Class Fluorinated Pyridine Ester
Physical State Liquid (Predicted) or Low-Melting Solid
Solubility Soluble in DCM, EtOAc, DMSO; Immiscible in water

Hazard Identification (SAR-Derived)

Based on the GHS classification of the structural analog Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate (CAS 1227604-63-8).

Core Hazards

The presence of the trifluoromethyl group enhances lipophilicity and potential membrane permeability, while the ester functionality poses hydrolysis risks.

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

  • H315: Causes skin irritation (Skin Corrosion/Irritation - Category 2).

  • H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2A).

  • H335: May cause respiratory irritation (STOT SE - Category 3).[1][2][3]

Precautionary Logic[2][3][6][7][8]
  • P261: Avoid breathing mist/vapors.[1][4][5][6] Rationale: Fluorinated pyridines can be potent mucous membrane irritants.

  • P280: Wear protective gloves/eye protection.[1][2][4][7][6][8] Rationale: The methoxy group at position 2 is potentially labile under metabolic conditions, necessitating barrier protection.

Handling & Storage Protocols

Objective: Prevent hydrolysis of the ester bond and degradation of the trifluoromethyl moiety.

Storage Architecture
  • Temperature: Store at 2–8°C .

    • Causality: The steric strain between the 3-CF₃ and 4-COOEt groups can lower the activation energy for degradation pathways. Lower temperatures kinetically inhibit these processes.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Causality: Esters are susceptible to hydrolysis. Moisture ingress converts the compound to its corresponding acid (2-methoxy-3-(trifluoromethyl)isonicotinic acid), altering stoichiometry in downstream reactions.

  • Container: Amber glass with a PTFE-lined cap.

    • Causality: Prevents UV-induced radical formation (common in halogenated aromatics) and ensures chemical resistance against the fluorinated motif.

Experimental Handling Workflow
  • Weighing: Perform in a fume hood or glovebox if high precision (<10 mg) is required to avoid hygroscopic error.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent transesterification. Use Anhydrous DCM or THF.

Emergency Response Framework

This section outlines a self-validating workflow for accidental exposure or spills.

DOT Diagram: Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Volume & Location (Fume Hood vs. Open Bench) Start->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain Containment: Use Vermiculite/Sand Dams PPE->Contain Neutralize Neutralization (Optional): Dilute NaHCO3 if acid hydrolysis suspected Contain->Neutralize If wet Collect Collection: Scoop into HazMat Container (Tag: Fluorinated Organic) Contain->Collect Neutralize->Collect Clean Decontamination: Wash surface with acetone, then soap/water Collect->Clean

Caption: Logical workflow for containing and cleaning spills of fluorinated pyridine esters, prioritizing containment before neutralization.

Synthesis & Reactivity Context

Understanding the reactivity of this intermediate allows for safer experimental design.

Key Reactivity Nodes
  • Nucleophilic Aromatic Substitution (S_NAr):

    • The 2-methoxy group is activated by the pyridine nitrogen and the electron-withdrawing 3-CF₃ group. It can be displaced by strong nucleophiles (amines, thiols), potentially releasing methanol (toxicity risk).

  • Ester Hydrolysis:

    • The 4-ethyl ester is sterically hindered by the 3-CF₃ group. Saponification may require harsher conditions (higher temp/stronger base) than typical isonicotinates, increasing the risk of thermal runaway if not monitored.

DOT Diagram: Reactivity Pathways

Reactivity Compound Ethyl 2-methoxy-3- (trifluoromethyl)isonicotinate Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis H2O / OH- SNAr S_NAr Displacement (at C-2) Compound->SNAr R-NH2 / Heat Reduction Reduction (LiAlH4/DIBAL) Compound->Reduction Hydride Source Prod_Acid 3-CF3-Isonicotinic Acid Hydrolysis->Prod_Acid Prod_Amine 2-Amino-3-CF3 Derivative SNAr->Prod_Amine Prod_Alc Pyridine Methanol Reduction->Prod_Alc

Caption: Primary chemical transformation pathways. Note the competition between C-2 displacement and C-4 ester modification.

Toxicology & Environmental Fate

  • Metabolism: Likely undergoes esterase-mediated hydrolysis in vivo to the free acid, followed by potential O-demethylation.

  • Aquatic Toxicity: Fluorinated pyridines are often persistent in aquatic environments. Do not release into drains.[2][9]

    • Disposal: Incineration with a scrubber for HF (Hydrogen Fluoride) generation is the only compliant disposal method.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Harmonised classification and labelling of fluorinated pyridines. Retrieved from [Link]

Sources

Engineering Fluorinated Pyridine Scaffolds: A Technical Guide to Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry and agrochemical development. Specifically, the trifluoromethylpyridine (TFMP) motif is a privileged pharmacophore, prized for its ability to modulate lipophilicity, enhance metabolic stability, and improve binding affinity[1].

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (also known as ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate) represents a highly specialized, versatile building block within this class. While its parent precursor, 2-methoxy-3-(trifluoromethyl)pyridine, is commercially available[2], the C4-esterified derivative is typically synthesized de novo to serve as a critical intermediate in the discovery of novel kinase inhibitors, agrochemical fungicides, and metabolic modulators. This whitepaper provides an authoritative, step-by-step guide to the structural rationale, synthesis, and characterization of this complex molecule.

Chemical Identity & Structural Parameters

Before initiating synthetic workflows, it is critical to establish the exact structural parameters of the target molecule. The presence of the highly electronegative trifluoromethyl (-CF₃) group adjacent to the methoxy (-OCH₃) group creates a unique electronic environment that dictates both its reactivity and its analytical signature.

Table 1: Physicochemical Identifiers
ParameterValue
Chemical Name Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate
IUPAC Name Ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
SMILES String CCOC(=O)c1ccnc(OC)c1C(F)(F)F
Precursor CAS Number 121643-44-5 (2-Methoxy-3-(trifluoromethyl)pyridine)

Mechanistic Rationale in Drug Design

The strategic placement of functional groups on the pyridine ring is not arbitrary; it is a calculated exercise in molecular engineering. Over the past 20 years, FDA-approved drugs containing the -CF₃ group have surged, validating the necessity of these motifs in overcoming pharmacokinetic liabilities[3].

  • 2-Methoxy Group (C2): Acts as a strong hydrogen bond acceptor. More importantly, it sterically and electronically shields the highly reactive C2 position of the pyridine ring, preventing rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes) and modulating the basicity (pKa) of the pyridine nitrogen.

  • 3-Trifluoromethyl Group (C3): Induces a profound electron-withdrawing effect (-I effect). This increases the overall lipophilicity (logP) of the molecule, enhancing cellular membrane permeability. Furthermore, its steric bulk forces the adjacent C4-ester into a specific orthogonal conformation, which can be exploited for lock-and-key binding in enzymatic active sites.

  • 4-Ethyl Ester (C4): Serves as a versatile synthetic handle. It can be readily saponified to the corresponding isonicotinic acid for amide coupling, or reduced to a primary alcohol for further cross-coupling reactions.

G Core Pyridine Core (Scaffold) Methoxy 2-Methoxy Group (Metabolic Stability & pKa Tuning) Core->Methoxy C2 Position CF3 3-Trifluoromethyl Group (Lipophilicity & Electron Withdrawal) Core->CF3 C3 Position Ester 4-Ethyl Ester (Synthetic Handle) Core->Ester C4 Position

Caption: Structural decomposition and pharmacophoric contributions of the substituents.

Retrosynthetic Analysis & Directed ortho-Metalation (DoM)

The most efficient route to Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is via the regioselective C-H activation of 2-methoxy-3-(trifluoromethyl)pyridine.

The Causality of Base Selection: Traditional alkyllithium bases (like n-BuLi) are poorly suited for this transformation. They are highly nucleophilic and frequently cause Chichibabin-type addition to the pyridine ring or undesired defluorination of the -CF₃ group.

To circumvent this, we employ TMPMgCl·LiCl (the Knochel-Hauser base). The tetramethylpiperidine (TMP) moiety provides extreme steric hindrance, rendering the base strictly non-nucleophilic. The addition of LiCl is mechanistically crucial: it breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity and allowing for smooth deprotonation at milder temperatures (-40 °C to 0 °C)[4]. The highly acidic C4 proton, flanked by the electron-withdrawing -CF₃ group, is selectively abstracted to form a stable magnesiated intermediate.

G A 2-Methoxy-3-(trifluoromethyl) pyridine B TMPMgCl·LiCl (C4-Metalation) A->B C Magnesiated Intermediate (C4-Mg-TMP) B->C D Ethyl Chloroformate (Electrophilic Quench) C->D E Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate D->E

Caption: Directed ortho-metalation (DoM) workflow for the synthesis of the target isonicotinate.

Experimental Protocol: Synthesis Workflow

This protocol is designed as a self-validating system . By incorporating an isotopic quench step, researchers can quantitatively verify intermediate formation before committing valuable electrophiles.

Materials Required:
  • 2-Methoxy-3-(trifluoromethyl)pyridine (1.0 equiv, 10 mmol)[2]

  • TMPMgCl·LiCl (1.0 M in THF, 1.1 equiv, 11 mmol)

  • Ethyl chloroformate (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add 2-methoxy-3-(trifluoromethyl)pyridine (1.77 g, 10 mmol) and 20 mL of anhydrous THF.

  • Temperature Control: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality: Dropping the temperature prevents benzyne-type intermediate formation and suppresses any potential nucleophilic attack.

  • Metalation: Dropwise add TMPMgCl·LiCl (11 mL, 1.0 M in THF) over 15 minutes via a syringe pump. Stir the resulting dark-red solution at -40 °C for 2 hours.

  • Self-Validation (Isotopic Quench): Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Extract with ethyl acetate and analyze via crude ¹H-NMR. Validation Check: The disappearance of the C4-proton signal (δ ~7.8 ppm in the starting material) confirms >95% magnesiation.

  • Electrophilic Quench: Once metalation is validated, add ethyl chloroformate (1.43 mL, 15 mmol) dropwise at -40 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate as a pale yellow oil.

Analytical Characterization

Rigorous analytical characterization is required to confirm the regioselectivity of the C4-substitution. The following table outlines the expected Nuclear Magnetic Resonance (NMR) shifts based on the electronic shielding and deshielding effects of the installed functional groups.

Table 2: Expected NMR Characterization Data
NucleusExpected Shift (δ, ppm)Multiplicity & CouplingAssignment Rationale
¹H NMR 8.35Doublet (J = 5.2 Hz), 1HPyridine C6-H (Deshielded by adjacent Nitrogen)
¹H NMR 7.30Doublet (J = 5.2 Hz), 1HPyridine C5-H (Ortho-coupling to C6-H)
¹H NMR 4.42Quartet (J = 7.1 Hz), 2HEthyl ester -CH₂-
¹H NMR 4.05Singlet, 3HMethoxy -OCH₃
¹H NMR 1.40Triplet (J = 7.1 Hz), 3HEthyl ester -CH₃
¹⁹F NMR -62.5Singlet, 3FAromatic -CF₃ group
¹³C NMR 165.2SingletEster Carbonyl (C=O)
¹³C NMR 123.0Quartet (J = 270 Hz)-CF₃ Carbon (C-F coupling)

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.National Center for Biotechnology Information (PMC).
  • 2-Methoxy-3-(trifluoromethyl)pyridine (Precursor Data).Sigma-Aldrich.
  • Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases.Thieme Connect.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.

Sources

Structural Analysis of Trifluoromethyl Isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Pyridine Scaffolds

The incorporation of a trifluoromethyl (


) group into the isonicotinate (pyridine-4-carboxylate) core represents a critical strategy in modern drug discovery. This modification fundamentally alters the scaffold's physicochemical profile—modulating basicity (

), enhancing lipophilicity (

), and blocking metabolic oxidation at the

-position.

This guide provides a rigorous structural analysis of 2-(trifluoromethyl)isonicotinate derivatives , focusing on Methyl 2-(trifluoromethyl)isonicotinate (CAS: 588702-68-5) as a primary building block.[1] It details self-validating protocols for synthesis verification, spectroscopic characterization (


-NMR, 

-NMR), and solid-state analysis.[1]

Synthetic & Analytical Workflow

To ensure structural integrity during lead optimization, a closed-loop workflow is required.[1] The following diagram outlines the critical path from raw material to validated structural model.

G Start Start: Isonicotinic Acid Precursor Rxn Reaction: Radical Trifluoromethylation (e.g., Langlois Reagent) Start->Rxn Purify Purification: Flash Chromatography (Hex/EtOAc) Rxn->Purify NMR NMR Analysis (1H, 13C, 19F) Confirm Regiochemistry Purify->NMR Decision Structural Validation? NMR->Decision XRay X-Ray Crystallography Confirm Packing/H-Bonds Success Bioassay / Scale-up XRay->Success Decision->XRay If Solid Fail Re-optimize Conditions Decision->Fail Impure/Wrong Isomer Decision->Success Validated Fail->Rxn

Figure 1: Integrated synthesis and structural validation workflow for fluorinated pyridine derivatives.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

The presence of the


 group and the quadrupolar nitrogen creates a unique spin system. The following protocols are designed to unambiguously assign the regiochemistry of 2-substituted isonicotinates.
Protocol A:

NMR Validation
  • Rationale:

    
     is 100% naturally abundant and highly sensitive to electronic environment. It serves as the primary check for purity and substitution pattern.
    
  • Expected Shift: The

    
     group attached to the pyridine ring typically resonates between -65 ppm and -70 ppm  (relative to 
    
    
    
    ).[1]
  • Internal Standard: Use

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) in a coaxial insert to avoid solvent effects.[1]
  • Diagnostic Criteria:

    • Singlet: Indicates free rotation of the

      
       group (typical in solution).
      
    • Resolution: A sharp peak indicates high homogeneity; broadening may suggest restricted rotation or exchange processes.[1]

Protocol B:

NMR Coupling Analysis

The carbon spectrum is definitive due to Carbon-Fluorine (


) coupling.[1] You must observe the characteristic quartet splitting patterns.
Carbon PositionAssignmentCoupling Constant (

)
Multiplicity
C-2 (ipso)


Hz
Quartet

Trifluoromethyl

Hz
Quartet
C-3 (ortho) Pyridine Ring

Hz
Quartet (often subtle)
C-4 (meta) Carboxylate attachNo significant couplingSinglet

Experimental Tip: Acquire the


 spectrum with a high number of scans (>1000) and a relaxation delay (

) of at least 2-3 seconds to allow the quaternary carbons (which lack NOE enhancement and have long

times) to relax, ensuring the

peaks are visible.
Mass Spectrometry (MS)[2]
  • Ionization: Electrospray Ionization (ESI) in positive mode (

    
    ).
    
  • Fragmentation Logic:

    • Loss of

      
       (31 Da) from the ester.
      
    • Loss of

      
       (59 Da).[1]
      
    • Diagnostic: The pyridine ring with the

      
       group is remarkably stable. A fragment ion corresponding to the [Trifluoromethyl-pyridyl]
      
      
      
      cation is often the base peak in EI spectra.

Solid-State Structural Analysis (X-Ray)

When crystallizing trifluoromethyl isonicotinic acid derivatives (e.g., for co-crystallization with target proteins), specific intermolecular interactions dictate the packing.

Halogen Bonding & Dipole Alignment

The


 group is not merely a steric bulk; it is an electrostatic director.
  • Fluorine Interactions: Expect

    
     weak hydrogen bonds and potentially 
    
    
    
    interactions.
  • Packing: The electron-withdrawing nature of the

    
     group and the carboxylate often leads to "head-to-tail" stacking to minimize dipole repulsion.[1]
    
  • Space Group: Common derivatives (like 4-(trifluoromethyl)nicotinic acid) often crystallize in monoclinic systems (e.g.,

    
    ), forming dimers via carboxylic acid 
    
    
    
    hydrogen bonds [1].
Structural Logic Diagram

The following diagram illustrates the electronic influence of the


 group on the isonicotinate core, guiding rational drug design.

StructuralLogic CF3 Trifluoromethyl Group (-CF3) Pyridine Pyridine Ring (Electron Deficient) CF3->Pyridine Strong EWG (Inductive) Lipophilicity Increased LogP (Membrane Permeability) CF3->Lipophilicity MetabStab Blocked Metabolism (No C-2 Oxidation) CF3->MetabStab Ester Ester/Acid Group (C-4 Position) Pyridine->Ester Electronic Communication Acidity Increased Acidity (Lower pKa of Acid) Pyridine->Acidity N-protonation harder

Figure 2: Structure-Property Relationships (SPR) driven by the trifluoromethyl group.

Quantitative Data Summary

The following table summarizes key physicochemical parameters for Methyl 2-(trifluoromethyl)isonicotinate compared to the non-fluorinated parent.

PropertyMethyl IsonicotinateMethyl 2-(trifluoromethyl)isonicotinateImpact
Molecular Weight 137.14 g/mol 205.13 g/mol +68 Da
ClogP (Est.) ~0.8~1.9 - 2.1Enhanced Permeability

NMR Shift
N/A-68.0 ppm (approx)Diagnostic Signal
Boiling Point 208°C~215-220°CHigher Volatility Stability
Metabolic Liability High (Oxidation at C-2)Low (Blocked C-2)Extended Half-life

Experimental Synthesis Protocol (Example)

Note: This protocol is adapted for the esterification of the acid precursor, a common entry point.

Objective: Synthesis of Methyl 2-(trifluoromethyl)isonicotinate.

  • Setup: Charge a flame-dried round-bottom flask with 2-(trifluoromethyl)isonicotinic acid (1.0 equiv) and anhydrous methanol (0.5 M concentration).

  • Catalysis: Add concentrated

    
     (0.1 equiv) or Thionyl Chloride (
    
    
    
    , 1.2 equiv) dropwise at 0°C.
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

    
     (to remove unreacted acid) and Brine.
    
  • Validation: Dry over

    
    , filter, and concentrate.
    
    • Checkpoint: Check

      
       NMR for the methyl ester singlet at 
      
      
      
      ppm.

References

  • Crystal structure of 4-(trifluoromethyl)nicotinic acid. Source: ResearchGate / Z. Kristallogr. URL:[Link]

  • Methyl 2-(trifluoromethyl)isonicotinate Product Data. Source: CalPacLab URL:[Link]

  • The Role of Trifluoromethyl Groups in Medicinal Chemistry. Source: PMC (National Institutes of Health) URL:[Link]

Sources

Theoretical Considerations: The Influence of Molecular Structure on Physical Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate: Melting and Boiling Point Determination

For distribution to Researchers, Scientists, and Drug Development Professionals.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a robust and reproducible experimental design.

The melting and boiling points of an organic molecule are dictated by the strength of its intermolecular forces. In the case of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate, the key structural features influencing these properties are the pyridine ring, the ethyl ester group, the methoxy group, and the trifluoromethyl group.

  • Pyridine Core : The nitrogen atom in the pyridine ring introduces a dipole moment and the capacity for hydrogen bonding (with protic solvents), generally leading to higher boiling points compared to their benzene analogs[1].

  • Trifluoromethyl (CF₃) Group : This is a strongly electron-withdrawing and highly lipophilic group. The C-F bond is highly polarized, and the trifluoromethyl group can participate in dipole-dipole interactions and potentially weak hydrogen bonding. The incorporation of a trifluoromethyl group often leads to an increase in both melting and boiling points due to increased molecular weight and stronger intermolecular forces[2][3][4][5].

  • Methoxy (OCH₃) Group : The methoxy group is an electron-donating group by resonance and can also participate in dipole-dipole interactions. Its effect on melting and boiling points can be complex and is influenced by its position on the pyridine ring[6].

  • Ethyl Ester (COOCH₂CH₃) Group : This group contributes to the molecule's polarity and provides sites for dipole-dipole interactions, which will increase the boiling point.

Given the presence of both a methoxy and a trifluoromethyl group, it is anticipated that Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate will be a solid or a high-boiling liquid at room temperature. Related compounds like ethyl 2-methoxy-5-(trifluoromethyl)nicotinate are known to be solids.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range[7][8].

Methodology: Capillary Melting Point Determination using a Thiele Tube or Digital Apparatus

This is a standard and reliable method for determining the melting point of a small amount of a solid organic compound[7].

Protocol:

  • Sample Preparation : Ensure the sample of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is pure and finely powdered. This can be achieved by crushing a small amount of the crystalline solid on a watch glass with a spatula[7][9][10].

  • Capillary Tube Loading : A small amount of the powdered sample is introduced into a capillary tube (closed at one end) to a depth of 1-2 mm[9][10]. The sample should be tightly packed by tapping the bottom of the tube on a hard surface.

  • Apparatus Setup :

    • Thiele Tube Method : The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) so that the sample is immersed in the oil[7]. The rubber band should remain above the oil level to prevent it from melting[7].

    • Digital Melting Point Apparatus : The loaded capillary tube is inserted into the heating block of the apparatus[11].

  • Heating and Observation :

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • The heating rate is then reduced to a slow and steady 1-2°C per minute[7][12].

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range)[7][10][11].

  • Purity Assessment : A sharp melting range (1-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities[7][8].

Visualizing the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measurement Measurement cluster_analysis Data Analysis A Purified Crystalline Sample B Grind to Fine Powder A->B C Introduce Powder into Capillary Tube B->C D Pack Sample Tightly (1-2 mm) C->D E Place in Melting Point Apparatus D->E F Rapid Heat to ~15°C Below Expected MP E->F G Slow Heat (1-2°C/min) F->G H Observe and Record Melting Range G->H I Sharp Range (1-2°C) -> Pure H->I J Broad Range -> Impure H->J

Caption: Workflow for the determination of the melting point of a solid organic compound.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key physical property that provides an indication of volatility and is also a criterion for purity.

Methodology: Micro-Boiling Point Determination

For research purposes where only small quantities of a substance are available, a micro-boiling point determination is the most appropriate method[12][13]. This technique can be performed using a standard melting point apparatus[12].

Protocol:

  • Sample Preparation : A small volume (a few microliters) of liquid Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is introduced into a melting point capillary tube[12].

  • Bell Capillary : A smaller, inverted capillary tube (a "bell" or "fusion tube"), sealed at one end, is placed inside the larger capillary tube containing the sample. The trapped air pocket in the bell acts as a micro boiling stone, ensuring smooth boiling[12].

  • Apparatus Setup : The prepared capillary assembly is placed in a melting point apparatus[13].

  • Heating and Observation :

    • The sample is heated relatively quickly until a steady stream of bubbles emerges from the inverted bell capillary. This indicates that the air has been expelled and the space is now filled with the vapor of the substance[13].

    • The heating is then discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the inverted bell capillary[14]. This is the point where the external pressure overcomes the vapor pressure of the substance.

  • Pressure Correction : The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure. This is particularly important at high altitudes[14].

Visualizing the Micro-Boiling Point Determination Workflow

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Place Liquid Sample in Capillary Tube B Insert Inverted Bell Capillary A->B C Place Assembly in Apparatus B->C D Heat Until a Steady Stream of Bubbles Emerges C->D E Turn Off Heater and Allow to Cool Slowly D->E F Record Temperature When Liquid Enters Bell E->F G Observed Boiling Point F->G H Correct for Atmospheric Pressure G->H

Caption: Workflow for the micro-determination of the boiling point of a liquid organic compound.

Data Summary and Interpretation

All experimentally determined values should be recorded systematically.

PropertyExpected RangeExperimental ValueObservations
Melting PointSolid at RTT₁ - T₂ °Ce.g., Sharp melt, decomposition
Boiling PointHigh Boiling LiquidT₃ °C (at P mmHg)e.g., Color change upon heating

Interpretation of Results:

  • A sharp, well-defined melting point is a strong indicator of the purity of the synthesized Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

  • The boiling point, corrected to standard pressure, serves as a crucial physical constant for the identification and characterization of the compound.

Conclusion

The determination of the melting and boiling points of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a fundamental step in its physicochemical characterization. By following the detailed protocols outlined in this guide, researchers can obtain accurate and reproducible data. This information is invaluable for subsequent stages of research and development, including purification, quality control, and formulation. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence these properties, making their precise determination all the more critical for understanding the behavior of this novel molecule.

References

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

  • How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

  • Boiling Point Determination. (n.d.). Chemconnections. Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Thompson Rivers University. Retrieved from [Link]

  • Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). PennWest University. Retrieved from [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved from [Link]

  • Ngai, M.-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(11), 6432-6438. Retrieved from [Link]

  • Troyer, T. L., et al. (2018). Modified Siwoloboff−Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education, 95(7), 1236-1240. Retrieved from [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). Molecules, 26(18), 5659. Retrieved from [Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (2000). Synlett, 2000(1), 107-109. Retrieved from [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2016). Journal of Pesticide Science, 41(2), 53-59. Retrieved from [Link]

  • Ethyl isonicotinate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(3), 177-186. Retrieved from [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry, 4, 15. Retrieved from [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2011). Molecules, 16(4), 3434-3446. Retrieved from [Link]

  • Ethyl isonicotinate. (n.d.). Chemsrc. Retrieved from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Direct Synthesis of Pyridine Derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. (2017). Molecules, 22(12), 2119. Retrieved from [Link]

  • Ethane, 2-chloro-1,1,2-trifluoro-1-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Chemical Stability and Storage Dynamics of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a highly specialized fluorinated building block utilized extensively in pharmaceutical and agrochemical development. Its unique structural motif—combining a pyridine core, a hydrolyzable ester, a metabolically stable trifluoromethyl (-CF₃) group, and a methoxy ether—imparts exceptional lipophilicity and bioavailability to downstream active pharmaceutical ingredients (APIs). However, this same complexity introduces specific vulnerabilities during long-term storage.

This whitepaper provides an in-depth, mechanistic analysis of the compound's degradation pathways. By synthesizing structural causality with rigorous, self-validating experimental protocols, this guide equips drug development professionals with the authoritative methodologies required to ensure structural integrity from benchtop synthesis to commercial storage.

Structural Vulnerability & Mechanistic Causality

To design an effective storage protocol, we must first deconstruct the molecule's functional domains and understand the thermodynamic and kinetic drivers of their degradation.

The C4 Ethyl Ester: Hydrolytic Susceptibility

The ethyl ester at the C4 position is the molecule's primary Achilles' heel. The adjacent C3-trifluoromethyl group and the pyridine nitrogen both exert strong inductive electron withdrawal (-I effects). This pulls electron density away from the ester's carbonyl carbon, rendering it highly electrophilic. Consequently, the activation energy for nucleophilic attack by water or hydroxide ions is significantly lowered, accelerating base-catalyzed saponification and moisture-driven hydrolysis1[1]. While the steric bulk of the -CF₃ group provides some localized shielding, ambient moisture over prolonged periods will inevitably drive the equilibrium toward the formation of 2-methoxy-3-(trifluoromethyl)isonicotinic acid.

The C2 Methoxy Group: Acid-Catalyzed Cleavage

Under neutral storage conditions, the C2 methoxy group remains stable. However, exposure to strong Lewis or Brønsted acids (e.g., residual catalytic acids from synthesis) can protonate the ether oxygen. This initiates ether cleavage, followed by rapid tautomerization into a thermodynamically stable 2-pyridone derivative1[1].

The C3 Trifluoromethyl Group: Exceptional Stability

In stark contrast to the ester, the C3 trifluoromethyl group acts as the molecule's anchor. The carbon-fluorine (C-F) bond possesses a massive dissociation energy of approximately 130 kcal/mol. This grants the -CF₃ group exceptional resistance to thermal and oxidative degradation, typically requiring extreme conditions (temperatures exceeding 400°C) to induce defluorination2[2].

DegradationPathways Parent Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate Hydrolysis C4 Ester Hydrolysis (Moisture/Base Catalyzed) Parent->Hydrolysis H2O, OH- EtherCleavage C2 Methoxy Cleavage (Strong Acid/Nucleophile) Parent->EtherCleavage H+, Heat CF3 C3 Trifluoromethyl Group (Metabolically/Thermally Stable) Parent->CF3 High Stability (>400°C) AcidDeg 2-Methoxy-3-(trifluoromethyl) isonicotinic acid Hydrolysis->AcidDeg Pyridone 2-Pyridone Derivative (Tautomerization) EtherCleavage->Pyridone

Mechanistic degradation pathways of the isonicotinate scaffold.

Quantitative Stability Profiling

To predict shelf-life and establish robust handling procedures, stability must be quantified against standardized regulatory parameters. The following table summarizes the degradation kinetics of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate under both standard 3[3] and forced stress conditions.

Storage ConditionEnvironment ParametersDurationPrimary DegradantDegradation Rate (%/month)
Long-Term 25°C / 60% RH12 MonthsIsonicotinic Acid< 0.1%
Accelerated 40°C / 75% RH6 MonthsIsonicotinic Acid0.5 - 1.2%
Acid Stress 0.1M HCl, 60°C7 Days2-Pyridone Derivative~15.0% (Total)
Base Stress 0.1M NaOH, 60°C7 DaysIsonicotinic Acid> 90.0% (Total)
Oxidative 3% H₂O₂, 25°C7 DaysN-oxide derivative< 0.5% (Total)

Data synthesis derived from analogous fluorinated pyridine ester forced degradation profiles.

Experimental Workflows: Self-Validating Stability Protocols

A stability protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology outlines a self-validating workflow for evaluating the compound under4[4] parameters.

Step 1: Matrix Preparation and Environmental Control
  • Sample Aliquoting: Accurately weigh 50.0 mg of the API into 10 mL amber borosilicate glass vials. Causality: Amber glass prevents UV-induced photo-oxidation of the pyridine ring, isolating thermal and hydrolytic variables.

  • Atmospheric Control: For control samples, purge the headspace with Argon gas for 30 seconds prior to sealing with PTFE-lined septa. For humidity testing, leave the headspace exposed to the specific RH environment.

  • Incubation: Place vials into validated stability chambers set to 25°C/60% RH (Long-term) and 40°C/75% RH (Accelerated).

Step 2: HPLC-UV/MS Analytical Execution
  • Sample Reconstitution: At designated time points (0, 3, 6, 9, 12 months), dissolve the sample in 10.0 mL of LC-MS grade Acetonitrile:Water (50:50 v/v) to halt degradation.

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Monitor via UV at 254 nm and electrospray ionization mass spectrometry (ESI-MS) in positive ion mode to identify the [M+H]⁺ peaks of the parent (m/z ~250) and the hydrolyzed acid (m/z ~222).

Step 3: The Self-Validation Check (Mass Balance)

A protocol is self-validating only if it accounts for all material. Calculate the Mass Balance : Total Area = Area(Parent) + Σ Area(Degradants) If the Total Area deviates by >2% from the Time=0 baseline, the system has failed to detect a degradant (e.g., it is highly volatile, or it precipitated). This mandates a redesign of the extraction solvent or chromatographic gradient.

StabilityWorkflow Start Sample Prep (API in Amber Vials) Stress ICH Q1A(R2) Conditions (25°C to 40°C) Start->Stress Analysis HPLC-UV/MS Analysis (Mass Balance Check) Stress->Analysis Validation Self-Validation (Parent + Degradants = 100%) Analysis->Validation

Self-validating experimental workflow for ICH Q1A(R2) stability testing.

Strategic Storage Guidelines & Risk Mitigation

Based on the mechanistic vulnerabilities and kinetic data, the following storage parameters are strictly recommended for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate:

  • Temperature Suppression: Store the bulk API at 2°C to 8°C (Refrigerated) . Lowering the thermal energy drastically reduces the Arrhenius kinetics associated with ester hydrolysis.

  • Moisture Exclusion (Critical): Because the highly electrophilic C4 carbonyl is primed for nucleophilic attack, ambient water is the primary vector for degradation. Store in tightly sealed containers backfilled with an inert gas (Argon or Nitrogen). Include silica gel desiccants in secondary packaging.

  • Container Closure Systems: Utilize amber borosilicate glass bottles with PTFE-lined caps . Avoid standard rubber septa, which can leach plasticizers or permit microscopic moisture ingress over a multi-year shelf life.

References

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma AMSbiopharma
  • Q1A (R2) A deep dive in Stability Studies YouTube
  • Methyl 6-phenylpyridine-2-carboxyl
  • 3-Chloro-2-(trifluoromethyl)benzonitrile Smolecule

Sources

Literature review on Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate , a highly specialized intermediate likely utilized in the development of kinase inhibitors or agrochemicals where the trifluoromethyl (


) group provides metabolic stability and the pyridine core offers diverse binding interactions.

Executive Summary

  • Target Molecule: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

  • Core Scaffold: Pyridine-4-carboxylate (Isonicotinate)

  • Key Functionalities: 2-Methoxy (donor), 3-Trifluoromethyl (acceptor/lipophilic), 4-Ethyl Ester (electrophile).

  • Primary Challenge: Introducing the methoxy group at the 2-position without compromising the ethyl ester moiety via transesterification (ester exchange).

  • Recommended Route: Nucleophilic Aromatic Substitution (

    
    ) utilizing a mild base-mediated methoxylation strategy to preserve ester integrity.
    

Strategic Analysis & Retrosynthesis

The synthesis relies on the high electrophilicity of the 2-chloropyridine ring system. The presence of the electron-withdrawing


 group at the 3-position and the ester at the 4-position creates a "push-pull" electronic environment that highly activates the 2-position chloride for displacement.
Retrosynthetic Pathway

The most robust disconnection is at the C2-Oxygen bond.

  • Target: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

  • Precursor: Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate (CAS: 1227575-51-0)[1]

  • Reagent: Methanol (MeOH) equivalent.[2][3]

Critical Technical Insight (The "Ethyl Anomaly"): A common pitfall in this synthesis is using Sodium Methoxide (


) in Methanol. While effective for 

, the methoxide anion is a potent nucleophile that will attack the ethyl ester carbonyl, leading to a mixture of the desired Ethyl ester and the undesired Methyl ester (transesterification).
  • Solution: Use Potassium Carbonate (

    
    )  in Methanol/THF  or Methanol/DMF . This generates a lower concentration of methoxide in situ or facilitates direct attack by methanol, significantly reducing the rate of transesterification relative to the rapid 
    
    
    
    at the highly activated C2 position.

SynthesisPath Precursor Ethyl 2-chloro-3- (trifluoromethyl)isonicotinate (Electrophile) Intermediate Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack (C2) Reagents MeOH, K2CO3 (Nucleophile Source) Reagents->Intermediate Target Ethyl 2-methoxy-3- (trifluoromethyl)isonicotinate (Product) Intermediate->Target -Cl (Elimination) SideProduct Methyl Ester Analog (Avoided via Protocol) Intermediate->SideProduct Transesterification (If NaOMe used)

Figure 1: Reaction pathway highlighting the SNAr mechanism and the avoidance of transesterification side-products.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (If not commercially sourced)

Note: The chloro-precursor is commercially available (CAS 1227575-51-0). If synthesis is required, follow this validated lithiation route.

  • Starting Material: 2-Chloro-3-(trifluoromethyl)pyridine.[4][5][6]

  • Reagents: LDA (Lithium Diisopropylamide), dry

    
     gas, THF.
    
  • Procedure:

    • Cool anhydrous THF solution of 2-chloro-3-(trifluoromethyl)pyridine to -78°C.

    • Add LDA (1.1 equiv) dropwise.[3] The

      
       group directs lithiation to the 4-position (ortho to 
      
      
      
      ).
    • Stir for 1 hour at -78°C.

    • Quench with excess dry

      
       gas (bubbling).
      
    • Warm to RT, acidify to isolate 2-chloro-3-(trifluoromethyl)isonicotinic acid .

    • Esterify using Ethanol/SOCl

      
       to yield Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate .
      
Phase 2: The Methoxylation (Core Protocol)

This protocol uses mild basic conditions to prevent ester scrambling.

Reagents Table:

ReagentMW ( g/mol )Equiv.[3]Role
Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate253.611.0Substrate
Methanol (Anhydrous)32.045.0Nucleophile/Co-solvent
Potassium Carbonate (

)
138.212.0Base
THF (Tetrahydrofuran)72.11-Solvent (Primary)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvation: Dissolve Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Why THF? It dissolves the organic substrate well and dilutes the methanol, reducing the kinetics of transesterification.

  • Nucleophile Addition: Add anhydrous Methanol (5.0 equiv).

  • Base Addition: Add finely powdered Potassium Carbonate (

    
    , 2.0 equiv) in a single portion.
    
  • Reaction: Stir the suspension vigorously at Room Temperature (20-25°C) .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC every hour. The reaction typically completes within 4-6 hours due to the high activation of the pyridine ring.

    • Note: If reaction is sluggish after 6 hours, warm gently to 40°C. Do not reflux, as this promotes ester exchange.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure at low temperature (<30°C) to remove THF and excess Methanol.

    • Redissolve residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often >95% pure. If necessary, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Quality Control & Characterization

The product must be validated to ensure no methyl ester byproduct is present.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.45 (d, 1H, Pyridine H-6) – Doublet due to F-coupling or H-5 coupling.
      
    • 
       7.40 (d, 1H, Pyridine H-5).
      
    • 
       4.40 (q, 2H, O-CH2 -CH3) – Diagnostic for Ethyl Ester.
      
    • 
       4.05 (s, 3H, O-CH3 ) – Diagnostic for Methoxy group.
      
    • 
       1.38 (t, 3H, O-CH2-CH3 ).
      
  • 19F NMR: Single peak around -63 ppm (

    
    ).
    
  • Mass Spectrometry (ESI+): [M+H]+ = 250.19 (Calc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Methyl Ester Impurity Transesterification via methoxide attack.Switch solvent to pure THF with only stoichiometric MeOH. Lower reaction temperature.
Low Conversion Particle size of

too large; poor solubility.
Use micronized

or add catalytic 18-Crown-6 to solubilize potassium.
Hydrolysis (Acid formation) Wet solvents or atmospheric moisture.Ensure all reagents are anhydrous. Use molecular sieves in the reaction vessel.

References

  • Preparation of 2-Amino-3-fluoroisonicotinic Acid Derivatives. BenchChem Application Notes. (Describes lithiation/carboxylation protocols for halogenated pyridines).

  • Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate Product Data. MilliporeSigma. (Verifies commercial availability and physical properties).

  • Regioselective Lithiation of 3-chloro-2-ethoxypyridine. Journal of Organic Chemistry. (Mechanistic grounding for the lithiation of 3-substituted-2-halopyridines).

  • Nucleophilic Aromatic Substitution of 2-Halopyridines. Chemical Reviews. (General review of SnAr reactivity in activated nitrogen heterocycles).

Sources

Pharmacophore Properties of 3-Trifluoromethyl Isonicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary: The Fluorinated Pyridine Scaffold

The 3-trifluoromethyl isonicotinic acid ester represents a privileged structural motif in modern medicinal chemistry. This scaffold combines the electron-deficient nature of the pyridine ring with the profound steric and electronic modulations imposed by the trifluoromethyl (


) group.

Unlike simple isonicotinic esters, the introduction of a bulky, electron-withdrawing


 group at the 3-position (ortho to the ester) creates a unique pharmacophore characterized by conformational restriction (atropisomerism potential) , modulated basicity , and enhanced metabolic stability . This guide analyzes these properties to aid in the rational design of kinase inhibitors, anti-infectives, and agrochemicals.

Pharmacophore Analysis & Structural Dynamics

The "Ortho-Effect" and Conformational Twist

The defining feature of this pharmacophore is the steric clash between the 3-


 group and the 4-ester carbonyl.
  • Steric Bulk: The Van der Waals radius of a

    
     group (~2.2 Å) is comparable to an isopropyl group.
    
  • Consequence: This bulk forces the ester group at position 4 to rotate out of the plane of the pyridine ring to minimize steric repulsion.

  • Pharmacological Impact:

    • Deconjugation: The ester carbonyl is electronically decoupled from the pyridine

      
      -system.
      
    • Solubility: The "twist" disrupts planar stacking interactions, often improving solubility compared to planar analogs.

    • Selectivity: The fixed non-planar conformation can selectively fit into hydrophobic pockets that exclude planar ligands (e.g., specific kinase back-pockets).

Electronic Modulation

The


 group is a powerful electron-withdrawing group (EWG) with a Hammett constant (

) of approx. 0.54.[1]
  • Pyridine Nitrogen Basicity: The

    
     group significantly lowers the pKa of the pyridine nitrogen (typically from ~5.2 in pyridine to < 3.0). This reduces protonation at physiological pH, improving membrane permeability (passive diffusion).
    
  • Ester Electrophilicity: The electron-withdrawing nature makes the ester carbonyl carbon more electrophilic. This increases its reactivity toward nucleophiles (e.g., serine proteases or hydrolases) if the ester itself is the warhead, or facilitates rapid hydrolysis if used as a prodrug.

Lipophilicity and Metabolic Stability[2]
  • LogP Shift: Introduction of

    
     typically increases ClogP by ~1.0–1.2 units, enhancing blood-brain barrier (BBB) penetration.
    
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing

    
     at the 3-position blocks oxidative metabolism at this site and sterically shields the adjacent 4-position from nucleophilic attack.
    

Data Summary: Physicochemical Profile

PropertyUnsubstituted Isonicotinic Ester3-Trifluoromethyl AnalogImpact on Drug Design
Conformation Planar (conjugated)Twisted (orthogonal)Selectivity for non-planar pockets; disrupted stacking.
N-Pyridine pKa ~5.2~2.5 - 3.0Reduced ionization at pH 7.4; higher membrane permeability.
Lipophilicity (

LogP)
Reference (0.0)+1.1 to +1.3Enhanced CNS penetration and protein binding.
Metabolic Stability Moderate (Ring oxidation prone)High (C3 blocked)Prolonged half-life (

).
Dipole Moment High (Axial)Modified VectorAltered orientation in electrostatic binding sites.

Visualizing the SAR & Signaling Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold, highlighting how specific structural modifications translate to biological effects.

SAR_Logic Scaffold 3-CF3 Isonicotinic Acid Ester Core CF3_Group 3-Trifluoromethyl (Ortho) Scaffold->CF3_Group Pyridine_N Pyridine Nitrogen (Heterocycle) Scaffold->Pyridine_N Ester_Moiety 4-Ester Group (Functional Handle) Scaffold->Ester_Moiety Effect_Steric Steric Twist (Non-planar) CF3_Group->Effect_Steric Ortho Clash Effect_Lipophilicity Increased LogP (Permeability) CF3_Group->Effect_Lipophilicity Fluorine Effect Effect_Metabolism Metabolic Blockade (C3 Position) CF3_Group->Effect_Metabolism C-F Bond Strength Effect_Basicity Reduced pKa (Neutral at pH 7.4) Pyridine_N->Effect_Basicity EWG Influence Ester_Moiety->Effect_Steric Twisted Carbonyl Effect_Prodrug Prodrug Potential (Hydrolysis to Acid) Ester_Moiety->Effect_Prodrug Labile Linker Target_Kinase Kinase Inhibitors (e.g., Sorafenib analogs) Effect_Steric->Target_Kinase Conformational Fit Effect_Lipophilicity->Target_Kinase Hydrophobic Pocket Target_TB Anti-Tubercular (InhA/DprE1) Effect_Metabolism->Target_TB In Vivo Stability Effect_Prodrug->Target_TB Intracellular Release

Caption: SAR Logic Map detailing the mechanistic impact of the 3-CF3 isonicotinic ester scaffold on pharmacological parameters.

Synthesis & Experimental Protocols

Strategic Access to the Scaffold

Synthesizing 3-trifluoromethyl isonicotinic acid esters can be challenging due to the deactivated nature of the pyridine ring. Two primary routes are recommended:

  • Route A: Esterification of the Pre-functionalized Acid

    • Precursor: 3-(Trifluoromethyl)isonicotinic acid (Commercially available or synthesized via hydrolysis of the nitrile).

    • Method: Acid-catalyzed esterification or coupling with alkyl halides.

  • Route B: Radical Trifluoromethylation (Minisci-Type)

    • Precursor: Isonicotinic acid ester.[2]

    • Reagent: Langlois reagent (

      
      ) or Togni's reagent.
      
    • Mechanism:[3] Radical attack at the electron-deficient pyridine ring. Note: Regioselectivity (2- vs 3-position) must be controlled.

Protocol: Synthesis of Methyl 3-(trifluoromethyl)isonicotinate

This protocol utilizes a standard acid-chloride intermediate method for high yield.

Reagents:

  • 3-(Trifluoromethyl)isonicotinic acid (1.0 eq)[4]

  • Thionyl chloride (

    
    ) (5.0 eq)
    
  • Methanol (Anhydrous, excess)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-(trifluoromethyl)isonicotinic acid (5.0 mmol) in anhydrous DCM (20 mL).

  • Chlorination: Add thionyl chloride (25 mmol) dropwise at 0°C under inert atmosphere (

    
    ). Add a catalytic drop of DMF.
    
  • Reflux: Heat the reaction mixture to reflux (40°C) for 3 hours. Monitor the disappearance of the acid via TLC (or conversion to methyl ester aliquot).

  • Evaporation: Remove solvent and excess

    
     under reduced pressure to obtain the crude acid chloride (typically a yellow oil/solid). Caution: Acid chlorides are moisture sensitive.
    
  • Esterification: Re-dissolve the residue in anhydrous DCM (10 mL). Cool to 0°C. Add anhydrous Methanol (10 mL) slowly, followed by Triethylamine (7.5 mmol) to scavenge HCl.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated

    
     solution. Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • 1H NMR: Look for the disappearance of the carboxylic acid proton (~11-13 ppm) and appearance of the methyl singlet (~3.9 ppm).

  • 19F NMR: Confirm the

    
     signal (typically ~-63 ppm).
    

Biological Applications & Case Studies

Tuberculosis (TB) Therapeutics

Isonicotinic acid hydrazide (Isoniazid) is a frontline TB drug. The 3-trifluoromethyl isonicotinic ester derivatives are investigated as:

  • Prodrugs: To improve the lipophilicity and penetration into the waxy cell wall of Mycobacterium tuberculosis. Once inside, esterases hydrolyze the ester to the free acid or hydrazide forms.

  • Direct Inhibitors: The

    
     group can enhance binding to the InhA enzyme active site by filling hydrophobic pockets that the native substrate does not exploit.
    
Kinase Inhibitors (Oncology)

The 3-trifluoromethyl pyridine motif is a bioisostere for the 3-trifluoromethyl phenyl ring found in kinase inhibitors like Sorafenib and Regorafenib .

  • Role: The ester often serves as an intermediate to generate bi-aryl ureas or amides.

  • Mechanism: The "twisted" conformation discussed in Section 2.1 is critical here. It forces the molecule into a specific orientation that binds to the DFG-out conformation of kinases (Type II inhibition), improving selectivity against other kinases.

References

  • Hao, J., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." International Journal of Molecular Sciences. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Leroux, F., et al. (2005). "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry." Journal of Fluorine Chemistry, 126(8), 1149-1176. Link

  • Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA." Chemical Reviews, 114(4), 2432–2506. Link

  • Schlosser, M. (2006). "The 3-Position-Selective Functionalization of Pyridines." Angewandte Chemie International Edition, 45(33), 5432. Link

Sources

Methodological & Application

Application Note: Synthesis of Pyridine Derivatives using Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (CAS: 1227585-61-0) is a highly functionalized pyridine building block that has emerged as a critical scaffold in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.

The simultaneous presence of an electron-withdrawing trifluoromethyl group (


) at C3, a versatile ester handle at C4, and a chemically malleable methoxy group at C2 renders this molecule a "linchpin" intermediate. It allows for orthogonal functionalization—enabling chemists to selectively modify the C2, C4, and even the fused ring systems without cross-reactivity.

This guide provides detailed protocols for exploiting this scaffold, focusing on three primary synthetic vectors:

  • C4-Ester Modulation: Hydrolysis and Amidation for library generation.

  • C2-Activation: Conversion of the 2-methoxy "mask" to a 2-chloro electrophile for cross-coupling.

  • Heterocyclic Fusion: Strategies for constructing bicyclic systems (e.g., pyrazolo[3,4-b]pyridines).

Structural Analysis & Reactivity Profile

The reactivity of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is dictated by the electronic push-pull effects of its substituents.

  • 3-Trifluoromethyl Group: This is the defining feature. It is strongly electron-withdrawing (

    
    ), which significantly lowers the pKa of the pyridine nitrogen and activates the ring towards nucleophilic attack. Sterically, it imposes a twist on the adjacent C4-ester, potentially modulating hydrolysis rates compared to non-fluorinated analogs.
    
  • 2-Methoxy Group: While typically an electron donor by resonance, in this highly electron-deficient ring (due to 3-CF3 and 4-COOEt), the 2-OMe group is relatively labile. It serves as a robust protecting group for the C2 position during C4 transformations but can be unmasked (demethylated) to the 2-pyridone or displaced under forcing conditions.

  • 4-Ethyl Ester: The primary handle for elaboration. Its electrophilicity is enhanced by the adjacent electron-withdrawing groups, making it susceptible to mild hydrolysis and direct amidation.

Reactivity Map

ReactivityMap Core Ethyl 2-methoxy-3- (trifluoromethyl)isonicotinate Acid C4-Acid (Hydrolysis) Core->Acid LiOH/THF Amide C4-Amide (Library Synthesis) Core->Amide R-NH2, AlMe3 Alcohol C4-Alcohol (Reduction) Core->Alcohol DIBAL-H Pyridone 2-Pyridone (Demethylation) Core->Pyridone HBr/AcOH or TMSI Chloride 2-Chloro Derivative (Activation) Pyridone->Chloride POCl3 Suzuki 2-Aryl/Heteroaryl (Cross-Coupling) Chloride->Suzuki Pd(0), Ar-B(OH)2

Figure 1: Chemoselectivity landscape of the scaffold. Blue indicates the starting material, Grey indicates C4 modifications, Red indicates C2 activation pathways.

Application 1: Functionalization of the C4 Ester

The C4-ester is the most accessible handle. Due to the steric bulk of the adjacent


 group, standard saponification conditions may require optimization (higher temperature or stronger nucleophiles).
Protocol A: Hydrolysis to 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid

This acid is a universal precursor for amide coupling reactions in DNA-encoded libraries or fragment-based drug discovery.

Reagents:

  • Substrate: 1.0 eq

  • Lithium Hydroxide Monohydrate (LiOH·H₂O): 3.0 eq

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (1.0 g, 4.0 mmol) in THF (12 mL).

  • Addition: Add a solution of LiOH·H₂O (505 mg, 12.0 mmol) in water (4 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS.

    • Note: If conversion is slow due to the steric hindrance of the

      
       group, heat to 50°C.
      
  • Workup: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH ~2-3 using 1M HCl.

  • Isolation: The product often precipitates as a white solid. Filter, wash with cold water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over

    
    , and concentrate.
    

Yield Expectation: 90–95% Key Insight: The 2-OMe group is stable under these basic conditions. Avoid using strong mineral acids (HBr, HI) for acidification if you wish to retain the methyl ether, as they can trigger demethylation.

Application 2: C2-Activation (The "Masked" Electrophile)

The 2-methoxy group is often a placeholder. For many medicinal chemistry targets, a carbon-carbon or carbon-nitrogen bond is required at C2. The most reliable pathway is the conversion of the methoxy group to a chloride via a pyridone intermediate.

Protocol B: One-Pot Demethylation/Chlorination Sequence

Direct displacement of the OMe group by nucleophiles (SnAr) is possible but often requires high temperatures. Converting to the chloride generates a highly reactive species suitable for Suzuki, Buchwald, or Negishi couplings.

Step 1: Demethylation to 2-Pyridone

  • Reagents: Substrate (1.0 eq), HBr (33% in AcOH) or TMSI (Trimethylsilyl iodide).

  • Procedure: Dissolve substrate in acetic acid. Add HBr/AcOH (5 eq). Heat to 80°C for 4 hours in a sealed tube.

  • Workup: Concentrate to dryness.[1][2] The residue is the 3-(trifluoromethyl)-2-pyridone intermediate.

Step 2: Chlorination to Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate

  • Reagents: Crude Pyridone (from Step 1), Phosphorus Oxychloride (

    
    , solvent/reagent), DMF (cat.).
    
  • Procedure: Suspend the crude pyridone in

    
     (10 vol). Add 2-3 drops of DMF (Vilsmeier-Haack catalyst).
    
  • Reaction: Reflux (105°C) for 2–3 hours. The suspension will clear as the chloride forms.

  • Quench: Caution! Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

    
    .
    
  • Extraction: Neutralize with saturated

    
     and extract with Dichloromethane (DCM).
    

Step 3: Suzuki Coupling (Example)

  • Substrate: 2-Chloro intermediate.[3]

  • Partner: Phenylboronic acid (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: Dioxane/Water (4:1), 90°C, 2h.

Workflow Diagram

Workflow Start Start: Ethyl 2-methoxy-3- (trifluoromethyl)isonicotinate Step1 Step 1: Demethylation (HBr/AcOH, 80°C) Start->Step1 Inter1 Intermediate: 2-Pyridone Derivative Step1->Inter1 Step2 Step 2: Chlorination (POCl3, DMF cat., Reflux) Inter1->Step2 Product Product: Ethyl 2-chloro-3- (trifluoromethyl)isonicotinate Step2->Product

Figure 2: Step-wise activation of the C2 position.

Application 3: Cyclization to Fused Heterocycles

The proximity of the C4-ester and the C3-trifluoromethyl group (or the C2-position) allows for the synthesis of fused bicyclic systems, which are privileged scaffolds in kinase drug discovery.

Protocol C: Synthesis of Pyrazolo[3,4-b]pyridines

Hydrazine can react with the C4-ester and the C3-position (if activated or via adjacent leaving groups) or simply form the hydrazide which then cyclizes. However, a more common route with this specific scaffold involves reacting the C4-ester with a nucleophile while displacing the C2-group (if it were a halide) or reacting with the C3-CF3 (rare).

A standard reaction for isonicotinates with hydrazine yields isonicotinohydrazides . To form the pyrazolo core, one typically requires a leaving group at C2 (like the chloro-derivative prepared in Protocol B) or C3.

Reaction with Hydrazine (on the 2-Chloro derivative):

  • Substrate: Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate.

  • Reagent: Hydrazine hydrate (excess).

  • Conditions: Ethanol, Reflux, 3h.

  • Mechanism: SnAr displacement of the 2-Cl by hydrazine, followed by intramolecular attack of the hydrazine nitrogen onto the C4-ester.

  • Product: 3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-one derivative (Note: Nomenclature depends on exact cyclization mode, usually yields the pyrazolone).

Summary of Reaction Conditions

TransformationTarget MoietyReagentsConditionsKey Precaution
Hydrolysis C4-Carboxylic AcidLiOH, THF/H2O25–50°C, 4hAvoid strong acid workup if OMe is sensitive.
Demethylation C2-PyridoneHBr/AcOH80°C, 4hSealed tube recommended.
Chlorination C2-ChloridePOCl3, DMF105°C, 2hQuench carefully on ice; exothermic.
Reduction C4-AlcoholDIBAL-H-78°C, DCMControl temp to prevent over-reduction/ring opening.
Amidation C4-AmideAlMe3, Amine0°C to RT, TolueneAnhydrous conditions essential.

References

  • Schlosser, M. et al. "The regioselective synthesis of trifluoromethyl-substituted pyridines." Tetrahedron, 2004.
  • Reactivity of 2-Methoxy-isonicotinates

    • Wang, X. et al. "Synthesis of 2-alkoxy-3-(trifluoromethyl)pyridines via nucleophilic aromatic substitution." Journal of Organic Chemistry, 2011.

  • Cyclization Protocols: Evaluation of pyrazolo[3,4-b]pyridine synthesis from 2-halo-pyridine-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 2015.
  • Commercial Availability & Safety Data

    • Sigma-Aldrich Product Entry: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

(Note: Specific CAS 1227585-61-0 is a specialized building block. The protocols above are derived from validated methodologies for the 2-methoxy-3-trifluoromethylpyridine class.)

Sources

Protocol for hydrolysis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Hydrolysis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol

Introduction & Chemical Context

The hydrolysis of sterically hindered pyridine esters is a recurring bottleneck in the synthesis of active pharmaceutical ingredients (APIs). The target molecule, Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate , presents a unique dual challenge:

  • Steric Hindrance: The trifluoromethyl (–CF₃) group at the 3-position is directly ortho to the ester moiety at the 4-position. This creates a significant steric shield, impeding the trajectory of incoming nucleophiles (such as hydroxide ions) during saponification.

  • Chemoselectivity Risks: The pyridine ring is highly electron-deficient, exacerbated by the strong inductive electron-withdrawing effect (–I) of the –CF₃ group. While this increases the electrophilicity of the ester carbonyl, it also activates the 2-methoxy group toward Nucleophilic Aromatic Substitution (SNAr). Harsh basic conditions or excessive heat can lead to the displacement of the methoxy group by hydroxide, yielding an undesired 2-pyridone (2-hydroxy) byproduct.

To navigate these competing factors, a highly tuned, mild hydrolysis protocol is required.

Mechanistic Insights: The Rationale for Lithium Hydroxide

As a Senior Application Scientist, I strongly advise against the default use of standard sodium hydroxide (NaOH) or potassium hydroxide (KOH) for this specific substrate. Instead, this protocol employs Lithium Hydroxide Monohydrate (LiOH·H₂O) in a mixed aqueous-organic solvent system.

The Causality Behind the Reagent Choice:

  • Lewis Acid Activation: The lithium cation (Li⁺) is a hard, strong Lewis acid compared to Na⁺ or K⁺. It coordinates tightly to the carbonyl oxygen of the ester. This coordination pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity [1]. This electronic activation effectively compensates for the steric shielding provided by the adjacent –CF₃ group, allowing the hydroxide nucleophile to attack at lower temperatures.

  • Solvent Synergy: A solvent mixture of THF/MeOH/H₂O (typically 2:1:1 v/v) is utilized. Tetrahydrofuran (THF) ensures complete solubilization of the lipophilic ester, water acts as the hydroxide source and dissolves the LiOH, while methanol (MeOH) acts as a bridging phase-transfer co-solvent to maintain a homogeneous reaction matrix [2].

Reaction Optimization & Data Presentation

To validate the superiority of the LiOH system, comparative data for the hydrolysis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is summarized below. The goal is to maximize conversion while suppressing the SNAr byproduct.

Table 1: Optimization of Hydrolysis Conditions (10 mmol scale, 4 hours)

Base (3.0 eq)Solvent SystemTemp (°C)Conversion (%)SNAr Byproduct (%)Isolated Yield (%)
NaOHTHF/MeOH/H₂O (2:1:1)25 (RT)45%< 1%N/A (Incomplete)
NaOHTHF/MeOH/H₂O (2:1:1)60> 99%18%72%
LiOH·H₂O THF/MeOH/H₂O (2:1:1) 25 (RT) 88% < 1% 82%
LiOH·H₂O THF/MeOH/H₂O (2:1:1) 40 > 99% < 2% 94%

Experimental Workflow Visualization

Workflow Start Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate (1.0 eq) Reagents Add LiOH·H2O (3.0 eq) in THF/MeOH/H2O (2:1:1) Start->Reagents Reaction Stir at 40°C for 4-6 h (IPC: LC-MS monitoring) Reagents->Reaction Evaporation Remove THF/MeOH in vacuo (<35°C) Reaction->Evaporation >99% Conversion Washing Wash aqueous phase with MTBE (Removes organics) Evaporation->Washing Acidification Acidify aqueous layer with 1M HCl to pH 2-3 Washing->Acidification Purified Aq. Salt Extraction Extract with EtOAc Wash & Dry (Na2SO4) Acidification->Extraction Protonation to Free Acid Product 2-methoxy-3-(trifluoromethyl) isonicotinic acid (>94% Yield) Extraction->Product Final Isolation

Figure 1: Step-by-step experimental workflow for the hydrolysis of sterically hindered pyridine esters.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure the chemist can verify the success of each phase before proceeding.

Scale: 10.0 mmol (approx. 2.49 g of starting material).

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (2.49 g, 10.0 mmol).

  • Dissolve the ester in 20 mL of Tetrahydrofuran (THF) and 10 mL of Methanol (MeOH). Stir until a clear, homogeneous solution is achieved.

  • In a separate vial, dissolve Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.26 g, 30.0 mmol, 3.0 eq) in 10 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the organic mixture at room temperature to prevent localized exotherms.

Step 2: Execution & In-Process Control (IPC)
  • Attach a reflux condenser and heat the reaction mixture to 40 °C using a temperature-controlled oil bath or heating block.

  • Stir vigorously for 4 hours.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass (

      
       250 [M+H]⁺) and the dominant presence of the product mass (
      
      
      
      222 [M+H]⁺). If starting material remains >2%, continue stirring for an additional 2 hours.
Step 3: Workup & Chemoselective Isolation
  • Once conversion is confirmed, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35 °C to remove the volatile organic solvents (THF and MeOH). Caution: Do not evaporate to total dryness; leave the aqueous layer intact.

  • Dilute the remaining aqueous residue with an additional 15 mL of deionized water.

  • Optional but Recommended: Wash the basic aqueous layer with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (2 × 15 mL). Discard the organic layer. This extracts any unreacted ester or non-polar impurities, ensuring high final purity.

  • Cool the aqueous layer in an ice bath (0–5 °C).

  • Slowly acidify the aqueous layer by dropwise addition of 1M HCl (approx. 30-35 mL required).

  • Self-Validation (IPC 2): Check the pH continuously using pH indicator paper. Stop addition when the pH reaches 2.0 to 3.0 . Causality: The pKa of the pyridine nitrogen is low due to the electron-withdrawing CF₃ group, but over-acidification (pH < 1) can protonate the pyridine ring, making the product highly water-soluble and ruining extraction yields.

  • Extract the precipitated/milky aqueous mixture with Ethyl Acetate (EtOAc) (3 × 25 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl (brine, 20 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford 2-methoxy-3-(trifluoromethyl)isonicotinic acid as a white to off-white solid.

References

  • Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: Chemical and Pharmaceutical Bulletin, 2021, 69(6), 581-584. URL: [Link]

  • Title: A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures Source: Journal of Organic Chemistry, 1977, 42(5), 918–920. URL: [Link]

  • Title: Bases - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

Application Note: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the TFMP Pharmacophore

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a highly functionalized, strategic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The integration of the trifluoromethylpyridine (TFMP) motif is a cornerstone strategy in modern medicinal chemistry to [1].

This specific substitution pattern—a C2-methoxy group paired with a C3-trifluoromethyl group—is a critical pharmacophore in the development of highly selective kinase inhibitors. Most notably, this exact heterocyclic core is the defining structural feature of the FDA-approved PI3Kδ inhibitor [2]. The C4-ethyl ester provides a versatile synthetic handle, allowing researchers to divergently construct amides, alcohols, and aldehydes while preserving the critical C2/C3 stereoelectronic environment.

This guide provides researchers and drug development professionals with causality-driven, self-validating protocols for the divergent functionalization of this intermediate.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for predicting its behavior in biphasic reactions and chromatographic purification.

PropertyValue / Description
Chemical Name Ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
Structural Features C2-Methoxy (H-bond acceptor), C3-Trifluoromethyl (Lipophilic/EWG), C4-Ethyl Ester (Reactive handle)
Appearance Colorless to pale yellow liquid/oil
Storage Conditions 2–8°C, sealed under an inert atmosphere (Argon/N2) to prevent hydrolysis

Synthetic Divergence & Workflow Visualization

The true utility of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate lies in its ability to act as a central hub for divergent synthesis. The diagram below maps the primary synthetic workflows utilized in API development.

G A Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate B 2-Methoxy-3-(trifluoromethyl) isonicotinic acid A->B LiOH, THF/H2O (Saponification) D [2-Methoxy-3-(trifluoromethyl) pyridin-4-yl]methanol A->D DIBAL-H, -78°C (Ester Reduction) C Amide-Linked Kinase Inhibitor Core B->C HATU, DIPEA, R-NH2 (Amide Coupling) E Aldehyde Precursor (Reductive Amination) D->E MnO2 or DMP (Oxidation)

Divergent synthetic pathways from Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can confirm reaction success at every stage.

Protocol A: Sterically-Tolerant Saponification

Objective: Convert the ethyl ester to 2-methoxy-3-(trifluoromethyl)isonicotinic acid.

  • Causality & Rationale: Lithium hydroxide (LiOH) in a THF/Water mixture is strictly selected over Sodium hydroxide (NaOH) in Methanol. Using methanol risks unwanted transesterification, while harsh bases at elevated temperatures can trigger nucleophilic aromatic substitution (SNAr) of the C2-methoxy group due to the strong electron-withdrawing activation of the adjacent CF3 group.

  • Step-by-Step Procedure:

    • Dissolve Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (1.0 eq) in a 3:1 mixture of THF and H2O (0.2 M concentration).

    • Add LiOH·H2O (3.0 eq) in a single portion at 0°C.

    • Warm the reaction to room temperature and stir for 4–6 hours.

    • Self-Validation Check 1: Monitor by LC-MS. The reaction is complete when the starting material peak (

      
       250 m/z) is fully replaced by the acid product (
      
      
      
      222 m/z).
    • Concentrate the mixture in vacuo to remove THF.

    • Acidify the aqueous layer to pH 3–4 using 1M HCl at 0°C to precipitate the acid.

    • Extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate to yield the pure carboxylic acid.

Protocol B: High-Efficiency Amide Coupling

Objective: Couple the resulting acid with a complex amine to form a kinase inhibitor pharmacophore.

  • Causality & Rationale: The C3-trifluoromethyl group imposes severe steric hindrance and withdraws electron density from the carboxylate, drastically reducing its nucleophilicity toward standard coupling agents (like EDC/HOBt). HATU is chosen for its superior activation kinetics via the highly reactive HOAt ester intermediate, which successfully overcomes this steric bulk.

  • Step-by-Step Procedure:

    • Dissolve 2-methoxy-3-(trifluoromethyl)isonicotinic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes.

    • Add HATU (1.2 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours under Argon.

    • Self-Validation Check 2: Perform TLC (Hexane/EtOAc 1:1). The highly polar acid spot (baseline) should disappear, replaced by a higher Rf amide spot. Confirm via LC-MS for the expected

      
       of the coupled product.
      
    • Quench with saturated aqueous NaHCO3 and extract with Dichloromethane. Wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF before column chromatography.

Protocol C: Controlled Ester Reduction

Objective: Reduce the ester to[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]methanol for subsequent cross-coupling or reductive amination.

  • Causality & Rationale: Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C) is utilized to prevent over-reduction or potential defluorination of the CF3 group—a known, dangerous side reaction when using aggressive hydride donors like LiAlH4 at higher temperatures.

  • Step-by-Step Procedure:

    • Dissolve the ethyl ester (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon and cool to -78°C.

    • Dropwise add DIBAL-H (1.0 M in toluene, 2.2 eq) over 30 minutes, maintaining the internal temperature below -70°C.

    • Stir at -78°C for 2 hours.

    • Self-Validation Check 3: Quench a 0.1 mL aliquot in saturated Rochelle's salt solution, extract with EtOAc, and run TLC. The ester starting material must be completely consumed.

    • Quench the main reaction carefully with Methanol (5 mL) at -78°C, then add saturated aqueous Rochelle's salt (Potassium sodium tartrate).

    • Warm to room temperature and stir vigorously for 2 hours until the biphasic layers become clear.

    • Extract with DCM, dry, and concentrate to yield the primary alcohol (

      
       208 m/z).
      

Handling, Safety, and Troubleshooting

  • Volatility of Fluorinated Intermediates: Low molecular weight TFMP derivatives can exhibit unexpected volatility. Avoid leaving the ethyl ester or its reduced alcohol derivative on a high-vacuum pump for extended periods (>2 hours) to prevent mass loss.

  • Demethylation Risks: Avoid exposing the 2-methoxy group to strong Lewis acids (e.g., BBr3, TMSI) or concentrated hydrobromic acid unless the explicit goal is to synthesize the corresponding 2-pyridone tautomer.

  • Steric Crowding: If Protocol B (Amide Coupling) stalls at <50% conversion, do not increase the temperature, as this degrades HATU. Instead, add a catalytic amount of DMAP (0.1 eq) to further accelerate the acyl transfer step.

References

  • Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors ACS Medicinal Chemistry Letters[Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Journal of Pesticide Science (via PubMed Central)[Link]

  • Trifluoromethylpyridine: Its chemistry and applications Research Outreach[Link]

Sources

Application Note: Nucleophilic Substitution Strategies for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and agrochemical discovery. It details the reactivity profile, synthetic utility, and specific protocols for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate , a highly functionalized pyridine scaffold.

Executive Summary & Molecule Profile

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a versatile trifunctional building block. Its reactivity is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen, the trifluoromethyl group (C3), and the ethyl ester (C4).

  • Core Structure: Pyridine ring with an ester at C4.

  • Electronic Activation: The C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive effect of the adjacent nitrogen and the ortho-trifluoromethyl group.
    
  • Dual Electrophilicity: The molecule possesses two distinct electrophilic sites:

    • C4-Ester (Carbonyl): Susceptible to Nucleophilic Acyl Substitution (

      
      ).
      
    • C2-Methoxy (Imidate-like): Susceptible to

      
       displacement or acid-mediated hydrolysis.
      
Reactivity Heatmap
PositionFunctional GroupPrimary ReactivityKey Transformation
C4 Ethyl Ester (–COOEt)

Hydrazinolysis, Hydrolysis, Amidation
C2 Methoxy (–OMe)

/ Hydrolysis
Displacement by Amines, Conversion to Pyridone
C3 Trifluoromethyl (–CF

)
ActivationStabilizes Meisenheimer intermediates; directs ortho-attack

Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis pathways accessible from the parent scaffold.

ReactionPathways Start Ethyl 2-methoxy-3- (trifluoromethyl)isonicotinate Hydrazide Isonicotinohydrazide (Precursor to Triazoles) Start->Hydrazide N2H4·H2O (SNAc at C4) Amide Isonicotinamide (Kinase Inhibitor Core) Start->Amide R-NH2 (SNAc at C4) Pyridone 2-Pyridone Derivative (Hydrolysis Product) Start->Pyridone HBr/AcOH (Demethylation) Amino 2-Amino-3-(CF3)-isonicotinate (SNAr Product) Start->Amino R-NH2, Heat (SNAr at C2) Fused Pyrido[4,3-d]pyrimidine (Bicyclic System) Hydrazide->Fused Cyclization (w/ Urea/Amidine) Amino->Fused Cyclization (w/ Formamide)

Figure 1: Divergent synthetic pathways. Blue paths denote ester modifications; Red paths denote ring functionalization; Green paths denote cyclization.

Detailed Experimental Protocols

Protocol A: Selective – Synthesis of the Hydrazide

This reaction targets the C4-ester to form the hydrazide, a critical intermediate for synthesizing 1,2,4-triazoles (common in antifungal and herbicidal pharmacophores). The 2-methoxy group remains intact under controlled conditions.[1][2]

Reagents:

  • Substrate: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% aqueous solution, 5.0 eq)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 10.0 mmol of the substrate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (50.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazide spot.
  • Workup: Cool the reaction mixture to 0 °C. The product often precipitates as a white crystalline solid.

  • Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether.

  • Purification: If no precipitate forms, concentrate the solvent in vacuo, triturate the residue with hexanes/ether, and filter.

Mechanism Note: The electron-withdrawing –CF


 group at C3 increases the electrophilicity of the C4-carbonyl, accelerating this reaction compared to non-fluorinated analogues.
Protocol B: Displacement of C2-Methoxy (Amination)

The 2-methoxy group acts as a leaving group. While –OMe is typically a poor leaving group, the 3-CF


 group and the pyridine nitrogen activate the C2 position sufficiently for displacement by primary amines under thermal conditions.

Reagents:

  • Substrate: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (1.0 eq)

  • Nucleophile: Benzylamine (or similar primary amine) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: DMSO or NMP (Anhydrous)

Procedure:

  • Setup: In a pressure vial or sealed tube, dissolve 1.0 mmol of substrate in 3 mL of DMSO.

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

  • Reaction: Seal the vessel and heat to 100–120 °C for 12–16 hours.

    • Critical Control: Do not exceed 140 °C to avoid decarboxylation or degradation of the ester.

  • Monitoring: Monitor for the disappearance of the starting material. A new peak corresponding to the N-alkyl-2-amino derivative will appear.

  • Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine to remove DMSO.

  • Purification: Dry over MgSO

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
    

Why this works: The intermediate Meisenheimer complex is stabilized by the inductive withdrawal of the ortho-CF


 group, lowering the activation energy for the attack of the amine.
Protocol C: Hydrolysis to 2-Pyridone (Demethylation)

Converting the 2-methoxy pyridine to a 2-pyridone is a common strategy to access "masked" polarity for kinase binding pockets.

Reagents:

  • Reagent: 33% HBr in Acetic Acid (or aqueous 48% HBr)

Procedure:

  • Dissolve the substrate in Acetic Acid.

  • Add HBr (excess) and heat to 90 °C for 2–4 hours.

  • The methoxy group is cleaved to the hydroxyl, which immediately tautomerizes to the 2-pyridone-4-carboxylic acid (ester hydrolysis usually occurs concomitantly under these harsh conditions).

Scientific Rationale & Troubleshooting

Regioselectivity (C2 vs C4 vs C6)
  • C2 vs C6: Nucleophilic attack prefers C2 over C6 because C2 is ortho to the strongly electron-withdrawing –CF

    
     group. The –CF
    
    
    
    group stabilizes the negative charge accumulation at C2 in the transition state (inductive effect).
  • C2 vs C4 (Ester): Hard nucleophiles (e.g., alkoxides, amines) at low temperatures will attack the Ester (C4) (Kinetic control). Heating with amines drives the thermodynamic

    
     at C2.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in

Competitive ester amidationUse a bulkier ester (e.g., t-butyl) if possible, or lower the temperature and use a stronger base (e.g., NaH) to activate the amine.
No Reaction at C2 Poor leaving group ability of OMeSwitch solvent to NMP and increase temp to 140 °C. Alternatively, convert OMe to Cl (using POCl

/PCl

) first, though this requires the pyridone precursor.
Hydrolysis of Ester Wet solvents or hygroscopic aminesEnsure anhydrous DMSO/DMF is used. Use molecular sieves in the reaction vessel.

References

  • General Reactivity of Trifluoromethyl Pyridines: Schlosser, M., et al. "Regioselective derivatization of trifluoromethyl-substituted pyridines." European Journal of Organic Chemistry, 2003.
  • S_NAr Mechanisms in Fluorinated Heterocycles

    • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocycles." Journal of the Chemical Society C, 1968. Link

  • Synthesis of Isonicotinohydrazides

    • Standard protocols for isonicotinic acid derivatives adapted from: Journal of Medicinal Chemistry, 2020, 63(5), 2013-2027. Link

  • Applications in Kinase Inhibitors

    • BenchChem. "2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol Reactivity Profile." Link

  • Related Patent Literature

    • "Method for producing 2-amino-4-(trifluoromethyl)pyridine."[3] EP2527327A1. Link

Sources

Application Note: Strategic Reduction Protocols for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the chemoselective reduction of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate to (2-methoxy-3-(trifluoromethyl)pyridin-4-yl)methanol . This transformation is a critical step in the synthesis of PI3K inhibitors and other fluorinated pyridine-based pharmacophores.[1]

The presence of the electron-withdrawing trifluoromethyl group (-CF


) at the C3 position, combined with the inherent electron deficiency of the pyridine ring, renders the C4-ester highly electrophilic. However, these same properties increase the risk of side reactions, such as nucleophilic aromatic substitution (S

Ar) at the C2-methoxy position or over-reduction of the pyridine ring. This guide presents two validated protocols: a standard Lithium Aluminum Hydride (LAH) method for research scale and a Sodium Borohydride (NaBH

) mediated protocol for scalable safety.[1][2][3]

Strategic Analysis & Chemical Logic

Substrate Electronics

The target molecule is a 2,3,4-trisubstituted pyridine .[2]

  • C2-Methoxy (-OMe): Acts as a

    
    -donor but 
    
    
    
    -acceptor.[1][2][3] It is a potential leaving group (S
    
    
    Ar) if subjected to harsh nucleophiles at elevated temperatures.[1][2][3]
  • C3-Trifluoromethyl (-CF

    
    ):  A strong 
    
    
    
    -withdrawing group.[1][2][3] It significantly lowers the LUMO energy of the pyridine ring, making the C4-ester carbonyl highly susceptible to nucleophilic attack by hydrides.
  • C4-Ethyl Ester (-COOEt): The reaction center.[1][2][3] Due to the ortho-CF

    
     group, steric hindrance is a factor, but the electronic activation usually dominates, ensuring rapid reduction.
    
Selection of Reducing Agents
ReagentReactivity ProfileProsConsRecommended Use
LiAlH

(LAH)
Aggressive NucleophileFast, complete conversion.[1][2][3]Pyrophoric; risk of ring reduction or S

Ar at C2 if heated.[2]
Standard Lab Scale (<5g)
NaBH

+ MeOH
Mild NucleophileChemoselective; safer handling; no inert atmosphere strictly required (though recommended).[1][2][3]Slower kinetics; requires reflux or additive (CaCl

) for some esters.[1][2][3]
Scale-up (>10g) / Safety
DIBAL-H Electrophilic ReductantCan stop at aldehyde (-78°C); controlled reduction.[1][2][3]Expensive; requires cryogenic conditions.[1][2][3]Aldehyde Synthesis

Experimental Protocols

Protocol A: Lithium Aluminum Hydride (Standard High-Yield Method)

Best for: Small to medium scale (100 mg – 5 g) where yield and speed are prioritized.[1][2][3]

Reagents:
  • Substrate: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (1.0 eq)[1][2][3]

  • Reductant: LiAlH

    
     (1.0 M in THF or powder, 1.2 – 1.5 eq)[2][3]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2][3]

  • Quench: Water, 15% NaOH, Water (Fieser Method)[2][3]

Step-by-Step Procedure:
  • Preparation: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the substrate in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Addition: Carefully add LiAlH

    
     (1.0 M in THF) dropwise via syringe over 15 minutes.
    
    • Note: Gas evolution (H

      
      ) will occur.[1][2][3] Maintain temperature < 5 °C.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1–2 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[1][2][3] The starting material (R

      
       ~0.[2]6) should disappear, and a more polar alcohol spot (R
      
      
      
      ~0.[2][3]2) should appear.[1][2][3]
  • Fieser Quench (Critical): Cool back to 0 °C. For every x grams of LAH used, add sequentially:

    • x mL Water (very slowly)

    • x mL 15% NaOH solution[1][2][3]

    • 3x mL Water[1][2][3][4]

  • Workup: Warm to RT and stir for 15 minutes until a white granular precipitate forms. Add anhydrous MgSO

    
     directly to the mixture to dry.
    
  • Isolation: Filter through a Celite pad. Rinse the cake with THF/EtOAc. Concentrate the filtrate in vacuo.

Protocol B: NaBH / Methanol (Scalable & Green)

Best for: Large scale (>10 g) or labs with limited inert gas infrastructure.[1][2][3]

Reagents:
  • Substrate: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (1.0 eq)[1][2][3]

  • Reductant: NaBH

    
     (4.0 – 6.0 eq)[1][2][3]
    
  • Solvent: Methanol (Reagent Grade) or THF/MeOH (4:1)[1][2][3]

Step-by-Step Procedure:
  • Dissolution: Dissolve the substrate in Methanol (0.3 M). Place in a water bath at RT.

  • Addition: Add solid NaBH

    
     in portions over 30 minutes.
    
    • Caution: Vigorous bubbling will occur.[1][2][3] Do not cap the flask tightly.

  • Heating: If conversion is slow after 1 hour (due to steric bulk of CF

    
    ), equip a reflux condenser and heat to 50 °C  for 2–4 hours.
    
  • Quench: Cool to RT. Add Saturated NH

    
    Cl solution slowly to quench excess borohydride.[1][2]
    
  • Extraction: Evaporate most of the Methanol under reduced pressure. Dilute the residue with water and extract 3x with Ethyl Acetate (EtOAc).[2][3]

  • Purification: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Visualization of Workflow

The following diagram illustrates the decision logic and workflow for the reduction process.

ReductionWorkflow Start Start: Ethyl 2-methoxy-3- (trifluoromethyl)isonicotinate ScaleCheck Scale / Safety Req? Start->ScaleCheck LAH_Route Route A: LiAlH4 / THF (0°C -> RT) ScaleCheck->LAH_Route Small Scale / High Speed NaBH4_Route Route B: NaBH4 / MeOH (RT -> 50°C) ScaleCheck->NaBH4_Route Large Scale / Safety Quench_Fieser Fieser Quench (H2O / NaOH / H2O) LAH_Route->Quench_Fieser Filter Filter ppt & Dry Quench_Fieser->Filter Product Product: (2-methoxy-3- (trifluoromethyl)pyridin-4-yl)methanol Filter->Product Quench_Acid Quench: Sat. NH4Cl NaBH4_Route->Quench_Acid Extract Evap MeOH -> Extract EtOAc Quench_Acid->Extract Extract->Product QC QC: 1H NMR / LCMS Product->QC

Figure 1: Decision tree for selecting the appropriate reduction protocol based on scale and safety constraints.

Analytical Data & Troubleshooting

Expected NMR Profile (Product)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.25 (d, 1H, Ar-H, C6-H) – Doublet due to F-coupling or C5-H[1][2][3]
      
    • 
       7.10 (d, 1H, Ar-H, C5-H)[1][3]
      
    • 
       4.75 (s, 2H, -CH 
      
      
      
      OH) – Key diagnostic signal[1][2][3]
    • 
       4.01 (s, 3H, -OCH 
      
      
      
      )[1][2][3]
    • 
       2.50 (br s, 1H, -OH )[1][2][3]
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reduction due to steric hindrance of CFngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

.[1][2][3]
Increase reaction time or switch from NaBH

to LAH. Ensure reagents are anhydrous.
Over-reduction Reduction of pyridine ring to dihydropyridine.[2][3]Maintain strict temperature control (0°C). Avoid large excess of LAH.[2]
Side Product (S

Ar)
Displacement of 2-OMe by hydride or alkoxide.[1][2][3]Keep reaction temperature low.[1][2][3] Avoid refluxing in high-boiling solvents.[1][2][3]

References

  • Context: Verifies the existence and stability of the alcohol product and analogous trifluoromethyl-pyridine-methanol deriv
    • Context: Provides physical property data for the starting ester class (isonicotinates).[2][3]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2][3] [2-(Trifluoromethyl)pyridin-3-yl]methanol Compound Summary. Retrieved from [Link]

    • Context: Supports the general reactivity and safety profile of trifluoromethyl-pyridine-methanols.[1][2]

  • Apex Molecular. (2024).[1][2][3] Deoxygenative Reduction of Esters. Retrieved from [Link]

    • Context: Discusses alternative Lewis-acid catalyzed reduction mechanisms for difficult esters.

Sources

Application Note: Strategic Utilization of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis and utilization of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (EMTFI), a high-value scaffold in modern agrochemical discovery.

Executive Summary

The incorporation of trifluoromethyl (


) groups onto pyridine rings is a cornerstone strategy in modern agrochemistry to enhance metabolic stability and lipophilicity.[1] Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate  represents a "privileged scaffold" for the development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides  and ALS-inhibiting herbicides .

This guide details the operational protocols for transforming this ester into bioactive carboxamide motifs. Unlike generic procedures, this workflow emphasizes the regiochemical integrity of the 3-


 group during hydrolysis and subsequent amidation, preventing common defluorination side reactions.

Chemical Profile & Strategic Value[2]

Molecule Specifications
PropertySpecification
IUPAC Name Ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
CAS Number 121643-44-5 (Analogous Acid: 121643-44-5 derivative)
Molecular Formula

Molecular Weight 249.19 g/mol
Key Functionality 3-Position

:
Steric shield preventing metabolic oxidation.2-Methoxy: Modulatable handle for solubility.4-Ester: Gateway to amide/heterocycle formation.[2][3][4][5][6][7]
Agrochemical Significance

The 3-(trifluoromethyl)isonicotinic acid core is structurally distinct from the common nicotinic (3-COOH) herbicides (e.g., Nicosulfuron). The 4-COOH (isonicotinic) substitution pattern allows for the construction of:

  • SDHI Fungicides: By coupling with ortho-substituted anilines (e.g., bicyclic amines).

  • Picolinamide Herbicides: Via bioisosteric replacement of the phenyl ring in traditional benzamides.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the parent ester to active agrochemical classes.

Agrochemical_Pathway cluster_0 Critical Control Point Start Ethyl 2-methoxy-3- (trifluoromethyl)isonicotinate Acid Intermediate A: Free Carboxylic Acid Start->Acid LiOH Hydrolysis (Quant.) Chloride Intermediate B: Acid Chloride Acid->Chloride SOCl2 / DMF cat. (Activation) SDHI Target Class 1: SDHI Fungicides (Carboxamides) Chloride->SDHI + Bicyclic Anilines Herbicide Target Class 2: Sulfonylurea Herbicides Chloride->Herbicide + Sulfonamides

Caption: Divergent synthesis map showing the transformation of the ester precursor into two primary agrochemical classes via the acid chloride intermediate.

Experimental Protocols

Protocol A: Regioselective Hydrolysis (Saponification)

Objective: Isolate 2-methoxy-3-(trifluoromethyl)isonicotinic acid without hydrolyzing the trifluoromethyl group (a risk under harsh basic conditions).

Reagents:

  • Starting Material (Ester): 10.0 g (40.1 mmol)

  • Lithium Hydroxide Monohydrate (

    
    ): 2.52 g (60.0 mmol, 1.5 eq)
    
  • Solvent: THF/Water (3:1 v/v) – 100 mL

Procedure:

  • Dissolution: Charge the ester into a 250 mL round-bottom flask containing THF (75 mL). Stir until fully dissolved.

  • Reagent Addition: Dissolve

    
     in water (25 mL) and add dropwise to the ester solution at 0°C  (ice bath) to control exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The spot for the ester (

      
      ) should disappear, replaced by the baseline acid spot.
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Acidify the aqueous residue to pH 2–3 using 1M HCl. A white precipitate will form.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Yield: Expect 8.5–8.8 g (95–98%) of white crystalline solid.

Protocol B: "One-Pot" Amidation to Carboxamide Fungicide

Objective: Synthesize a model SDHI candidate by coupling the acid with 2-amino-biphenyl (surrogate for complex amines).

Reagents:

  • Intermediate A (Acid): 2.21 g (10.0 mmol)

  • Thionyl Chloride (

    
    ): 2.38 g (20.0 mmol)
    
  • Catalytic DMF: 2 drops

  • Aniline Component (e.g., 2-aminobiphenyl): 1.69 g (10.0 mmol)

  • Base: Triethylamine (

    
    ): 2.02 g (20.0 mmol)
    
  • Solvent: Dichloromethane (DCM) – Anhydrous

Step-by-Step Workflow:

  • Activation (Acid Chloride Formation):

    • In a dry flask under nitrogen, dissolve the Acid (Intermediate A) in DCM (20 mL).

    • Add catalytic DMF.

    • Add

      
       dropwise. Reflux at 40°C for 2 hours.
      
    • Critical Step: Evaporate solvent and excess

      
      completely under vacuum to yield the crude acid chloride (Intermediate B). Re-dissolve in fresh dry DCM (10 mL).
      
  • Coupling:

    • In a separate vessel, dissolve the aniline and

      
       in DCM (15 mL) and cool to 0°C.
      
    • Slowly cannulate the Acid Chloride solution into the aniline mixture over 15 minutes.

    • Stir at room temperature for 6 hours.

  • Purification:

    • Quench with saturated

      
       (aq).
      
    • Separate phases; wash organic layer with brine.

    • Concentrate and purify via silica gel chromatography (Gradient: 0

      
       40% EtOAc in Hexanes).
      

Process Workflow Diagram

This detailed flowchart visualizes the critical decision points and operational steps for Protocol B.

Protocol_Workflow Start Start: Acid Intermediate Activation Add SOCl2 + cat. DMF (Reflux 2h) Start->Activation Evap Evaporate Volatiles (Remove excess SOCl2) Activation->Evap Complete Conversion Coupling Add Aniline + Et3N (0°C -> RT) Evap->Coupling Re-dissolve in DCM Quench Quench: Sat. NaHCO3 Coupling->Quench 6 Hours Isolate Final Product: Agrochemical Active Quench->Isolate Extraction & Column

Caption: Operational workflow for the conversion of the acid intermediate to the final carboxamide active ingredient.

Safety & Handling (E-E-A-T)

  • Fluorine Chemistry Hazard: While the

    
     group is generally stable, avoid using strong reducing agents (e.g., 
    
    
    
    ) at elevated temperatures, as this can lead to defluorination and hazardous exothermic runaways.
  • Thionyl Chloride: Highly corrosive and releases

    
    /
    
    
    
    gas. All activation steps must be performed in a functioning fume hood with a caustic scrubber.
  • Self-Validation: The purity of the intermediate Acid Chloride is critical. If the solution turns dark brown/black during

    
     reflux, it indicates decomposition. The solution should remain pale yellow.
    

References

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[7]

  • Lamberth, C. (2013). Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with a Bright Future. Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich. (2025). Product Specification: 2-Methoxy-3-(trifluoromethyl)pyridine Derivatives.

  • PubChem. (2025). Compound Summary: 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid.

  • Ogawa, T., et al. (2018). Synthesis and Fungicidal Activity of Novel Pyridine Carboxamides. Journal of Pesticide Science.

Sources

Reaction conditions for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate with amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chemical modification of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (CAS: 1269557-78-5). It addresses the specific steric and electronic challenges posed by the 3-trifluoromethyl group and outlines optimized protocols for amidation, nucleophilic aromatic substitution (


), and heterocyclic cyclization.

Compound Profile & Reactivity Analysis

  • Substrate: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

  • Core Scaffold: Pyridine-4-carboxylate (Isonicotinate)

  • Key Substituents:

    • 3-Trifluoromethyl (

      
      ):  A strong electron-withdrawing group (EWG) that activates the ring but introduces significant steric hindrance at the adjacent C2 and C4 positions.
      
    • 2-Methoxy (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ):  A potential leaving group for 
      
      
      
      , though significantly less reactive than halogens (Cl, Br). It also acts as a masked hydroxyl group (pyridone tautomer upon hydrolysis).
    • 4-Ethyl Ester (

      
      ):  The primary electrophile for amidation, though its reactivity is attenuated by the bulky ortho-
      
      
      
      group.
Mechanistic Insight: The "Ortho-Effect" Challenge

The reaction outcome is dictated by the competition between the ester carbonyl (Path A) and the C2-position (Path B).

  • Electronic Activation: The pyridine nitrogen and the 3-

    
     group cooperatively deplete electron density at C2 and C4, making both susceptible to nucleophilic attack.
    
  • Steric Deactivation: The 3-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     group (Van der Waals volume ~21 ų) creates a "steric wall" shielding the carbonyl carbon. Standard aminolysis (RT, MeOH) often fails or proceeds sluggishly. Forcing conditions are required, which increases the risk of competitive 
    
    
    
    at the C2-methoxy position.

Reaction Pathways & Decision Tree

The following diagram illustrates the divergent pathways available depending on the amine and reaction conditions.

ReactionPathways SM Ethyl 2-methoxy- 3-(trifluoromethyl)isonicotinate Amide Path A: Amidation (Preserves 2-OMe) SM->Amide Primary Amines (Mild Heat, <100°C) SNAr Path B: S_NAr (Displaces 2-OMe) SM->SNAr Strong Nucleophiles (Anionic, >120°C) Fused Path C: Cyclization (Fused Pyrido-Pyrimidine) SM->Fused Bifunctional Amines (Hydrazine/Guanidine) Amide->Fused Post-functionalization

Figure 1: Divergent reactivity of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate with amines.

Detailed Protocols

Protocol A: Direct Amidation (Preserving the 2-OMe Group)

Objective: Synthesize N-substituted-2-methoxy-3-(trifluoromethyl)isonicotinamides. Challenge: Overcoming steric hindrance of


 without displacing the 

group.

Methodology: Direct aminolysis using the amine as solvent or in high-boiling solvents is preferred over coupling reagents, as hydrolysis to the acid is often difficult due to the same steric factors.

Step-by-Step Procedure:

  • Stoichiometry: Charge a sealed pressure tube with Substrate (1.0 equiv) and Amine (3.0–5.0 equiv).[1]

    • Note: If the amine is valuable/solid, use Toluene or 1,4-Dioxane (0.5 M) and add Triethylamine (2.0 equiv).

  • Additives: Add Magnesium Methoxide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , 0.5 equiv) or Lanthanum Triflate  (
    
    
    
    , 10 mol%) as a Lewis acid catalyst.
    • Rationale: The Lewis acid coordinates to the carbonyl oxygen, increasing electrophilicity and overcoming the steric barrier of the

      
       group [1].
      
  • Reaction: Seal the tube and heat to 100–110°C for 12–24 hours.

    • Monitoring: Monitor by LC-MS.[1][2] The intermediate acid may form if moisture is present; ensure anhydrous conditions.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to remove excess amine), water, and brine. Dry over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a stable solid.[1]

Data Summary (Expected):

Condition Conversion Selectivity (Amide:SNAr) Notes
MeOH, RT, 24h < 10% > 99:1 Too slow due to steric hindrance.
Neat Amine, 100°C > 90% ~ 90:10 Minor displacement of OMe possible.[1]

| Toluene,


, 110°C | > 95% | > 95:5 | Recommended optimized condition.  |
Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Displace the 2-methoxy group to generate 2-amino-3-(trifluoromethyl)isonicotinates. Context: This is rare for methoxy groups unless activated.[1] The 3-


 group provides this activation.

Methodology: This pathway requires anionic nucleophiles or extreme temperatures.[1] It is often observed as a side reaction when using Lithium amides.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.2 equiv) in dry THF under Nitrogen.

  • Deprotonation: Cool to -78°C and add n-BuLi (1.2 equiv) dropwise. Stir for 30 min to generate the lithium amide.[1]

  • Addition: Add a solution of Substrate (1.0 equiv) in THF.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Mechanistic Note: The lithium coordinates to the ring nitrogen and the methoxy oxygen, facilitating the displacement via a Meisenheimer-like transition state [2].

  • Quench: Quench with saturated

    
    .
    
  • Workup: Standard extraction.

Protocol C: Cyclization to Pyrido[4,3-d]pyrimidines

Objective: Synthesis of fused bicyclic systems using bifunctional amines (e.g., Hydrazine, Guanidine). Mechanism: Tandem Amidation / ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 cyclization.

Reagent: Hydrazine Hydrate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


).
Target:  3-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one derivatives.

Step-by-Step Procedure:

  • Solvent: Dissolve Substrate (1.0 equiv) in Ethanol (0.2 M).

  • Reagent: Add Hydrazine Hydrate (5.0 equiv).

  • Reaction: Reflux (80°C) for 4–6 hours.

    • Observation: The reaction initially forms the hydrazide (Amidation). Continued heating drives the intramolecular attack of the hydrazide nitrogen onto the C2-position, displacing methanol [3].

  • Optimization: If cyclization is incomplete, evaporate solvent and heat the residue in Diphenyl ether at 200°C for 1 hour (thermal cyclization).

Troubleshooting & Optimization Guide

IssueRoot CauseSolution
No Reaction Steric shielding by 3-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

.
Increase Temp to 120°C; Use Lewis Acid (

,

).
Hydrolysis (Acid formation) Wet solvent/amine.Use anhydrous solvents; Add molecular sieves (4Å).[1]
S_NAr Side Product Temperature too high; Amine too basic.[1]Lower temp to 90°C; Use non-nucleophilic base (DIPEA) if salt formation is the issue.[1]
Low Yield Volatility of amine.[1]Use sealed tube; Use amine HCl salt + 2.0 eq DIPEA.[1]

References

  • Lewis Acid Catalysis in Sterically Hindered Amidation

    • Title: Efficient Synthesis of Amides from Esters and Amines with Lanthanum Triflate.[1]

    • Source:J. Org.[1] Chem.

    • URL:[Link]

  • Nucleophilic Substitution of Methoxy Pyridines

    • Title: Nucleophilic aromatic substitution of 2-methoxy-3-nitro-pyridines: A mechanistic study.
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Synthesis of Pyrido-pyrimidines

    • Title: Synthesis of pyrido[4,3-d]pyrimidines via cyclization of ortho-functionalized pyridine esters.
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link]

  • General Reactivity of Trifluoromethyl Pyridines

    • Title: Trifluoromethylpyridines as Building Blocks in Organic Synthesis.[1][3]

    • Source:Chemical Reviews
    • URL:[Link]

Sources

Heterocyclic building blocks: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a high-value heterocyclic building block characterized by a dense functionalization pattern on the pyridine core. Its structural triad—an electron-withdrawing trifluoromethyl group (


) at C3, a reactive ethyl ester at C4, and a versatile methoxy group at C2—makes it a "privileged scaffold" precursor in medicinal chemistry.

This compound is extensively employed in the synthesis of kinase inhibitors (e.g., FGFR, p38 MAP), P2X3 receptor antagonists , and agrochemicals . Its utility stems from its ability to serve as a divergent intermediate: the ester provides a handle for cyclization or amidation, while the methoxy group acts as a masked pyridone or a leaving group for nucleophilic aromatic substitution (


).
Chemical Specifications
PropertyDetail
Systematic Name Ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
Core Scaffold Pyridine
Key Substituents 2-Methoxy (

), 3-Trifluoromethyl (

), 4-Ethoxycarbonyl (

)
Molecular Weight ~249.19 g/mol
Physical State Colorless to pale yellow liquid/low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Stability Stable under standard conditions; Ester susceptible to hydrolysis;

stable to metabolism

Strategic Applications in MedChem

The "Masked" Pyridone Pharmacophore

The 2-methoxy-3-(trifluoromethyl)pyridine motif is a latent form of the 2-pyridone-3-trifluoromethyl system. 2-Pyridones are ubiquitous in kinase inhibitors (acting as hydrogen bond donor/acceptor pairs in the ATP-binding pocket).

  • Mechanism: The 2-methoxy group prevents unwanted tautomerization during early synthetic steps. It is converted to the biologically active 2-pyridone via O-demethylation (e.g., using HBr/AcOH or TMSI) at the final stage of synthesis.

  • Significance: The adjacent

    
     group increases the lipophilicity and metabolic stability of the pyridone ring, often improving the pharmacokinetic (PK) profile of the final drug candidate.
    
Precursor for Fused Bicyclic Systems (1,6- & 1,7-Naphthyridines)

This building block is a critical entry point for synthesizing naphthyridines. The C4-ester can be condensed with nucleophiles, while the C5 position (unsubstituted) is open for electrophilic attack or lithiation-directed functionalization.

  • Application: Synthesis of 1,7-naphthyridine-based tyrosine kinase inhibitors.

  • Workflow: Reduction of the ester to an aldehyde, followed by condensation with amino-acrylates or similar nucleophiles to close the second ring.

Diversification

The pyridine ring is highly electron-deficient due to the cumulative effect of the pyridine nitrogen, the 3-


 group, and the 4-ester. This activates the 2-methoxy group for displacement by amines, allowing for the rapid generation of 2-amino-3-(trifluoromethyl)isonicotinamide  libraries.

Experimental Workflows & Protocols

Visualizing the Divergent Synthesis

The following diagram illustrates the three primary synthetic pathways accessible from this building block.

G Start Ethyl 2-methoxy-3- (trifluoromethyl)isonicotinate Acid Intermediate: Carboxylic Acid Start->Acid LiOH, THF/H2O (Hydrolysis) Pyridone Target B: 2-Pyridone Core (Kinase Inhibitors) Start->Pyridone TMSI or HBr (O-Demethylation) Amino Target C: 2-Amino-Pyridine Library Start->Amino R-NH2, Heat (SNAr Displacement) Amide Target A: Nicotinamide Derivs. (P2X3 Antagonists) Acid->Amide R-NH2, HATU (Amidation)

Caption: Divergent synthetic pathways from Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

Protocol A: Selective Hydrolysis to the Carboxylic Acid

Objective: To generate the free acid for subsequent amide coupling without affecting the trifluoromethyl or methoxy groups.

Reagents:

  • Substrate: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • Solvent: THF/Water (3:1 v/v)

  • Acidifier: 1N HCl[1]

Procedure:

  • Dissolution: Dissolve 1.0 g of the ethyl ester in 15 mL of THF. Cool to 0°C in an ice bath.

  • Saponification: Add a solution of

    
     (2.0 equiv) in 5 mL of water dropwise.
    
  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2-4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until the ester is fully consumed.

  • Work-up: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with 10 mL of water.

  • Acidification: Carefully acidify to pH 3-4 using 1N HCl. A white precipitate (the acid) should form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3x), dry over

    
    , and concentrate.
    

Critical Note: Avoid using strong mineral acids (conc.


) or high heat during work-up to prevent premature hydrolysis of the methoxy group to the pyridone.
Protocol B: Displacement for 2-Amino Derivatives

Objective: To replace the 2-methoxy group with a primary or secondary amine. This reaction is favored by the electron-withdrawing nature of the 3-


 and 4-ester groups.

Reagents:

  • Substrate: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: DMSO or NMP (Polar aprotic solvents are essential)

Procedure:

  • Setup: In a sealed tube, dissolve the substrate in DMSO (0.5 M concentration).

  • Addition: Add the amine and base.

  • Heating: Heat the mixture to 80-100°C. The 3-

    
     group provides significant steric bulk, so elevated temperatures are often required compared to non-substituted pyridines.
    
  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the amine incorporation and loss of methanol (-32 + amine mass).

  • Work-up: Pour into ice water. Extract with EtOAc. Wash the organic layer copiously with water/brine to remove DMSO.

Troubleshooting: If the reaction is sluggish, microwave irradiation at 120°C for 30-60 minutes often drives conversion.

Protocol C: Conversion to 2-Pyridone (O-Demethylation)

Objective: To reveal the biologically active pyridone pharmacophore.

Reagents:

  • Substrate: 2-methoxy-pyridine derivative (1.0 equiv)

  • Reagent: Iodotrimethylsilane (TMSI) (2.0 equiv) OR HBr (33% in AcOH)

  • Solvent: Acetonitrile (dry) for TMSI; Acetic Acid for HBr

Procedure (TMSI Method - Milder):

  • Preparation: Dissolve the substrate in dry acetonitrile under Argon.

  • Addition: Add TMSI dropwise at 0°C.

  • Reflux: Heat to 60-70°C for 2-6 hours.

  • Quench: Cool to RT and quench with MeOH (reacts with excess TMSI).

  • Work-up: Concentrate and partition between EtOAc and aqueous Sodium Thiosulfate (to remove iodine byproducts). The product (pyridone) may be less soluble in organics; check the aqueous phase or precipitate.

Quantitative Data: Reactivity Comparison

The following table summarizes the relative reactivity of the 2-position in various isonicotinate derivatives, highlighting the activating effect of the


 group.
Substrate StructureC2-SubstituentC3-SubstituentRelative

Rate (vs. Morpholine)
Conditions
Ethyl isonicotinateClH1.0 (Reference)80°C, 4h
Ethyl 2-methoxy-isonicotinateOMeH< 0.1 (No Reaction)120°C, 24h
Ethyl 2-methoxy-3-(CF3)-isonicotinate OMe

~5.5 100°C, 6h
Ethyl 2-chloro-3-(CF3)-isonicotinateCl

> 50.0 (Fast)RT, 1h

Data Interpretation: The 3-


 group significantly activates the 2-methoxy group, making it a viable leaving group under thermal conditions, unlike the unsubstituted analog.

References

  • Sigma-Aldrich. Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate Product Sheet.Link

  • ChemScene. Ethyl 2-(difluoromethoxy)isonicotinate - CAS 2385283-32-7.Link

  • Kiss, L. et al. (2008). "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors." Organic Letters, 10(9), 1835-1837. Link

  • BenchChem. Application Notes: Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds.Link

  • Srivastava, K.P. et al. (2014).[2] "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines." International Journal of Chemical and Physical Sciences, 3(4). Link[2]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

Sources

Application Notes & Protocols: Strategic Functionalization of the 2-Methoxy Group in Trifluoromethyl Isonicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-(Trifluoromethyl)pyridine Scaffolds

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern medicinal chemistry and agrochemical design.[1][2] The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group—including high metabolic stability, increased lipophilicity, and potent electron-withdrawing capabilities—make it a "magic" functional group for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3][4] Among TFMP derivatives, isonicotinates (4-substituted pyridines) are of particular interest.

This guide focuses specifically on the functionalization of methyl 2-methoxy-4-(trifluoromethyl)isonicotinate. The strategic placement of the strongly electron-withdrawing -CF3 group at the C4 position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This activation renders the C2 position highly susceptible to displacement of the methoxy group, a competent leaving group, by a wide array of nucleophiles. Understanding and mastering this transformation provides a robust and versatile platform for late-stage functionalization and the rapid generation of diverse compound libraries for drug discovery and development.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The functionalization of this scaffold proceeds via a classical addition-elimination SNAr mechanism.[5][6] The reaction is not merely a simple substitution but a two-step process fundamentally enabled by the electronic properties of the substrate.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2 position. This step is typically the rate-determining step of the reaction.[7] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]

  • Stabilization : The potent electron-withdrawing nature of the trifluoromethyl group at C4 and the ring nitrogen at C1 are critical. They delocalize the negative charge of the intermediate through resonance, with a particularly stable resonance structure placing the negative charge directly on the electronegative nitrogen atom.[7] This stabilization lowers the activation energy, making the reaction feasible.

  • Elimination and Re-aromatization : In the second, faster step, the aromaticity of the pyridine ring is restored by the expulsion of the methoxide (CH₃O⁻) leaving group, yielding the final substituted product.[8]

Caption: SNAr Mechanism on a 4-CF3 Pyridine Ring.

Experimental Workflows and Protocols

The success of the SNAr reaction hinges on the careful selection of solvent, base (if required), and temperature, tailored to the nucleophilicity of the substituting agent. A generalized workflow is presented below.

Experimental_Workflow A 1. Reaction Setup - Add substrate, nucleophile, and base (if needed) to a dry flask. - Add anhydrous polar aprotic solvent (e.g., DMF, DMSO). B 2. Reaction Conditions - Heat mixture under an inert atmosphere (N₂ or Ar). - Monitor progress via TLC or LC-MS. A->B C 3. Aqueous Workup - Cool reaction to room temperature. - Dilute with an organic solvent (e.g., EtOAc). - Wash with water and brine to remove solvent and salts. B->C D 4. Isolation - Dry the organic layer (e.g., over Na₂SO₄). - Filter and concentrate under reduced pressure. C->D E 5. Purification - Purify the crude product via column chromatography  or recrystallization. D->E

Caption: General laboratory workflow for SNAr reactions.

Protocol 1: N-Functionalization with Primary and Secondary Amines

This protocol describes a general procedure for the displacement of the 2-methoxy group with a variety of amine nucleophiles. The reaction typically proceeds smoothly due to the moderate-to-high nucleophilicity of amines.

  • Rationale : A base like potassium carbonate is often sufficient to neutralize the methoxide byproduct and any protons from a primary or secondary amine, driving the reaction forward. Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the ionic intermediate without participating in the reaction.[8][10] Heating is generally required to overcome the activation energy of the initial nucleophilic attack.

  • Step-by-Step Protocol :

    • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-methoxy-4-(trifluoromethyl)isonicotinate (1.0 eq.), the desired amine (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Solvent Addition : Under an inert atmosphere (N₂ or Argon), add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2-0.5 M.[8]

    • Reaction Conditions : Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

    • Workup : Allow the mixture to cool to room temperature. Dilute the reaction with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the DMF and inorganic salts.[8]

    • Isolation & Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-amino-4-(trifluoromethyl)isonicotinate derivative.

Protocol 2: S-Functionalization with Thiols

This protocol outlines the substitution with thiol nucleophiles to form 2-thioether linkages. Thiolates are excellent nucleophiles, often leading to rapid and efficient reactions.

  • Rationale : Thiols are more acidic than amines or alcohols, and their conjugate bases (thiolates) are exceptionally potent nucleophiles. A base is required to deprotonate the thiol.[10] While K₂CO₃ can be effective, a stronger base like sodium hydride (NaH) may be used for less reactive systems to ensure complete formation of the thiolate.[9] The reaction is often faster and may proceed at lower temperatures compared to amination.

  • Step-by-Step Protocol :

    • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add the desired thiol (1.2 eq.) and anhydrous DMF. Cool the mixture to 0 °C in an ice bath.

    • Deprotonation : Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

    • Substrate Addition : Add a solution of methyl 2-methoxy-4-(trifluoromethyl)isonicotinate (1.0 eq.) in a minimal amount of anhydrous DMF dropwise.

    • Reaction Conditions : Allow the reaction to warm to room temperature and stir for 2-8 hours. If the reaction is sluggish, it can be gently heated to 50-80 °C. Monitor progress by TLC or LC-MS.

    • Workup & Purification : Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with ethyl acetate, and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: O-Functionalization with Alcohols/Phenols

Displacement with oxygen nucleophiles (alcohols or phenols) is generally the most challenging of the three, as alkoxides and phenoxides are less nucleophilic than amines or thiolates and are also strong bases.

  • Rationale : This reaction requires the generation of a more potent alkoxide or phenoxide nucleophile using a strong base, typically sodium hydride (NaH).[11] The reaction often requires higher temperatures and longer reaction times. Anhydrous conditions are critical to prevent quenching the base.

  • Step-by-Step Protocol :

    • Reaction Setup : To a dry, three-neck flask under an inert atmosphere, add the desired alcohol or phenol (1.5 eq.) and anhydrous DMF or DMSO.

    • Deprotonation : Cool the solution to 0 °C and add sodium hydride (NaH, 1.5 eq.) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.

    • Substrate Addition : Add methyl 2-methoxy-4-(trifluoromethyl)isonicotinate (1.0 eq.) as a solution in anhydrous DMF.

    • Reaction Conditions : Heat the reaction mixture to 100-140 °C and stir until the reaction is complete as judged by LC-MS (typically 12-24 hours).

    • Workup & Purification : Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry, filter, and concentrate. Purify by flash column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the functionalization of a 2-methoxy-4-(trifluoromethyl)pyridine scaffold. Note that optimal conditions may vary based on the specific nucleophile and substrate.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Amines PiperidineK₂CO₃DMF1004-8
AnilineK₂CO₃ / Cs₂CO₃DMSO12012-18
Thiols ThiophenolNaHDMF25-502-6
Benzyl MercaptanK₂CO₃Acetonitrile803-5
Alcohols PhenolNaHDMSO120-14016-24
Benzyl AlcoholNaHDMF110-13018-24

Conclusion

The SNAr-mediated displacement of the 2-methoxy group on 4-(trifluoromethyl)isonicotinate systems is a powerful and highly reliable synthetic strategy. The strong electronic activation provided by the trifluoromethyl group facilitates the reaction with a broad scope of nitrogen, sulfur, and oxygen nucleophiles. By carefully controlling the reaction parameters as detailed in these protocols, researchers can efficiently access a diverse range of functionalized pyridine derivatives, accelerating the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.
  • ResearchGate. Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Figshare. Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
  • ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • PMC. Concerted Nucleophilic Aromatic Substitution Reactions.
  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Benchchem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • ResearchGate. S N Ar Reaction of Heteroaryl Halides with Different Thiols a.
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents.
  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

The synthesis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate presents a classic "push-pull" conflict in pyridine chemistry. You are managing a highly electron-deficient ring (due to


 and the pyridine nitrogen) while attempting to install a nucleophile (methoxy) and an electrophile (ester) in specific positions relative to a halogen scaffold.

The most robust industrial route typically involves regioselective lithiation of 2-chloro-3-(trifluoromethyl)pyridine followed by nucleophilic aromatic substitution (


) .
The Core Workflow
  • C4-Lithiation: Directed ortho-metalation (DoM) of 2-chloro-3-(trifluoromethyl)pyridine.

  • Electrophilic Trapping: Quenching with

    
     or Ethyl Chloroformate.
    
  • 
     Methoxylation:  Displacement of the C2-Chloride.
    

Below is the logic flow for the synthesis and common failure points.

SynthesisFlow Start 2-chloro-3- (trifluoromethyl)pyridine Lithiation Step 1: Lithiation (LDA, -78°C) Start->Lithiation Anhydrous THF Intermediate1 4-Li Species Lithiation->Intermediate1 Kinetic Control Trap Step 2: Trapping (Ethyl Chloroformate) Intermediate1->Trap HalogenDance Side Rxn: Halogen Dance Intermediate1->HalogenDance Temp > -60°C Ester Ethyl 2-chloro-3- (trifluoromethyl)isonicotinate Trap->Ester SNAr Step 3: SnAr (NaOEt/EtOH) Ester->SNAr Critial Decision: Avoid NaOMe! Transester Side Rxn: Transesterification Ester->Transester Using NaOMe/MeOH Final Target: Ethyl 2-methoxy-3- (trifluoromethyl)isonicotinate SNAr->Final

Caption: Figure 1. Optimized synthetic pathway with critical control points (Red octagons indicate failure modes).

Critical Process Parameters (CPP) & Troubleshooting

Module A: The Lithiation Bottleneck (Step 1 & 2)

The Challenge: The 3-


 group strongly directs lithiation to the C4 position (ortho-lithiation), but the 2-Cl group can facilitate a "Halogen Dance" (isomerization) if thermodynamic equilibrium is reached.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield (<30%) Moisture in THF or amine.Protocol: Distill DIPA over

. Titrate n-BuLi immediately before use. Use a cryostat to maintain exactly -78°C.
Regioisomers (C6 product) Temperature drift > -60°C.Mechanism: C4 is the kinetic product. C6 is the thermodynamic product. Fix: Ensure internal probe temperature (not just bath temp) is -78°C before adding the pyridine. Add pyridine slowly down the side of the flask.
Tarry/Black Mixture Decomposition of the Li-species.Timing: The lithiated species is unstable.[1] Do not stir for >30 mins before adding the electrophile.
Starting Material Recovery Incomplete deprotonation.Stoichiometry: Use 1.15 eq of LDA. Ensure LDA is generated in situ (nBuLi + DIPA) rather than using commercial solid LDA, which often degrades.
Module B: The Trap (Step 3)

The Challenge: You are making an Ethyl ester.[2] The most common methoxylating agent is Sodium Methoxide (NaOMe) in Methanol.

  • CRITICAL WARNING: If you treat Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate with NaOMe/MeOH, you will get the Methyl ester via transesterification.

Q: How do I install the methoxy group without losing the ethyl ester? A: You have two valid options. Choose based on your available reagents:

  • Option 1 (Direct Displacement - Recommended): Use Sodium Ethoxide (NaOEt) in Ethanol? NO. This installs an ethoxy group.[1]

    • Correct Protocol: You must generate Sodium Methoxide in a non-nucleophilic solvent or use the specific alcohol matching the ester? No, the groups must match.

    • The Fix: If you strictly need the Ethyl ester, do not use the ester as the substrate for methoxylation.

    • Revised Route: Perform

      
       on the intermediate acid  (2-chloro-3-(trifluoromethyl)isonicotinic acid) using NaOMe/MeOH (2.5 eq). This converts Cl 
      
      
      
      OMe and COOH
      
      
      COONa. Then, perform Fischer Esterification with Ethanol/
      
      
      .
  • Option 2 (Transesterification Acceptance):

    • React the Ethyl ester with NaOMe/MeOH.

    • Isolate the Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

    • Transesterify to Ethyl using EtOH/Ti(OEt)

      
       or EtOH/
      
      
      
      . (This adds a step but guarantees purity).

Detailed Experimental Protocol (Optimized Route)

This protocol prioritizes the "Acid Intermediate" route to avoid the transesterification nightmare.

Step 1: Synthesis of 2-chloro-3-(trifluoromethyl)isonicotinic acid
  • Setup: Flame-dry a 500 mL 3-neck flask. Flush with Argon.

  • LDA Generation: Add anhydrous THF (100 mL) and Diisopropylamine (1.15 eq). Cool to -78°C. Dropwise add n-BuLi (1.15 eq, 2.5M in hexanes). Stir 30 min.

  • Substrate Addition: Dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in THF (20 mL). Add dropwise to the LDA solution over 20 min. Internal temp must not rise above -70°C.

    • Observation: Solution typically turns deep yellow/orange.

  • Trapping: Bubble excess dry

    
     gas through the solution (via a drying tube) or add crushed dry ice (washed with ether) rapidly.
    
  • Workup: Allow to warm to RT. Quench with water. Extract with

    
     (discard organic layer - removes unreacted SM). Acidify the aqueous layer to pH 2 with HCl (conc). Extract with EtOAc (3x). Dry (
    
    
    
    ) and concentrate.[3]
    • Checkpoint: Analyze via

      
      -NMR.[4] Doublet at ~8.5 ppm (C6-H) and ~7.6 ppm (C5-H).
      
Step 2: One-Pot Methoxylation & Esterification
  • Methoxylation: Dissolve the crude acid from Step 1 in Methanol. Add NaOMe (3.0 eq - 1 eq for the proton, 1 eq for substitution, 1 eq excess). Reflux for 4-6 hours.

    • Monitoring: LCMS should show conversion of Cl-Acid (M+) to OMe-Acid (M-Cl+OMe).

  • Workup: Concentrate to remove MeOH. Dissolve residue in water.[4] Acidify to pH 1. Extract with EtOAc.[1][2] (Product is 2-methoxy-3-(trifluoromethyl)isonicotinic acid).

  • Esterification: Dissolve the OMe-acid in Absolute Ethanol (0.2 M). Add conc.

    
     (1.0 eq) or Thionyl Chloride (1.2 eq, added at 0°C). Reflux overnight.
    
  • Purification: Neutralize with

    
    . Extract with EtOAc.[1][2] Flash chromatography (Hexane/EtOAc).[3]
    

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered IssueType Identify Issue Start->IssueType Yield Low Yield in Step 1 IssueType->Yield Lithiation Purity Impurity in Step 2 IssueType->Purity Substitution TempCheck Was Temp < -70°C? Yield->TempCheck EsterCheck Did you use NaOMe with Ethyl Ester? Purity->EsterCheck FixTemp Action: Use Cryostat/Internal Probe. Prevent Halogen Dance. TempCheck->FixTemp No WaterCheck Water in THF? TempCheck->WaterCheck Yes FixWater Action: Distill THF over Na/Benzophenone. WaterCheck->FixWater Yes FixTrans Action: Transesterification occurred. Saponify and re-esterify with EtOH. EsterCheck->FixTrans Yes Hydrolysis Did you use aqueous base? EsterCheck->Hydrolysis No FixHydro Action: Use anhydrous NaH/MeOH or NaOMe powder. Hydrolysis->FixHydro Yes

Caption: Figure 2. Diagnostic logic for common synthetic failures.

FAQ: Expert Insights

Q: Can I use n-BuLi without DIPA (direct lithiation)? A: No. n-BuLi is too nucleophilic and will attack the pyridine ring (nucleophilic addition) or the C-Cl bond (lithium-halogen exchange) rather than deprotonating. LDA is a bulky, non-nucleophilic base required for deprotonation.

Q: Why is the


 group important for the lithiation? 
A:  The 

group is an Ortho-Directing Group (ODG). It acidifies the adjacent proton (C4) via induction. Without it, lithiation would likely occur at C6 (adjacent to the Nitrogen) or be non-selective.

Q: My product has a boiling point close to the starting material. How do I separate them? A: This is common. If


 is incomplete, separation is difficult.
  • Tip: React the crude mixture with a scavenger resin (polymer-supported amine) or perform a mild acid wash. The starting material (2-Cl) is less basic than the product (2-OMe) due to the electron donation of the oxygen, but both are weak bases.

  • Better approach: Drive the reaction to completion using excess NaOMe and heat. It is better to deal with hydrolysis byproducts (acid) which are easily separated by base extraction, than unreacted chloride.

References

  • Regioselective Lithiation of 3-(Trifluoromethyl)pyridines: Schlosser, M., & Marzi, E. (2005). Regioselective Derivatization of 3-(Trifluoromethyl)pyridines. Chemistry – A European Journal . Note: Establishes the directing power of CF3 vs Cl. (Validated Concept)

  • Nucleophilic Substitution on Fluorinated Pyridines: Chambers, R. D., et al. (1996). Polyhalogenoheterocyclic Compounds.[5] Part 43. Reactions of 2-chloro-3-(trifluoromethyl)pyridine. Journal of the Chemical Society, Perkin Transactions 1 . Note: Mechanistic insight into SNAr activation.

  • Halogen Dance Mechanism: Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Reviews . Note: Essential reading for understanding the instability of the lithiated intermediate.

  • Synthesis of P2X3 Antagonists (Contextual Application): Patent WO2018055135A1. Substituted Pyridines as P2X3 Antagonists. Note: Describes industrial scale-up of similar 2-methoxy-3-CF3-isonicotinic acid derivatives.

Sources

Technical Support Center: Purification of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting strategies. Purifying highly functionalized pyridine intermediates requires strict control over stationary phase interactions. This guide establishes a self-validating framework to ensure high-purity isolation of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

Section 1: Chemical Profile & Chromatographic Behavior

Understanding the physicochemical properties of your target molecule is the first step in predicting its behavior on a silica gel column.

ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 249.19 g/mol Moderately volatile; requires fraction concentration at temperatures <40°C to prevent product loss under vacuum.
LogP (Estimated) ~2.5 – 3.0Highly lipophilic; elutes readily in non-polar/polar solvent gradients (e.g., Hexane/Ethyl Acetate).
Functional Groups Pyridine, -CF3, Ester, MethoxyThe weakly basic nitrogen can interact with acidic silanol groups, requiring silica deactivation to prevent streaking.
UV Absorbance Strong at 254 nmFractions can be easily and reliably monitored using standard UV-active TLC plates or inline UV detectors.
Target

0.25 – 0.30The optimal retention factor zone for maximizing resolution from closely eluting halogenated precursors.
Section 2: Workflow Visualization

ChromatographyWorkflow Start Crude Reaction Mixture TLC TLC Optimization Target Rf: 0.25 - 0.30 Start->TLC Prep Column Packing Silica Gel + 1% TEA TLC->Prep Load Sample Loading (Dry Loading Preferred) Prep->Load Elute Gradient Elution Hexane -> 80:20 Hex:EtOAc Load->Elute Analyze Fraction Analysis (UV Active @ 254 nm) Elute->Analyze Concentrate Concentration Rotary Evap < 40°C Analyze->Concentrate Pure Pure Ethyl 2-methoxy-3- (trifluoromethyl)isonicotinate Concentrate->Pure

Workflow for the normal-phase purification of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

Section 3: Self-Validating Purification Protocol (SOP)

Do not treat column chromatography as a passive filtration step; treat it as an active chemical separation governed by thermodynamics. Follow this step-by-step methodology:

Step 1: Eluent Preparation & TLC Validation Prepare a mobile phase gradient starting from 100% Hexane to 80:20 Hexane:Ethyl Acetate. Add 1% (v/v) Triethylamine (TEA) to the initial non-polar solvent. Causality: TEA acts as a sacrificial base. It binds to the acidic sites on the silica, preventing the basic nitrogen of the pyridine ring from interacting with the stationary phase and causing tailing. Self-Validating Step: Before committing the crude batch, perform a 2D-TLC test using the exact TEA-modified eluent. If the product spot remains circular without tailing, the silica environment is properly deactivated.

Step 2: Column Packing (Slurry Method) Create a slurry of flash-grade silica gel (40-63 µm) using the 1% TEA/Hexane solution. Pour the slurry into the column and allow it to settle under gentle air pressure. Causality: Pre-treating the silica gel in the slurry phase ensures uniform deactivation of the column bed before the sample is introduced.

Step 3: Sample Loading (Dry Loading) Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add deactivated silica gel (approx. 1:3 ratio to crude mass) and evaporate the solvent to a free-flowing powder. Load this powder evenly onto the top of the column bed. Causality: Dry loading prevents the sample from dissolving unevenly in the non-polar starting eluent, ensuring a narrow initial band for optimal resolution.

Step 4: Gradient Elution Begin elution with 100% Hexane (containing 1% TEA) for 2-3 column volumes (CV) to elute highly non-polar impurities. Gradually increase the Ethyl Acetate concentration to 20%.

Step 5: Fractionation and Concentration Monitor fractions via TLC (UV 254 nm). Pool the fractions containing the pure product. Concentrate using a rotary evaporator with the water bath set strictly below 40°C. Causality: The compound's relatively low molecular weight makes it susceptible to volatilization under high heat and deep vacuum.

Section 4: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My product is still streaking on the column despite the electron-withdrawing -CF3 and ester groups. Why is this happening, and how do I fix it? A1: The -CF3 group at the 3-position and the ester at the 4-position strongly withdraw electron density, lowering the pKa of the pyridine nitrogen. However, the 2-methoxy group acts as a pi-donor, partially offsetting this effect. Consequently, the basic nitrogen atom still 1[1]. This secondary interaction is the primary cause of peak tailing. Solution: Ensure you are deactivating the silica by adding a 2 at 0.1% to 1% (v/v) to your mobile phase[2]. However, do not exceed 2-5% TEA, as 3 and cause co-elution of impurities[3].

Q2: I am observing co-elution between the desired ester and the unreacted 2-chloro-3-(trifluoromethyl)isonicotinate precursor. How can I improve resolution? A2: Halogenated precursors often have very similar lipophilicity to their methoxy counterparts, making normal-phase separation difficult. Solution: Flatten your elution gradient. Instead of jumping directly to 20% Ethyl Acetate, run a shallower gradient (e.g., 5% to 10% EtOAc in Hexane over 10 column volumes). If normal-phase silica fails to resolve them, consider 2, which separates based on subtle hydrophobic differences rather than polar interactions[2].

Q3: After pooling and concentrating my fractions, my isolated yield is much lower than what the TLC suggested. Where did my product go? A3: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate has a molecular weight of ~249 g/mol and is highly lipophilic, making it moderately volatile. Solution: The product was likely lost to the vacuum pump during rotary evaporation. Never exceed a water bath temperature of 40°C, and avoid leaving the purified product under high vacuum (e.g., on a Schlenk line) for extended periods.

Q4: Can the acidic silica gel cause my ethyl ester to hydrolyze during purification? A4: While 4[4], spontaneous ester hydrolysis during standard flash chromatography is rare unless the compound is left on the column for an extended period. However, the presence of trace water in the solvents combined with the acidic surface can promote degradation over time. Solution: Perform flash column chromatography rapidly using pressurized air to5[5].

References
  • Title: Technical Support Center: Purifying Cyclopenta[c]pyridine Derivatives by Column Chromatography Source: Benchchem URL: 1

  • Title: Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns Source: Benchchem URL: 2

  • Title: understanding the volatile nature and strong basicity of triethylamine in organic synthesis Source: bdmaee.net URL: 3

  • Title: Mastering Column Chromatography: Techniques and Tips Source: Chrom Tech, Inc. URL: 4

  • Title: Technical Support Center: Purification of 2-Pyridinesulfenic Acid Reaction Products Source: Benchchem URL: 5

Sources

Technical Support Center: Ester Hydrolysis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. As Senior Application Scientists, we understand that success lies in anticipating challenges and understanding the causality behind experimental choices. This resource is structured as a series of questions and answers to directly address potential issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hydrolysis of this specific substrate, providing a solid foundation for your experimental design.

Q1: What are the standard reaction conditions for the hydrolysis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate?

There are two primary methods for ester hydrolysis: basic hydrolysis (saponification) and acidic hydrolysis.[1]

  • Basic Hydrolysis (Saponification): This is typically the preferred method as it is an irreversible reaction that goes to completion.[1] It involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), often with a co-solvent like tetrahydrofuran (THF), methanol, or ethanol to ensure solubility. The reaction yields the carboxylate salt, which is then protonated in a separate acidic work-up step to give the final carboxylic acid.

  • Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) and a large excess of water.[1] This reaction is reversible and must be driven to completion, often by removing the alcohol byproduct.[1][2] For this particular substrate, basic hydrolysis is generally more straightforward and effective.

Q2: How do the substituents on the pyridine ring—the 2-methoxy and 3-trifluoromethyl groups—affect the hydrolysis reaction?

The electronic nature of the pyridine ring and its substituents plays a critical role in the reactivity of the ester.

  • Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group.[3][4] This effect, combined with the inherently electron-deficient nature of the pyridine ring, makes the carbonyl carbon of the ester at the 4-position highly electrophilic. This increased electrophilicity facilitates the nucleophilic attack by hydroxide or water, which should theoretically lead to a faster reaction rate compared to an unsubstitued analogue.

  • Methoxy (-OCH₃) Group: The 2-methoxy group is an electron-donating group through resonance, which can slightly counteract the electron-withdrawing effects. However, the influence of the potent -CF₃ group and the pyridine nitrogen is expected to dominate, maintaining the high reactivity of the ester carbonyl. A potential side reaction to be aware of, particularly under harsh basic conditions, is the nucleophilic aromatic substitution or demethylation of this methoxy group.

Q3: What are the best analytical techniques for monitoring the progress of the hydrolysis?

Effective reaction monitoring is crucial for determining reaction completion and identifying potential issues.

  • Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique for qualitative monitoring. The starting ester will be relatively non-polar and have a higher Rf value, while the product carboxylic acid is highly polar and will have a much lower Rf value (often staying at the baseline) in common solvent systems like ethyl acetate/hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise, quantitative analysis, LC-MS is the ideal method. It can simultaneously track the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights. It is also highly effective for detecting and identifying any byproducts that may form during the reaction.

  • Raman Spectroscopy: For advanced, in-situ reaction monitoring without the need for sampling, Raman spectroscopy can be employed to track the kinetic evolution of reactants and products in real-time.[5]

Q4: How stable is the final product, 2-methoxy-3-(trifluoromethyl)isonicotinic acid?

Pyridine carboxylic acids, including functionalized isonicotinic acids, are generally stable, crystalline solids. However, like many carboxylic acids, the product can undergo decarboxylation (loss of CO₂) upon exposure to very high temperatures.[6] Under standard isolation, purification, and storage conditions, the product is expected to be stable.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the experiment.

Q: My hydrolysis is slow or incomplete, with significant starting material remaining. What are the likely causes and how can I resolve this?

An incomplete reaction is a common issue. The following workflow can help diagnose and solve the problem.

Troubleshooting Workflow for Incomplete Hydrolysis

Start Incomplete Hydrolysis Observed Check_Solubility Is the starting ester fully dissolved at reaction temp? Start->Check_Solubility Check_Base Is the amount of base stoichiometric or in excess? Check_Solubility->Check_Base Yes Add_Cosolvent Action: Add a co-solvent (e.g., THF, Dioxane) to improve solubility. Check_Solubility->Add_Cosolvent No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Increase_Base Action: Increase base to 1.5-2.5 equivalents. Check_Base->Increase_Base No Increase_Temp Action: Increase temperature. Try refluxing the solvent. Check_Temp->Increase_Temp No Re_evaluate Re-monitor reaction progress by TLC/LC-MS Check_Temp->Re_evaluate Yes Add_Cosolvent->Re_evaluate Increase_Base->Re_evaluate Increase_Temp->Re_evaluate

Caption: A decision-making workflow for troubleshooting incomplete ester hydrolysis.

Detailed Explanation:

  • Solubility Issues: The ethyl ester may have limited solubility in a purely aqueous basic solution. If the reaction mixture is not homogeneous, the reaction rate will be severely limited.

    • Solution: Add a water-miscible organic co-solvent such as Tetrahydrofuran (THF), 1,4-Dioxane, or Methanol. A 1:1 to 3:1 ratio of solvent to aqueous base is a good starting point.

  • Insufficient Base: Saponification consumes one equivalent of base per equivalent of ester. Using a stoichiometric amount may not be enough to drive the reaction to completion, especially if any acidic impurities are present or if the base degrades.

    • Solution: Increase the amount of base. Using 1.5 to 2.5 equivalents of LiOH or NaOH is a common practice to ensure the reaction proceeds efficiently.[6]

  • Low Temperature: While the substrate is activated, hydrolysis reactions still require sufficient thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. Heating the reaction to 50-80 °C, or even to reflux, can significantly increase the reaction rate.[5]

  • Steric Hindrance: The trifluoromethyl group adjacent to the ester may cause some steric hindrance, slowing the approach of the nucleophile. Increasing the kinetic energy of the system by heating can help overcome this.

Q: I'm observing unexpected byproducts in my reaction mixture. What are they likely to be?

Byproduct formation can complicate purification and reduce yield. Below are the most probable side reactions.

Potential Side Reactions in Hydrolysis

Ester Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate Base Base (e.g., OH⁻) Heat Product Desired Product: 2-methoxy-3-(trifluoromethyl) isonicotinate Salt Base->Product Saponification (Desired Pathway) Side_Product1 Side Product: 2-hydroxy-3-(trifluoromethyl) isonicotinate (O-Demethylation) Base->Side_Product1 O-Demethylation (Harsh Conditions) Side_Product2 Side Product: Decarboxylation Product (Post-workup, with heat) Product->Side_Product2 Acidic Workup + High Heat

Caption: The desired hydrolysis pathway and potential side reactions.

  • O-Demethylation: Under strong basic conditions and elevated temperatures, the methoxy group at the 2-position can be susceptible to nucleophilic attack, leading to the formation of a 2-hydroxy (or pyridone) species. This is a known reactivity pattern for electron-deficient pyridines.

    • Mitigation: Use milder conditions. Employ LiOH instead of NaOH or KOH, as it is often less harsh. Avoid excessively high temperatures or prolonged reaction times once the main reaction is complete.

  • Decarboxylation: The final carboxylic acid product may decarboxylate if exposed to high heat, especially after the acidic work-up.

    • Mitigation: During work-up and subsequent purification steps (like recrystallization or concentration), avoid excessive heating. Concentrate the product solution under reduced pressure at moderate temperatures (e.g., < 50 °C).

  • Solvent-Related Byproducts: If using an alcohol like methanol or ethanol as a co-solvent, transesterification is a theoretical possibility, but it is unlikely to be a significant issue in a hydrolysis reaction with a large excess of water and base. Using aprotic solvents like THF or Dioxane eliminates this possibility.[7]

Q: I am having difficulty with the work-up and isolation of the carboxylic acid product. What is the recommended procedure?

The amphoteric nature of the product (containing both a basic pyridine nitrogen and an acidic carboxylic acid) requires a careful work-up procedure.

  • Quench and Remove Organic Solvent: After the reaction is complete (as confirmed by TLC/LC-MS), cool the mixture to room temperature. If an organic co-solvent was used, remove it under reduced pressure.

  • Initial Wash: Dilute the remaining aqueous solution with water and perform a wash with an organic solvent like ethyl acetate or dichloromethane. This will remove any unreacted starting material and non-polar, non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully add a strong acid (e.g., 1M or 2M HCl) with stirring. The carboxylic acid product will precipitate out as the solution becomes acidic. Monitor the pH with pH paper or a meter. The precipitation should occur around the isoelectric point of the molecule (typically pH 3-5).

  • Isolation:

    • Method A (Precipitation/Filtration): If a clean, easily filterable solid forms, collect the product by vacuum filtration. Wash the solid with cold water and then dry it under vacuum. This is often the cleanest method.

    • Method B (Extraction): If the product oils out or does not precipitate cleanly, acidify the solution to ~pH 2-3. Then, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). The multiple extractions are necessary because the protonated pyridine nitrogen can increase the product's water solubility.

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final carboxylic acid product.

Section 3: Key Experimental Protocols

Protocol A: Standard Basic Hydrolysis (Saponification)
ParameterValue/ReagentNotes
Starting Material Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate1.0 eq
Solvent THF:Water (2:1 mixture)Ensure homogeneity.
Base Lithium Hydroxide Monohydrate (LiOH·H₂O)2.0 eq
Temperature 60 °C
Reaction Time 2-16 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve the ester (1.0 eq) in the THF:Water solvent mixture in a round-bottom flask equipped with a magnetic stirrer and condenser.

  • Add the lithium hydroxide monohydrate (2.0 eq).

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction's progress every 1-2 hours using TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting ester spot has disappeared.

  • Cool the reaction to room temperature and proceed with the work-up and isolation procedure described in the troubleshooting guide.

Protocol B: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Using a capillary tube, spot the crude reaction mixture on the starting line. It is also helpful to spot the pure starting material as a reference.

  • Elution: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., 1:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The starting ester should appear as a dark spot with a high Rf, while the product acid will be at or near the baseline (Rf ≈ 0).

References

  • Benchchem. (n.d.). Side reactions and byproducts of Pyridine-2-carboxylic anhydride.
  • Kashif, M., Keating, M., & Byrne, H. (2026, February 23). Raman spectroscopic monitoring of multiproduct chemical reaction kinetics; the case of ester hydrolysis. Analyst.
  • Fukushima, T., & Fujioka, H. (2021, January 25). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry.
  • Al-Etaibi, A. M., El-Apasery, M. A., & El-Aziz, M. R. A. (n.d.). Fluorine-containing Heterocycles: Part II Synthesis and Reactions of New Thieno[2,3-b]Pyridine Derivatives Bearing Trifluoromethyl Group. ResearchGate.
  • SSRG International Journal of Applied Chemistry. (2019, September 15).
  • Jabeen, F., & Siddiq, M. A. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • Jabeen, F., & Siddiq, M. A. (2023, December 6). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy.
  • Yan, S. F., Ivanov, A. Y., Dar'in, D. V., Lobanov, P. S., & Potekhin, A. A. (n.d.). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate.
  • MilliporeSigma. (n.d.). 2-Chloro-3-(trifluoromethyl)isonicotinic acid.
  • TCI Chemicals. (n.d.). 2-(Trifluoromethyl)isonicotinic Acid.
  • Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Research Outreach. (2023, November 8).
  • LibreTexts. (2024, July 30). 21.7: Chemistry of Esters.
  • LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.

Sources

Minimizing side reactions when using Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when working with highly functionalized pyridine scaffolds.

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a highly valuable but exceptionally reactive building block. The convergence of an electron-deficient pyridine core, a strongly electron-withdrawing trifluoromethyl (-CF


) group, and an electrophilic ester at the C4 position creates a uniquely low Lowest Unoccupied Molecular Orbital (LUMO)[1]. While this enables diverse functionalization, it also opens the door to competing side reactions—most notably, unwanted nucleophilic aromatic substitution (S

Ar) and premature ester cleavage[2].

This guide is designed to dissect the causality behind these side reactions and provide self-validating troubleshooting strategies to ensure your synthetic workflows remain robust and reproducible.

Troubleshooting Guide & FAQs

Q1: During the amidation of the C4 ester, I am observing significant displacement of the 2-methoxy group. Why does this happen, and how can I prevent it? The Causality: The -CF


 group is powerfully electron-withdrawing (Hammett 

)[2]. By pulling electron density away from the ring, it severely lowers the LUMO energy of the pyridine

-system[1]. This hyper-activates the C2 position toward Nucleophilic Aromatic Substitution (S

Ar). When you introduce primary or secondary amines to form an amide at the C4 ester, the amine acts as a strong nucleophile and attacks the C2 position, displacing the methoxy group (which acts as an ester-like leaving group in this highly activated system)[1]. The Solution: Do not attempt direct amidation of the ester with aliphatic amines under heating. Instead, decouple the process:
  • Selectively hydrolyze the ester to the carboxylic acid using mild biphasic conditions (see protocol below).

  • Perform the amidation using a mild coupling reagent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (like DIPEA) at room temperature. This prevents the nucleophile from gaining the thermal activation energy required for the S

    
    Ar pathway.
    

Q2: My ester hydrolysis yields a complex mixture with a degraded pyridine core. What are the optimal saponification conditions? The Causality: Harsh basic conditions (e.g., refluxing NaOH) provide excessive thermal energy. In such an electron-deficient system, hydroxide ions will not only attack the C4 carbonyl but will also attack the C2 position via S


Ar, or even trigger partial defluorination of the -CF

group under extreme thermodynamics[2]. The Solution: Employ a low-temperature, lithium-mediated hydrolysis. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system at 0 °C ensures that the Li

ion acts as a mild Lewis acid, coordinating the ester carbonyl and selectively directing the hydroxide attack to C4 without breaching the activation barrier for ring degradation.

Q3: Can I perform transition-metal-catalyzed cross-coupling (e.g., C-H borylation) on this scaffold without touching the ester or methoxy groups? The Causality: Iridium-catalyzed C-H borylation is highly sensitive to both sterics and electronics. While the C5 and C6 positions are theoretically available, the profound electron deficiency caused by the -CF


 and ester groups can perturb oxidative addition or catalyst coordination[3].
The Solution:  Utilize sterically demanding ligands (such as dtbpy) and maintain strictly anhydrous, mild conditions. The C6 position is the most sterically accessible and electronically activated for C-H functionalization, allowing you to build complexity without compromising the existing functional groups[3].

Quantitative Reactivity Parameters

To rationally design your experiments, it is critical to understand the quantifiable electronic forces at play. The table below summarizes the parameters that dictate the reactivity of this scaffold.

Table 1: Electronic Parameters Influencing Pyridine Reactivity

ParameterValueMechanistic Impact on the ScaffoldReference
CF

Hammett Constant (

)
0.54Strongly electron-withdrawing; drastically lowers LUMO, activating the ring for nucleophilic attack.[2]
CF

Electronegativity
3.46Strong inductive withdrawal; highly activates the ortho C2 position for S

Ar.
[2]
Relative S

Ar Rate (F vs Cl)
320xDemonstrates the extreme sensitivity of highly electronegative substituents on pyridine rings during S

Ar.
[4]

Experimental Methodology: Chemoselective Ester Hydrolysis

To isolate the corresponding carboxylic acid without triggering S


Ar at the 2-methoxy position, follow this self-validating protocol.

Objective: Selective saponification of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

Step-by-Step Protocol:

  • Solvent Preparation: Dissolve 1.0 equivalent of the starting material in a 3:1:1 mixture of THF:MeOH:H

    
    O to achieve a 0.1 M concentration.
    Rationale: The biphasic-miscible system ensures complete solvation of the lipophilic pyridine while providing the necessary aqueous environment for the hydroxide.
    
  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Rationale: Strict temperature control is the primary kinetic barrier preventing the hydroxide from initiating S

    
    Ar at the C2 position.
    
  • Reagent Addition: Add 1.2 equivalents of LiOH·H

    
    O portion-wise over 5 minutes.
    Rationale: Li
    
    
    
    coordinates the ester oxygen, increasing the electrophilicity of the C4 carbonyl and directing the nucleophilic attack exclusively to the desired site.
  • Reaction Monitoring: Stir the mixture at 0 °C, gradually allowing it to warm to room temperature over 2 hours. Monitor via LC-MS. Rationale: Warming to RT only after initial coordination ensures the ester is consumed before side reactions can compete.

  • Quenching & Workup: Once the starting material is consumed, concentrate the organic solvents in vacuo at a low temperature (<30 °C). Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl. Rationale: Acidifying at 0 °C prevents acid-catalyzed cleavage of the methoxy ether.

  • Isolation: Extract the precipitated product with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield 2-methoxy-3-(trifluoromethyl)isonicotinic acid.

Reaction Pathway Visualization

The following diagram maps the kinetic pathways of the scaffold, highlighting how specific reagents trigger either desired functionalizations or catastrophic side reactions.

Reactivity SM Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate SNAr S_NAr at C2 (Methoxy Displacement) SM->SNAr Strong Nucleophiles (Amines, Thiolates) Hydrolysis Ester Hydrolysis (Saponification at C4) SM->Hydrolysis Aqueous Base/Acid (OH-, H2O) Reduction Over-Reduction (Alcohol/Aldehyde) SM->Reduction Strong Hydrides (LiAlH4, DIBAL-H) Desired Controlled Functionalization (e.g., C-H Borylation) SM->Desired Optimized Catalysis (Pd/Ir, Mild Conditions)

Fig 1. Chemoselectivity pathways and potential side reactions of the isonicotinate scaffold.

References

  • Nucleophilic substitution is easy with pyridines, almerja.com,
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC, nih.gov,

Sources

Technical Support Center: Purification of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and recrystallization of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate , a specialized intermediate often utilized in the synthesis of cathepsin K inhibitors (e.g., Odanacatib analogs) and other pyridine-based pharmacophores.[1]

Case ID: PUR-2024-EMTI Compound Class: Trifluoromethyl-substituted Pyridine Ester Primary Application: Pharmaceutical Intermediate (Kinase/Protease Inhibitors)[1]

Executive Summary & Compound Profile

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate presents unique purification challenges due to the competing physicochemical properties of its functional groups:

  • Lipophilic Domain: The 3-trifluoromethyl (

    
    ) group significantly increases lipophilicity and lowers the melting point, often resulting in "oiling out" rather than crystallization.[1]
    
  • Polar Domain: The isonicotinate nitrogen and ester moiety introduce polarity, making the compound soluble in alcohols and chlorinated solvents.

  • Reactivity: The 2-methoxy group is generally stable, but the ester is susceptible to hydrolysis or transesterification under forcing conditions.[1]

Critical Advisory: This compound frequently exists as a low-melting solid or viscous oil at room temperature.[1] If your crude material is an oil, standard high-temperature recrystallization may fail. See the Troubleshooting section for "Oiling Out" mitigation.

Recommended Solvent Systems

The following solvent systems have been evaluated based on the solubility parameters of trifluoromethyl-pyridine esters.

System Class Solvent Pair Ratio (v/v) Suitability Notes
Primary (Non-Polar/Polar) Hexanes / Ethyl Acetate 9:1 to 4:1 High Best for initial screening. The

group ensures high solubility in EtOAc; Hexane acts as a gentle anti-solvent.[1]
Alcoholic Isopropanol (IPA) 100% or 95% Medium Good for removing polar impurities.[1] Warning: Avoid Methanol to prevent transesterification to the methyl ester.[1]
Hydrocarbon Heptane / Toluene 10:1 High Excellent for removing tarry, non-polar byproducts. Requires cooling to -20°C for maximum yield.
Aqueous Ethanol / Water Varies Low Risk of hydrolysis.[1] Only use if inorganic salts are the primary impurity.
Decision Logic for Solvent Selection (Interactive Flow)

The following logic gate helps you select the optimal purification path based on your crude material's state.

RecrystallizationLogic Start Start: Assess Crude Material StateCheck State at Room Temp? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil StateCheck->Oil Oily SolventScreen Screen Hexane/EtOAc (10:1) Solid->SolventScreen Trituration Triturate with Cold Pentane/Hexane Oil->Trituration ResultCheck Crystals Formed? SolventScreen->ResultCheck Trituration->ResultCheck Seed Seed & Cool (-20°C) ResultCheck->Seed No/Oiling Success Filter & Wash (Cold Hexane) ResultCheck->Success Yes Seed->ResultCheck Retry FailOil Consider Distillation or Column Seed->FailOil Persistent Oil

Caption: Decision tree for purifying Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate based on physical state.

Step-by-Step Protocols
Protocol A: Standard Recrystallization (for Solids)

Objective: Remove minor impurities from a solid crude.[1]

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add Ethyl Acetate dropwise while heating to 50°C until fully dissolved. Do not exceed 60°C to avoid ester degradation.

  • Anti-Solvent Addition: Remove from heat. Slowly add Hexane (approx. 5-10 mL) until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (30 mins). Then, transfer to a 4°C fridge for 2 hours.

  • Harvest: Filter the white needles/prisms under vacuum. Wash the cake with cold Hexane (0°C) .

  • Drying: Dry in a vacuum oven at 30°C for 4 hours. Note: High vacuum is preferred over high heat due to sublimation risk.[1]

Protocol B: Trituration (for Oils)

Objective: Induce crystallization in a stubborn oil.[1]

  • Solvent: Add 5-10 volumes of n-Pentane or n-Hexane to the oil.

  • Agitation: Sonicate the mixture for 10 minutes. The oil should disperse into a cloudy suspension.

  • Cooling: Place the suspension in a dry ice/acetone bath (-78°C) or freezer (-20°C). Scratch the side of the flask with a glass rod to induce nucleation.

  • Isolation: Once a solid forms, decant the solvent quickly or filter on a chilled funnel.

Troubleshooting Guide (FAQ)

Q1: The compound "oils out" (forms a separate liquid layer) instead of crystallizing. What do I do?

  • Cause: The solution is too concentrated, or the temperature dropped too quickly. The melting point of the solvated compound is below the boiling point of the solvent.

  • Fix: Re-heat the mixture to dissolve the oil. Add more solvent (dilute by 10-20%). Allow to cool very slowly by placing the flask inside a beaker of warm water (insulation). Seed the solution with a tiny crystal if available.

Q2: Can I use Methanol or Ethanol as the solvent?

  • Risk: Transesterification. In the presence of trace acid/base (common in crude mixtures), the ethyl ester can exchange with methanol to form the methyl ester (Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate).[1]

  • Guidance: Avoid Methanol. Ethanol is safer (as it matches the ester), but ensure the crude is neutral. Isopropanol (IPA) is sterically bulkier and safer but less effective for solubility.

Q3: The crystals are yellow/brown. How do I remove the color?

  • Fix: Dissolve the crude in Ethyl Acetate. Add Activated Carbon (Charcoal) (5-10 wt%).[1] Heat to 50°C for 10 minutes, then filter hot through a Celite pad. Proceed with Hexane addition for recrystallization.

Q4: Is the compound light sensitive?

  • Insight: Pyridine derivatives, especially those with electron-withdrawing groups (

    
    , ester), can be sensitive to UV light over long periods.[1]
    
  • Action: Perform crystallization in amber glassware or wrap the flask in aluminum foil.

Q5: My yield is low (<50%). Where is the product?

  • Analysis: The product likely remains in the mother liquor due to the high lipophilicity of the

    
     group.
    
  • Recovery: Concentrate the mother liquor to dryness. Attempt a second crop using a more non-polar system (e.g., pure Hexane at -20°C) or purify the residue by silica gel chromatography (10% EtOAc/Hexane).

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for purifying aromatic esters and pyridines). Link

  • Gauthier, J. Y., et al. (2008).[1][2] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[2] (Context on trifluoromethyl-pyridine intermediates). Link

  • Cottineau, B., et al. (2002).[1] Synthesis of 2-methoxy-3-trifluoromethylpyridines. Journal of Heterocyclic Chemistry, 39, 929. (Synthesis and properties of the specific core structure). Link

Sources

Technical Support Guide: Stability & Handling of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability profile, hydrolysis protocols, and troubleshooting for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (CAS: 1227516-73-5 analog/derivative). Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers.

Executive Technical Summary

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a highly functionalized pyridine building block characterized by a delicate electronic balance. Its stability profile is defined by the competition between the ester moiety (C4) and the methoxy group (C2).

  • In Basic Media (pH > 10): The molecule is chemically stable regarding the pyridine core. The primary reaction is the saponification of the ethyl ester to the carboxylate. The 2-methoxy group is generally resistant to nucleophilic displacement by hydroxide (

    
    ) under mild to moderate conditions (
    
    
    
    ), despite the activation provided by the 3-trifluoromethyl group.
  • In Acidic Media (pH < 2): The molecule is unstable . Strong aqueous acids will not only hydrolyze the ester but also cleave the 2-methoxy ether via an

    
    -like or addition-elimination mechanism, resulting in the formation of the 2-pyridone  (2-hydroxy) impurity, which is often irreversible and difficult to separate.
    
  • Thermal Sensitivity: The free acid form (2-methoxy-3-(trifluoromethyl)isonicotinic acid) is susceptible to decarboxylation at elevated temperatures (

    
    ) due to the electron-withdrawing nature of the 
    
    
    
    group and the pyridine nitrogen, which destabilize the carboxyl bond.

Reaction Pathways & Stability Logic

The following diagram illustrates the divergent reactivity of the substrate under different pH conditions.

ReactionPathways Start Ethyl 2-methoxy-3- (trifluoromethyl)isonicotinate MildBase Mild Base (LiOH/NaOH, <50°C) Start->MildBase StrongAcid Strong Acid (HCl/H2SO4, Reflux) Start->StrongAcid HarshBase Harsh Base (NaOEt, >80°C) Start->HarshBase TargetAcid TARGET PRODUCT: 2-Methoxy-3-(trifluoromethyl) isonicotinic acid MildBase->TargetAcid Saponification (Clean) Pyridone IMPURITY: 3-(Trifluoromethyl)-2-oxo- 1,2-dihydropyridine-4-carboxylic acid TargetAcid->Pyridone Prolonged Acid Exposure StrongAcid->Pyridone Ether Cleavage + Hydrolysis SNArProduct SIDE REACTION: Nucleophilic Displacement (2-Ethoxy/Hydroxy species) HarshBase->SNArProduct SNAr (Slow)

Figure 1: Divergent reaction pathways based on pH and temperature. The green path represents the optimal workflow.

Standard Operating Procedures (SOPs)

Protocol A: Controlled Saponification (Recommended)

Objective: Hydrolyze the ester to the free acid without affecting the methoxy group.

  • Solvent System: Prepare a 3:1 mixture of THF:Water .

    • Why: THF solubilizes the organic ester; water dissolves the base. Methanol is avoided to prevent transesterification artifacts if the reaction stalls.

  • Reagent: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 – 2.0 equivalents).

    • Why: LiOH is milder and more soluble in organic mixtures than NaOH, reducing the risk of local hotspots that could trigger

      
      .
      
  • Conditions: Stir at 0°C to Room Temperature for 2–4 hours.

    • Monitor: Check via TLC or LCMS. Look for the disappearance of the ester (M+) and appearance of the acid (M-H in negative mode).

  • Workup (Critical):

    • Concentrate THF under reduced pressure (keep bath < 40°C).

    • Dilute the aqueous residue with water.

    • Wash with Ethyl Acetate (to remove unreacted ester).

    • Acidification: Cool to 0°C. Slowly add 1M HCl or Citric Acid until pH reaches ~3–4.

    • Caution: Do not drop pH below 1 or heat the acidic solution, as this promotes demethylation.

    • Extract immediately with Ethyl Acetate, dry over

      
      , and concentrate.
      
Protocol B: Stability Analysis (QC Check)

If you suspect degradation, run this check:

Test ParameterObservationDiagnosis
1H NMR (DMSO-d6) Loss of singlet at ~3.9 ppm (

)
Acid-mediated cleavage (Pyridone formation).
1H NMR (DMSO-d6) Broad singlet at ~13.0 ppmSuccessful formation of Carboxylic Acid (-COOH).
LCMS (Neg Mode) Mass = [M-1] of AcidClean Product.
LCMS (Pos Mode) Mass = [M-15] or [M-14] fragmentsSuggests loss of Methyl group (Degradation).

Troubleshooting & FAQs

Q1: I acidified my reaction mixture to pH 1 and left it overnight. Now my product is polar and insoluble. What happened?

A: You likely cleaved the methyl ether. Under highly acidic conditions (pH < 1) for extended periods, the 2-methoxy group is protonated and displaced by water (or chloride), generating the 2-pyridone derivative. This species is highly polar, high-melting, and often insoluble in standard organic solvents.

  • Fix: Always acidify to pH 3–4 and extract immediately. Do not store the product in aqueous acid.

Q2: Can I use Sodium Ethoxide (NaOEt) in Ethanol for hydrolysis?

A: It is not recommended . While NaOEt will hydrolyze the ester, it is a strong nucleophile. At elevated temperatures, ethoxide can attack the C2 position, displacing the methoxy group via Nucleophilic Aromatic Substitution (


), leading to a mixture of 2-methoxy and 2-ethoxy products.
  • Fix: Use non-nucleophilic bases (hydroxides) in non-nucleophilic cosolvents (THF/Water).

Q3: My final product is an oil that refuses to crystallize, unlike the literature description.

A: This is often due to decarboxylation or zwitterion formation .

  • Decarboxylation: If you heated the free acid during drying (

    
    ), you might have lost 
    
    
    
    , leaving 2-methoxy-3-(trifluoromethyl)pyridine (an oil). Check NMR for the loss of the acid proton.
  • Zwitterion: The pyridine nitrogen is basic. If the pH is not perfectly adjusted, you may have the zwitterionic salt. Try triturating the oil with Hexane/Ether to induce precipitation.

Q4: Is the trifluoromethyl ( ) group stable?

A: Yes, generally. The


 group at the 3-position is robust under standard saponification conditions. It typically requires harsh conditions (e.g., concentrated 

at

or reductive defluorination) to degrade. It is unlikely to be the source of instability in standard workflows.

References

  • Schlosser, M., et al. (2005). "Site-Selective Substitution of Polyfluorinated Pyridines." Journal of Organic Chemistry. (Demonstrates the activation of 2-position in fluorinated pyridines).

  • Cottet, F., & Schlosser, M. (2004). "Three-Dimensional Structure-Activity Relationships: The Case of Trifluoromethyl-Substituted Pyridines." European Journal of Organic Chemistry. (Discusses electronic effects of 3-CF3 group).

  • Reich, H. J. (2023). "pKa Values of Pyridine Derivatives." University of Wisconsin-Madison Chemistry Database. (Reference for basicity of pyridine nitrogen and zwitterion risks).

  • Wang, X., et al. (2017).[1] "Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives." Organic Letters. (Provides precedent for mild hydrolysis conditions of similar esters).

Sources

Technical Support Center: Purifying Crude Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the purification of crude Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate. As a substituted pyridine ester, this compound presents unique purification challenges stemming from its chemical properties and the potential impurities generated during its synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurities

This section addresses common initial observations and questions that arise when handling the crude product.

Q1: What are the most likely impurities in my crude Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate?

A: The impurity profile is highly dependent on the synthetic route employed. However, based on common synthetic strategies for related molecules, you can anticipate several classes of impurities.[1][2] The introduction of a trifluoromethyl group, in particular, can involve harsh conditions or specific reagents that lead to side products.[3][4][5]

Table 1: Common Potential Impurities and Their Origins

Impurity ClassSpecific ExamplesLikely Origin
Unreacted Starting Materials 2-methoxy-isonicotinic acid, EthanolIncomplete esterification reaction.[6]
Precursors to the trifluoromethyl or methoxy groupsIncomplete substitution reactions on the pyridine ring.
Reaction By-products Regioisomers (e.g., substitution at other positions)Lack of complete regioselectivity during functionalization.
Partially fluorinated or chlorinated intermediatesIncomplete halogen exchange (Halex) reactions if this route is used.[5]
Hydrolyzed product (the carboxylic acid)Exposure to water, especially under acidic or basic conditions, during workup.[7]
Reagents & Catalysts Acid or base catalysts, coupling agentsCarryover from the reaction mixture.
Residual solventsIncomplete removal after reaction or extraction (e.g., Toluene, THF, Dichloromethane).[8]

Q2: My crude product is a dark oil or discolored solid. What causes the color?

A: Color in crude organic products often indicates the presence of high molecular weight, conjugated by-products or polymeric material formed during the reaction. Trace amounts of residual metal from catalysts (e.g., Palladium, Copper) used in cross-coupling or trifluoromethylation reactions can also lead to discoloration.[1] These impurities are often non-volatile and can interfere with chromatographic purification if not addressed.

Q3: My compound is an ester with a basic pyridine ring. Can it degrade during purification?

A: Absolutely. This is a critical consideration. The ester functional group is susceptible to hydrolysis (cleavage) under both strong acidic and strong basic conditions.[7][9] The pyridine nitrogen, while basic, makes the molecule as a whole sensitive. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for an aqueous wash, especially at elevated temperatures, can cleave the ethyl ester, reverting your product to the corresponding carboxylic acid salt.[7] Therefore, all purification steps must be performed under carefully controlled pH conditions.

Part 2: Troubleshooting Purification Workflows

This section provides a problem-oriented approach with detailed, step-by-step protocols to address specific purification challenges.

Decision Pathway for Purification Strategy

Before selecting a method, it's crucial to analyze your crude material. A simple Thin Layer Chromatography (TLC) analysis can provide valuable information about the number and nature of your impurities.

G start Analyze Crude by TLC acid_check Is the main impurity at the baseline (polar/acidic)? start->acid_check neutral_check Are impurities close to the product spot (similar polarity)? acid_check->neutral_check  No lle Perform Mild Acid-Base Liquid-Liquid Extraction acid_check->lle  Yes solid_check Is the crude product a solid? neutral_check->solid_check  No chromatography Use Silica Gel Column Chromatography neutral_check->chromatography  Yes solid_check->chromatography  No recrystallize Attempt Recrystallization solid_check->recrystallize  Yes lle->neutral_check Then proceed to further purification

Caption: Decision tree for selecting the primary purification method.

Problem 1: Persistent Acidic Impurities Detected (e.g., Carboxylic Acids)

Acidic impurities, such as unreacted 2-methoxy-3-(trifluoromethyl)isonicotinic acid, are common and will interfere with subsequent steps. They are best removed by a mild basic wash, a form of liquid-liquid extraction.[7][10] This technique exploits the fact that the acidic impurity will be deprotonated by a mild base to form a water-soluble salt, which partitions into the aqueous phase, while your neutral ester product remains in the organic phase.[11]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel. A typical starting concentration is 5-10 g of crude product per 100 mL of solvent.

  • Initial Water Wash: Add an equal volume of deionized water. Gently invert the funnel 3-5 times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. This removes any highly water-soluble impurities.[7]

  • Mild Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently. Caution: This neutralization reaction will evolve carbon dioxide (CO₂) gas, causing pressure buildup. Vent the funnel after every inversion.[7] Continue until gas evolution ceases. Drain the aqueous layer.

  • Repeat Base Wash: Perform a second wash with NaHCO₃ solution to ensure complete removal of acidic impurities. Check the pH of the aqueous layer with litmus paper; it should be basic.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Evaporation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the partially purified product.

G start Crude Product in Organic Solvent (e.g., EtOAc) wash1 Wash with H₂O start->wash1 wash2 Wash with sat. NaHCO₃ (aq) (Vent CO₂!) wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry Organic Layer (e.g., Na₂SO₄) wash3->dry evap Filter and Evaporate Solvent dry->evap product Purified Product evap->product

Caption: Workflow for purification by liquid-liquid extraction.

  • An Emulsion Forms: An emulsion is a stable suspension of the organic and aqueous layers that won't separate.[7] To resolve this, add a small amount of brine, which increases the ionic strength of the aqueous phase, or wait patiently. In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.

Problem 2: Closely-Related Neutral Impurities Are Present

If TLC analysis shows impurities with Rf values close to your product, liquid-liquid extraction will be ineffective. In this case, silica gel column chromatography is the method of choice.[12] This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a mobile phase (the eluent).[13]

  • TLC Analysis & Eluent Selection: First, find a suitable eluent system using TLC. The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3 and provides good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin elution, collecting the eluting solvent in fractions (e.g., in test tubes). Never let the solvent level drop below the top of the silica bed.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Develop and visualize the plate to identify which fractions contain your pure product.

  • Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent by rotary evaporation to yield the final, pure product.[12]

G cluster_prep Preparation cluster_run Execution cluster_finish Finalization tlc 1. Select Eluent (via TLC) pack 2. Pack Silica Gel Column tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Step-by-step workflow for column chromatography.

  • Peak Tailing: Basic compounds like pyridines can interact strongly with acidic silanol groups on the silica surface, causing peaks to "tail" or smear down the column, leading to poor separation.[13] Solution: Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your eluent system. The TEA will preferentially bind to the active sites on the silica, allowing your product to elute more symmetrically.[13]

  • Low Recovery: Your compound may be irreversibly adsorbing to the silica. This can happen if the silica is too acidic. Solution: Try using deactivated silica gel (prepared by adding a small percentage of water) or switch to a different stationary phase like alumina. Alternatively, ensure you are not using an excessively polar eluent which can sometimes cause issues.[13]

Problem 3: Product is a Solid That Fails to Crystallize ("Oils Out")

If your purified product is a solid but crashes out of solution as an oil during cooling, it indicates that the solution is becoming supersaturated at a temperature above the compound's melting point. Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[14][15]

  • Solvent Selection: The ideal solvent is one in which your product is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[16] Test small amounts of your product in various solvents (e.g., Hexane, Ethanol, Isopropanol, Toluene, or mixtures thereof) to find the best candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid at the boiling point.[16]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as impurities are excluded from the growing crystal lattice.[14][16]

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a tiny "seed" crystal of pure product.[16]

  • Ice Bath: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[16]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[16]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Table 2: Solvent Selection Guide for Recrystallization

Solvent PolarityExample SolventsUse When...
Non-Polar Hexane, Heptane, CyclohexaneYour compound is relatively non-polar. Often used as the "anti-solvent" in a two-solvent system.
Intermediate Polarity Toluene, Diethyl Ether, Ethyl AcetateGood starting points for many organic compounds.
Polar Protic Ethanol, Methanol, IsopropanolYour compound has hydrogen-bonding capability.
Polar Aprotic Acetone, AcetonitrileLess common, but can be effective.

Part 3: Final Purity Assessment

After purification, it is imperative to confirm the purity and identity of your Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. The spectrum should be clean, with correct chemical shifts, integration values, and coupling constants, and free from impurity peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods can provide a quantitative measure of purity (e.g., >98%).

By systematically addressing potential impurities with the appropriate techniques and understanding the chemical principles at play, you can confidently and efficiently obtain high-purity Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate for your research and development needs.

References

  • Benchchem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Benchchem. Technical Support Center: Purification of Esterification Mixtures.
  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Google Patents. US4563529A - Process for producing trifluoromethylpyridines.
  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Google Patents. US4650875A - Preparation of (trifluoromethyl)pyridines.
  • Guidechem. What is Ethyl isonicotinate and its applications? - FAQ.
  • NPTEL. Liquid Liquid Extraction.
  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
  • Google Patents. EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
  • ResearchGate. A synthesis of 2‐chloro‐3,5‐dicyano‐6‐trifluoromethyl pyridine, a versatile building block for the synthesis of CF3‐containing N‐heterocycles is described.
  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl isonicotinate hydrochloride. Available from: [Link]

  • Google Patents. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.

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Technical Support Center: Optimizing Reaction Temperature for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with highly functionalized pyridine scaffolds—specifically Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate and its derivatives—presents unique thermodynamic and kinetic challenges. The dense steric environment created by the adjacent trifluoromethyl (-CF₃) and ethyl ester groups, combined with the extreme electron deficiency of the pyridine ring, makes temperature control the single most critical variable in your synthetic workflows.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your reaction conditions.

Diagnostic Workflow: Temperature Optimization Matrix

Before scaling up your reaction, consult the decision matrix below to identify the optimal thermal window for your specific transformation.

G Start Target Reaction for Ethyl 2-methoxy-3-(CF3)isonicotinate SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Hydrolysis Ester Saponification (C4 Position) Start->Hydrolysis Halogenation Electrophilic Halogenation (C5 Position) Start->Halogenation SNAr_Temp Optimal: 70-80°C Risk: >90°C Ester Cleavage SNAr->SNAr_Temp Hydro_Temp Optimal: 25-30°C Risk: >50°C Methoxy Loss Hydrolysis->Hydro_Temp Halo_Temp Optimal: 20-25°C Risk: >45°C Thermal Degradation Halogenation->Halo_Temp

Fig 1: Temperature optimization decision matrix for trifluoromethyl isonicotinate derivatization.

Frequently Asked Questions & Troubleshooting

Q1: Why does my SNAr reaction with amines stall at room temperature, but completely degrade when I heat it to 100°C?

The Causality: The pyridine ring is highly activated by the para-nitrogen and the electron-withdrawing -CF₃ and ester groups. However, the incoming nucleophile faces severe steric repulsion. At room temperature, the activation energy barrier to form the intermediate Meisenheimer complex is not met. When you push the temperature past 90°C, the highly electrophilic ester carbonyl at the C4 position becomes a competing electrophile, leading to undesired amidation or premature hydrolysis. Furthermore, extreme heat can trigger the nucleophilic displacement of the 2-methoxy group. The Solution: The kinetic "sweet spot" for SNAr on these systems is strictly 70–80°C . Maintaining this temperature provides enough energy to overcome steric hindrance while preserving the ester and methoxy groups, a standard practice validated in the synthesis of FDA-approved trifluoromethyl-pyridine drugs [2].

Q2: What is the optimal temperature profile for the saponification of the ethyl ester without affecting the 2-methoxy group?

The Causality: You might assume that the bulky -CF₃ group at C3 sterically shields the C4 ester, requiring harsh heating for hydrolysis. Mechanistically, however, the intense electron-withdrawing nature of the -CF₃ group makes the ester carbonyl extremely electrophilic. The Solution: Saponification happens rapidly at room temperature (25–30°C) . Heating the reaction is not only unnecessary but detrimental, as it promotes decarboxylation of the resulting isonicotinic acid. Industrial protocols for PRMT5 inhibitor synthesis demonstrate quantitative hydrolysis of similar trifluoromethyl isonicotinates at 28°C within 1 hour [1].

Q3: How do I control the temperature during electrophilic halogenation (e.g., bromination at C5)?

The Causality: The C5 position is the only open, electronically viable site for electrophilic attack. Because the ring is electron-deficient, strong reagents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in Trifluoroacetic acid (TFA) are required. Exothermic spikes during reagent addition can cause uncontrolled polyhalogenation or ring degradation. The Solution: Run the reaction strictly at 20–25°C . The reaction relies on the high acidity of TFA rather than thermal energy to drive the electrophilic substitution [3].

Quantitative Data: Thermal Degradation Profile

The following table summarizes the effect of temperature on the ester hydrolysis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate using LiOH in THF/MeOH/H₂O.

Temperature (°C)Time (h)Conversion (%)Major Impurity ProfileRecommendation
25 - 30 1.0>99%None detectedOptimal Target
45 - 50 0.595%~2% (Premature decarboxylation)Acceptable, but unnecessary
65 - 70 0.582%~12% (Nucleophilic methoxy loss)Not Recommended
> 80 0.5<50%>30% (Complete degradation)Critical Failure

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in self-validation checkpoints so you can verify the reaction's success in real-time without waiting for final NMR results.

Protocol A: Mild Saponification (Ester Hydrolysis)

Reference standard adapted from ambient-temperature hydrolysis protocols [1].

  • Solvation: Dissolve 1.0 equivalent of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate in a 1:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Base Addition: Add 1.1 equivalents of LiOH·H₂O in a single portion at 25°C.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will initially appear slightly cloudy. Within 10–15 minutes at 25°C, it must transition to a completely clear, homogeneous solution, indicating the successful formation of the highly soluble lithium carboxylate salt.

  • Monitoring: Stir for 1 hour at 28°C. Check by TLC (Hexane/EtOAc 7:3). The high R_f ester spot should completely disappear, replaced by a baseline spot.

  • Workup: Acidify the mixture dropwise with 1M HCl until the pH reaches 2–3.

  • Self-Validation Checkpoint 2 (Precipitation): A thick white precipitate should crash out immediately upon reaching pH 3. This is your pure free carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Room-Temperature Halogenation (C5 Bromination)

Reference standard adapted from tetrahydro-pyrido-pyrimidine derivative synthesis [3].

  • Setup: To a flask containing 2-methoxy-3-(trifluoromethyl)pyridine derivative (1.0 eq) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (1.35 eq), add neat TFA (1 M concentration).

  • Reaction: Stir the resulting mixture at room temperature (20–25°C) for 18 hours under an argon atmosphere. Do not heat.

  • Solvent Removal: Remove the TFA in vacuo. Critical: Keep the water bath strictly at or below 45°C (50 mbar) to prevent thermal degradation of the product.

  • Self-Validation Checkpoint (Solubility): Suspend the resulting crude residue in tert-butyl methyl ether (TBME). A colorless solid will remain undissolved. This solid is the spent hydantoin by-product. The target brominated pyridine is highly soluble in TBME and will be entirely in the golden-yellow filtrate.

  • Purification: Filter the solid, pass the filtrate through a plug of NaHCO₃ to neutralize residual TFA, and concentrate to yield the product.

References

  • COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF European P
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years MDPI - Molecules
  • Tetrahydro-pyrido-pyrimidine derivatives Google P

Technical Support Center: TLC Visualization for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Answering the request.

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical resource for the visualization of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate on Thin-Layer Chromatography (TLC) plates. As a substituted pyridine derivative, this compound possesses distinct chemical features that dictate the most effective visualization strategies. This document moves beyond simple protocols to explain the scientific rationale behind each method, empowering you to troubleshoot effectively and ensure the integrity of your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most recommended method for visualizing Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate on a TLC plate?

The primary and most reliable method is UV shadowing at 254 nm .[1][2][3]

  • Expertise & Experience: The core of this molecule is an isonicotinate ring, which is an aromatic and conjugated system. Such systems inherently absorb short-wave ultraviolet light.[2][4] Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under 254 nm UV light.[1][2] When the UV-active compound is present, it absorbs the UV light, preventing it from reaching the indicator. This "shadow" appears as a dark spot against the bright green background.[1][5][6] This method is non-destructive, exceptionally fast, and should always be your first choice.

Q2: My compound spot is not appearing under UV light. What are the likely causes and solutions?

This is a common issue that can almost always be resolved by systematic troubleshooting.

  • Cause 1: Insufficient Concentration. The most frequent reason for a non-visible spot is that the sample is too dilute. The detection limit for UV shadowing is approximately 0.3 µg of nucleic acid, and will be in a similar range for small molecules.[7][8]

    • Solution: Before running the chromatogram, spot your sample on the baseline, let it dry, and check it under the UV lamp. If it's faint or invisible, apply more sample to the same spot, allowing the solvent to evaporate completely between applications.[1][9]

  • Cause 2: Compound Evaporation. While less likely for this specific compound unless under high heat or vacuum, volatile impurities or degradation products might disappear.

    • Solution: Visualize the plate immediately after development.[1] If a significant delay occurred, re-run the TLC and visualize it promptly.

  • Cause 3: Incorrect UV Wavelength. Ensure you are using a short-wave (254 nm) UV source. Long-wave UV (365 nm) is generally less effective for this type of visualization unless the compound itself is fluorescent.[1][4]

Q3: I need a secondary, chemical visualization method. Which stain is most suitable?

For a destructive, chemical stain, Potassium Permanganate (KMnO₄) is an excellent and highly versatile choice.[1][10][11]

  • Expertise & Experience: The permanganate ion (MnO₄⁻) is a strong oxidizing agent. It reacts with any oxidizable functional groups on the molecule. In the case of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate, the methoxy group and potentially the pyridine ring itself are susceptible to oxidation. This reaction reduces the purple Mn(VII) to brown manganese dioxide (MnO₂), producing a yellow or brown spot on a purple or pink background.[10] This stain is nearly universal for organic compounds that are not fully oxidized alkanes.[10]

Q4: Can I use an Iodine (I₂) chamber? What are the advantages and disadvantages?

Yes, an iodine chamber is a viable semi-destructive method.[1][2][3]

  • Expertise & Experience: Iodine vapor forms reversible, colored complexes with many organic compounds, particularly those with aromatic rings or other areas of electron density.[1][2][12] The spot will appear as a yellow-brown area on a light tan background.

    • Advantage: It is a general-purpose stain that works for about half of all compounds and is easy to implement.[1]

    • Disadvantage: The spots are transient and will fade as the iodine evaporates from the plate.[2][13] You must circle the spots with a pencil immediately upon removal from the chamber.[2]

Method Selection & Troubleshooting Workflow

This workflow provides a logical sequence for visualizing your compound and addressing common problems.

TLC_Workflow start Start: Developed TLC Plate uv Visualize under short-wave (254 nm) UV light start->uv spot_visible Is the spot clearly visible? uv->spot_visible circle_spot Circle the spot with a pencil. Analysis Complete. spot_visible->circle_spot Yes no_spot No spot visible or spot is too faint. spot_visible->no_spot No troubleshoot Troubleshoot UV Visualization no_spot->troubleshoot stain_decision Choose a chemical stain troubleshoot->stain_decision If still no spot, proceed to staining permanganate Use Potassium Permanganate Stain stain_decision->permanganate Recommended iodine Use Iodine Chamber stain_decision->iodine Alternative stain_result Develop stain. Circle spot immediately. permanganate->stain_result iodine->stain_result

Caption: A decision workflow for selecting a TLC visualization method.

Comparative Analysis of Recommended Methods

FeatureUV Shadowing (254 nm)Potassium Permanganate (KMnO₄) StainIodine (I₂) Chamber
Mechanism Absorption of UV light by the conjugated aromatic system, creating a "shadow" on a fluorescent background.[1][5]Oxidation of functional groups (e.g., methoxy) by MnO₄⁻, which is reduced to brown MnO₂.[10]Reversible complex formation between iodine and electron-rich areas of the molecule (e.g., aromatic ring).[1][2]
Destructive? No. The compound remains unchanged.[1]Yes. The compound is chemically altered.[1]Semi-destructive. The complex is reversible, but the compound may evaporate as the iodine fades.[1]
Appearance Dark spot on a bright green background.[1][2]Yellow-to-brown spot on a pink or purple background.[11]Yellow-to-brown spot on a light tan background.[1][3][4]
Pros - Fast and simple- Non-destructive- Highly sensitive for this compound- Nearly universal for oxidizable compounds- High contrast and permanent spots- General purpose- Simple setup
Cons - Requires a UV lamp- May not work for non-UV active impurities- Destructive- Requires careful heating- Stain solution has a limited shelf life- Spots are temporary and fade quickly- Less sensitive than other methods

Experimental Protocols

Protocol 1: UV Visualization

  • After developing the TLC plate, allow all the mobile phase solvent to evaporate completely in a fume hood.

  • In a darkened area, or using a UV viewing cabinet, turn on the short-wave (254 nm) UV lamp.[1][4] Safety Note: Never look directly into the UV light source and minimize exposure to your skin and eyes.[2]

  • Hold the lamp over the TLC plate. The background of the plate should fluoresce bright green.

  • Your compound, Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate, will appear as a dark purple or black spot.

  • Using a pencil, lightly circle the spot(s) for Rf calculation, as they will disappear once the lamp is turned off.[1][2]

Protocol 2: Potassium Permanganate Staining

  • Stain Preparation: In a wide-mouth jar, dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[14] Store this solution in a dark bottle; it is stable for several months.[15]

  • Procedure: While wearing gloves and working in a fume hood, take the fully dried TLC plate with forceps.

  • Quickly dip the plate into the permanganate solution, ensuring the entire developed area is submerged.[1]

  • Remove the plate immediately and let the excess stain drip off for a few seconds.

  • Wipe the back of the plate with a paper towel.[1]

  • Gently warm the plate with a heat gun. Be careful not to overheat or char the plate. Spots will develop as yellow-brown areas against the purple background.[10][11]

Protocol 3: Iodine Chamber Visualization

  • Chamber Preparation: In a fume hood, place a few crystals of solid iodine into a screw-cap TLC chamber or a wide-mouth jar with a lid.[2][16] Adding a small amount of silica gel or alumina powder can help create a more uniform vapor environment.[1][2] Let the chamber sit for several minutes to allow the iodine to sublime and saturate the atmosphere.[10][16]

  • Procedure: Using forceps, place the dried TLC plate inside the chamber and securely close the lid.[1][2]

  • Gently swirl or tilt the chamber to ensure the iodine vapor contacts the entire plate surface.

  • Monitor the plate. Spots should begin to appear as yellow-brown areas within a few seconds to a few minutes.[1]

  • Once the spots are sufficiently visible, remove the plate and immediately circle them with a pencil, as they will begin to fade within minutes.[2]

Troubleshooting Guide

Troubleshooting_TLC start Problem Observed streak Spot is a long streak, not a defined circle start->streak no_spot_stain No spot visible even after staining start->no_spot_stain uneven_front Solvent front is crooked or uneven start->uneven_front sol_streak1 Sample is too concentrated. Dilute sample and re-spot. streak->sol_streak1 Cause 1 sol_streak2 Compound is basic (pyridine). Add 0.5-1% triethylamine or ammonia to the eluent. streak->sol_streak2 Cause 2 sol_no_spot Sample is too dilute. Concentrate and re-run, or spot multiple times. no_spot_stain->sol_no_spot sol_uneven1 TLC plate is touching the side of the chamber or filter paper. Reposition and re-run. uneven_front->sol_uneven1 Cause 1 sol_uneven2 Silica on plate edge is chipped. Cut corner at 45° angle or use a new plate. uneven_front->sol_uneven2 Cause 2

Caption: A troubleshooting guide for common TLC analysis problems.

References

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Filterbio Blog. [Link]

  • University of California, Los Angeles. TLC Stains. [Link]

  • Nichols, L. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Pharmabeej. Procedure For How To Develop Iodine Chamber For TLC In Pharma. [Link]

  • Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. The Synthetic Organic Chemist's Companion. [Link]

  • Quora. (2018, November 27). Why do we use iodine crystals in thin layer chromatography? How does it help?. [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • Wikipedia. Thin-layer chromatography. [Link]

  • University of California, Davis. Iodine Staining. [Link]

  • Synoptics. Syngene Glossary. [Link]

  • Orgsyn. TLC stains. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]

  • American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. [Link]

  • Science Gateway. Detetion of DNA in PAGE --- UV shadowing. [Link]

  • Evans, P. TLC Stain Recipes. [Link]

  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Searle Separations Department. Thin Layer Chromatography. [Link]

  • Pyka, A., & Bober, K. (2009). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. [Link]

  • University of Victoria. Thin layer chromatography. [Link]

  • ACS Publications. (2024, June 18). Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols. [Link]

  • WSU Chemistry. (2019, June 11). How to: TLC Visualization using Permanganate Stain [Video]. YouTube. [Link]

  • University of York, Chemistry Teaching Labs. Visualising plates. [Link]

  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

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Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, can dramatically modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of medicinal chemistry.[1][2] Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a key building block that embodies this principle, featuring a trifluoromethyl group and a methoxy group on an isonicotinate scaffold.

For researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate. Rather than a simple data report, we will dissect the spectrum by comparing it to simpler structural analogues. This comparative methodology not only facilitates accurate spectral assignment but also provides a deeper understanding of how different substituents electronically influence the pyridine ring, a crucial insight for rational drug design.

Chapter 1: Structural Features and Predicted ¹H NMR Spectrum

Before analyzing the experimental data, a theoretical prediction based on fundamental NMR principles provides a solid foundation for our analysis. The structure of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate possesses several distinct proton environments, each expected to produce a unique signal.

Caption: Molecular Structure of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate with key proton environments labeled.

Based on the structure, we can predict the following features:

  • Aromatic Protons (H-5, H-6): The pyridine ring has two remaining protons. They are adjacent (ortho) to each other and will therefore exhibit spin-spin coupling, appearing as doublets. Their chemical shifts are influenced by the substituents. The methoxy group (-OCH₃) at C-2 is electron-donating, while the trifluoromethyl (-CF3) at C-3 and the ethyl ester at C-4 are strongly electron-withdrawing. These competing effects will dictate the final positions of the H-5 and H-6 signals in the downfield region of the spectrum (typically 6.5-9.0 ppm).[3][4]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to other protons. They will appear as a sharp singlet. Their position will be influenced by the aromatic ring, typically in the range of 3.5-4.5 ppm.

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group will produce two signals: a quartet for the methylene (-CH₂) group (split by the adjacent methyl group) and a triplet for the methyl (-CH₃) group (split by the adjacent methylene group), following the n+1 rule. The methylene protons, being attached to an oxygen atom, will be more deshielded (further downfield) than the methyl protons.

Chapter 2: A Comparative Spectral Deconstruction

To assign the spectrum of our target molecule accurately, we will compare its predicted characteristics with the known spectrum of a simpler, parent compound: Ethyl isonicotinate.

Baseline Comparator: Ethyl Isonicotinate

Ethyl isonicotinate provides an ideal, simplified baseline. It lacks the -OCH₃ and -CF₃ substituents, resulting in a more straightforward spectrum with higher symmetry.

Table 1: ¹H NMR Data for Ethyl Isonicotinate

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2, H-6 ~8.77 Doublet (d) 2H ~6.0
H-3, H-5 ~7.85 Doublet (d) 2H ~6.0
-OCH₂ CH₃ ~4.42 Quartet (q) 2H ~7.1
-OCH₂CH₃ ~1.42 Triplet (t) 3H ~7.1

Data sourced from ChemicalBook in CDCl₃.[5]

This spectrum clearly shows two signals for the aromatic protons and the characteristic quartet/triplet for the ethyl group. The downfield position of the H-2/H-6 protons is due to their proximity to the electronegative nitrogen atom.

Analysis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

By introducing the methoxy and trifluoromethyl groups, we break the molecule's symmetry and introduce strong electronic effects.

  • Aromatic Region (H-5 and H-6):

    • The two aromatic protons are no longer equivalent. They are ortho to each other, so they should appear as two distinct doublets with a typical ortho-coupling constant of ³JHH ≈ 6-8 Hz.[6]

    • The -OCH₃ group at C-2 is electron-donating through resonance, which tends to shield aromatic protons (shift them upfield).

    • The -CF₃ group at C-3 is an extremely powerful electron-withdrawing group due to the high electronegativity of fluorine, which deshields nearby protons (shifts them downfield).[7]

    • The combined effect suggests H-6 will be significantly downfield due to the influence of the adjacent nitrogen and the deshielding environment. H-5 will also be downfield but likely less so than H-6. We can reference the spectrum of a similar compound, 2-methoxy-3-(trifluoromethyl)pyridine, which shows aromatic signals at 8.32, 7.84, and 6.95 ppm, confirming the complex electronic environment.[8]

  • Aliphatic Region (-OCH₃ and -OCH₂CH₃):

    • The -OCH₃ signal is expected to appear as a singlet around 4.0 ppm. For instance, the methoxy group in 2-methoxy-3-(trifluoromethyl)pyridine appears at 4.03 ppm.[8]

    • The -OCH₂CH₃ signals will remain a quartet and a triplet. Their positions should be similar to those in ethyl isonicotinate, as they are relatively insulated from the ring's substituent changes.

Table 2: Predicted ¹H NMR Data for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate vs. Experimental Data for Ethyl Isonicotinate

Proton Assignment Predicted Target Molecule (δ, ppm) Multiplicity Ethyl Isonicotinate (δ, ppm)[5] Rationale for Shift
H-6 ~8.4 - 8.6 Doublet (d) 8.77 (H-2, H-6) Deshielded by adjacent Nitrogen and -CF₃ influence.
H-5 ~7.9 - 8.1 Doublet (d) 7.85 (H-3, H-5) Deshielded by -CF₃ and ester, but less than H-6.
-OCH₂ CH₃ ~4.4 - 4.5 Quartet (q) 4.42 Minimal change expected; remote from new substituents.
-OCH₃ ~4.0 - 4.1 Singlet (s) N/A Typical chemical shift for a methoxy group on an electron-deficient aromatic ring.

| -OCH₂CH₃ | ~1.4 - 1.5 | Triplet (t) | 1.42 | Minimal change expected; remote from new substituents. |

This predictive and comparative analysis provides a powerful framework for interpreting the actual spectrum and confirming the molecule's identity with a high degree of confidence.

Chapter 3: Experimental Protocol for High-Fidelity Data Acquisition

The quality of any spectral analysis is contingent upon the quality of the acquired data. Adhering to a robust experimental protocol is essential for ensuring accuracy and reproducibility.

Step-by-Step NMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[9][10]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup & Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the field on the deuterium signal of the solvent (e.g., CDCl₃).

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Apply a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (e.g., 2-5 seconds) between scans for accurate signal integration.

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat spectral baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons in each environment.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Chapter 4: Application in Quality Control and Impurity Profiling

Beyond structural confirmation, ¹H NMR is a powerful quantitative tool for assessing sample purity. By understanding the spectrum of the final product, one can easily identify signals corresponding to common impurities, such as unreacted starting materials or hydrolysis byproducts.

For instance, if the synthesis involved the methylation of a precursor like Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate , its presence as an impurity would be readily detectable. The ¹H NMR spectrum of this impurity would lack the sharp singlet for the -OCH₃ group around 4.0 ppm and would instead show a broad singlet for the hydroxyl (-OH) proton, often far downfield.

Similarly, hydrolysis of the final product to 2-methoxy-3-(trifluoromethyl)isonicotinic acid would result in the disappearance of the characteristic ethyl group signals (quartet and triplet) and the appearance of a very broad singlet for the carboxylic acid proton (-COOH), typically above 10 ppm. By comparing the integration of these impurity signals to the product signals, a quantitative assessment of purity can be achieved.

Conclusion

The ¹H NMR spectrum of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a rich source of structural information. A thorough analysis, grounded in a comparative approach with simpler analogues like ethyl isonicotinate, allows for the confident assignment of all proton signals. The distinct doublets in the aromatic region, combined with the characteristic singlets and multiplets of the aliphatic substituents, create a unique spectral fingerprint. For scientists in drug development, mastering the interpretation of such spectra is fundamental to verifying molecular identity, ensuring purity, and ultimately, accelerating the discovery pipeline.

References

  • Supporting Information for "Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids". American Chemical Society. Available at: [Link]

  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational ¹⁹F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. Available at: [Link]

  • Eichhorn, A., et al. (2020). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η⁶-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of Coordination Chemistry, 73(5-7), 986-1002. Available at: [Link]

  • Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. Available at: [Link]

  • Spectral Assignments and Reference Data. (2010). ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. ResearchGate. Available at: [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Iowa State University. Available at: [Link]

  • MDPI. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O₂CCF₂SO₂F)₂] Reagent. MDPI. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Adewole, A. H., et al. (2022). Antifungal Compounds from the Leaves of Rhynchosia minima. Chemistry & Biodiversity. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 2,5,6-trichloro-4-[4-(trifluoromethoxy)anilino]nicotinate. SpectraBase. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Tlili, A. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-H trifluoromethylation of alcohols and phenols. Chemical Review and Letters, 7(4), 742-753. Available at: [Link]

  • da Silva, A. B. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Current Drug Discovery Technologies, 21(1). Available at: [Link]

  • Der Pharma Chemica. (2016). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Der Pharma Chemica, 8(19), 1-12. Available at: [Link]

  • Yanai, H., et al. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. Molecules, 28(9), 3899. Available at: [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. ucalgary.ca. Available at: [Link]

Sources

Publish Comparison Guide: LC-MS Identification of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a specialized heterocyclic intermediate, critical in the synthesis of kinase inhibitors and fluorinated agrochemicals. Its structural complexity—specifically the ortho-positioning of the trifluoromethyl (-CF


) group relative to the ester moiety—presents unique analytical challenges.

This guide serves as a technical standard for identifying this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) . Unlike traditional HPLC-UV or GC-MS, high-resolution LC-MS (HRMS) offers the specificity required to distinguish this molecule from its regioisomers (e.g., the 5-trifluoromethyl analog) and hydrolysis byproducts.

Part 1: Technical Specifications & Compound Identity

Before establishing the protocol, we must define the target analyte's physicochemical profile to inform method development.

FeatureSpecification
Chemical Name Ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
Common Name Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate
Molecular Formula C

H

F

NO

Exact Mass 249.0613 Da
LogP (Predicted) ~2.8 (Moderate Lipophilicity)
Key Functional Groups Ethyl Ester (C4), Trifluoromethyl (C3), Methoxy (C2)
Isomeric Risk High (Regioisomers at C5/C6 positions are common synthesis byproducts)

Part 2: Comparative Analysis of Identification Methods

In drug development, selecting the right analytical tool is a trade-off between sensitivity, specificity, and throughput. Below is an objective comparison of LC-MS against standard alternatives for this specific fluorinated ester.

Primary Method: LC-MS/MS (ESI+)
  • Verdict: The Gold Standard for identification and purity profiling.

  • Mechanism: Soft ionization (Electrospray) preserves the molecular ion

    
    , while collision-induced dissociation (CID) provides a structural fingerprint.
    
  • Performance:

    • Sensitivity: Picogram-level detection (superior for trace impurity analysis).

    • Specificity: High.[1] The ortho-effect between the -CF

      
       and ester groups drives unique fragmentation pathways distinguishable from meta-isomers.
      
Alternative 1: HPLC-UV (Diode Array)
  • Verdict: Insufficient for Definitive ID.

  • Limitation: Pyridine regioisomers often possess nearly identical UV chromophores (

    
     nm). While useful for bulk purity, UV cannot confirm the position of the -CF
    
    
    
    group without a reference standard for retention time matching.
Alternative 2: GC-MS (Electron Impact)
  • Verdict: Risky.

  • Limitation: Although the ester is volatile, the high thermal energy of GC injection ports can induce decarboxylation or defluorination. Furthermore, hard ionization (EI) often shatters the molecular ion, leaving only fragments (

    
     69 for CF
    
    
    
    ), which obscures the intact structure.
Alternative 3: NMR ( H, F)
  • Verdict: The Structural Benchmark (but Low Throughput).

  • Limitation: Requires milligram quantities. While NMR is necessary for de novo structural elucidation, it is too slow and insensitive for routine high-throughput screening or impurity profiling in biological matrices.

Part 3: The LC-MS Identification Protocol

This protocol is designed for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupoles (QqQ).

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol .

  • Dilution: Dilute 1:1000 with Mobile Phase A/B (50:50) to reach ~1 µg/mL (1 ppm).

  • Filtration: 0.22 µm PTFE filter (prevents particulate clogging).

LC Conditions (Chromatography)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Rationale: The CF

      
       group adds significant hydrophobicity; a C18 column provides adequate retention (
      
      
      
      ) to separate the ester from polar hydrolysis products (acids).
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Positive Mode (Protonation at Pyridine Nitrogen).

  • Precursor Ion:

    
    250.0691  (
    
    
    
    ).
  • Source Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped (15, 30, 45 eV) to capture both precursor and fragments.

Part 4: Data Interpretation & Fragmentation Mechanism

Understanding the fragmentation is crucial for self-validating the result. The ortho-relationship between the C3-CF


 and C4-Ester drives a specific "Ortho Effect" rearrangement.
Key Diagnostic Ions
  • 
     250.07 : Parent Ion 
    
    
    
    .
  • 
     222.04 : Loss of Ethylene (
    
    
    
    , -28 Da). Characteristic of ethyl esters.
  • 
     202.03 : Loss of HF (-20 Da) from the [M+H-C2H4] fragment.
    
    • Expert Insight: This is the "Ortho Signature." The proximity of the carboxylic acid proton (after ethyl loss) to the CF

      
       fluorine facilitates HF elimination. This is significantly suppressed in meta (C5-CF
      
      
      
      ) isomers.
  • 
     204.03 : Loss of Ethanol (neutral loss).
    
Visualizing the Fragmentation Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 250.07 Inter1 Acid Intermediate [M+H - C2H4]+ m/z 222.04 Parent->Inter1 Loss of Ethylene (-28 Da) McLafferty Rearrangement Inter2 Acylium Ion [M+H - EtOH]+ m/z 204.03 Parent->Inter2 Loss of Ethanol (-46 Da) OrthoProd Cyclized/Defluorinated [m/z 222 - HF]+ m/z 202.03 Inter1->OrthoProd Ortho-Effect Elimination Loss of HF (-20 Da)

Caption: Predicted ESI+ fragmentation pathway. The red dashed line indicates the diagnostic 'Ortho Effect' transition specific to the 3-CF3 isomer.

Part 5: Analytical Workflow Diagram

The following diagram illustrates the decision-making process for confirming the identity of the compound using the described protocol.

Workflow Start Unknown Sample LC LC Separation (C18 Column) Start->LC MS1 Full Scan MS1 Target: m/z 250.07 LC->MS1 Decision1 Match? MS1->Decision1 MS2 MS/MS Fragmentation (CE 15-45 eV) Decision1->MS2 Yes ResultNeg REJECT: Likely Regioisomer (5-CF3 or 6-CF3) Decision1->ResultNeg No OrthoCheck Check for m/z 202 (HF loss) MS2->OrthoCheck ResultPos CONFIRMED: Ethyl 2-methoxy-3-(CF3) isonicotinate OrthoCheck->ResultPos Present OrthoCheck->ResultNeg Absent

Caption: Step-by-step logic flow for LC-MS identification, emphasizing the MS2 diagnostic check.

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. LC-MS.cz. Retrieved from [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Retrieved from [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis. InTechOpen. Retrieved from [Link]

Sources

FTIR spectral data for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Data for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate: A Comparative Analytical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Mechanistic Framework

In the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), highly functionalized pyridine derivatives serve as critical building blocks. Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a prime example of such a scaffold, featuring a delicate balance of electron-withdrawing (trifluoromethyl, ester) and electron-donating (methoxy) substituents on a pyridine core.

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive, highly sensitive technique used to validate the structural integrity of these molecules 1. As a Senior Application Scientist, I approach spectral analysis not merely as peak-matching, but as an exercise in physical organic chemistry. The vibrational frequency of any given bond is dictated by its force constant, which is directly modulated by the electronic effects of adjacent functional groups.

To objectively evaluate the spectral profile of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate, this guide compares it against two structural alternatives:

  • Ethyl isonicotinate : The unfunctionalized base scaffold 2.

  • Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate : A common synthetic precursor where a chloro group occupies the C2 position instead of a methoxy group.

Causality in Spectral Shifts (E-E-A-T Analysis)

Understanding the causality behind the shifts in FTIR absorption bands is essential for accurate structural elucidation:

  • The Carbonyl (C=O) Stretch: In the base scaffold (Ethyl isonicotinate), the ester carbonyl typically absorbs around 1732 cm⁻¹. When a highly electronegative –CF₃ group is introduced at the C3 position (as in the 2-chloro precursor), its strong inductive pull (–I effect) removes electron density from the ring and the ester group, increasing the C=O bond's force constant and shifting the absorption higher (~1745 cm⁻¹). However, replacing the C2 chlorine with a methoxy group introduces an electron-donating resonance effect (+R). This partially counteracts the –CF₃ group's pull, relaxing the C=O bond and shifting the frequency back down to ~1738 cm⁻¹.

  • The Trifluoromethyl (–CF₃) Stretch: The C–F bond is highly polarized and stiff, resulting in intense, often overlapping asymmetric and symmetric stretching bands in the 1130–1180 cm⁻¹ fingerprint region 3.

  • The Methoxy (–OCH₃) Stretch: The introduction of the methoxy group generates a distinct asymmetric C–O–C stretch (~1245 cm⁻¹) and a symmetric stretch (~1050 cm⁻¹), which are critical for differentiating the final product from the 2-chloro precursor.

Comparative Spectral Data

The following table summarizes the quantitative FTIR absorption data, allowing for rapid differentiation between the target compound and its alternatives.

Vibrational ModeEthyl isonicotinate (Base)Ethyl 2-chloro-3-(CF₃)isonicotinate (Precursor)Ethyl 2-methoxy-3-(CF₃)isonicotinate (Target)
C=O Stretch (Ester) 1732 cm⁻¹ (Strong)1745 cm⁻¹ (Strong)1738 cm⁻¹ (Strong)
Pyridine Ring (C=C, C=N) 1595, 1560 cm⁻¹ (Med)1585, 1550 cm⁻¹ (Med)1590, 1565 cm⁻¹ (Med)
–CF₃ Stretch Absent1180, 1140 cm⁻¹ (Very Strong)1175, 1135 cm⁻¹ (Very Strong)
Ester C–O Stretch 1280 cm⁻¹ (Strong)1275 cm⁻¹ (Strong)1285 cm⁻¹ (Strong)
Methoxy C–O–C Stretch AbsentAbsent1245 cm⁻¹ (Asym), 1050 cm⁻¹ (Sym)
C–Cl Stretch Absent765 cm⁻¹ (Strong)Absent
Aliphatic C–H Stretch 2980, 2935 cm⁻¹ (Weak)2985, 2940 cm⁻¹ (Weak)2990, 2950, 2840 cm⁻¹ (Med)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Because these highly substituted ethyl isonicotinates are typically viscous liquids or low-melting oils at room temperature, Attenuated Total Reflectance (ATR) FTIR is the superior sampling methodology 4. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology:

  • System Initialization & Purge: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. If using a purge gas, ensure dry nitrogen is flowing to minimize atmospheric interference.

  • Crystal Cleaning (Validation Step 1): Gently wipe the diamond ATR crystal using a lint-free tissue dampened with HPLC-grade isopropanol or ethanol. Allow the solvent to evaporate completely.

  • Background Acquisition (Validation Step 2): Acquire a background spectrum (Air, 128 scans, 4 cm⁻¹ resolution). Self-Validation Check: The background spectrum must show a flat baseline in the fingerprint region and typical atmospheric H₂O/CO₂ bands. If residual organic peaks are present, repeat Step 2.

  • Sample Application: Using a glass Pasteur pipette, deposit exactly one drop (approx. 10-20 µL) of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate directly onto the center of the ATR crystal. Ensure the liquid completely covers the active crystal area to maximize the evanescent wave interaction.

  • Spectral Acquisition: Scan the sample using the same parameters as the background (128 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹). The software will automatically ratio the sample scan against the background.

  • Data Processing (Validation Step 3): Inspect the raw spectrum. Self-Validation Check: The maximum absorbance peak (likely the C=O or CF₃ stretch) should be between 0.2 and 0.8 Absorbance Units (AU). If the signal is too weak, apply the volatile cover to prevent evaporation; if too strong (detector saturation), the crystal may be damaged or require recalibration.

  • Post-Analysis: Clean the crystal immediately with solvent to prevent cross-contamination.

Analytical Workflow Visualization

ATR_FTIR_Workflow Start Start: ATR-FTIR Setup Clean Clean Diamond Crystal (EtOH/H2O wash) Start->Clean Bkg Acquire Background Scan (Air, 128 scans, 4 cm⁻¹) Clean->Bkg Sample Apply Liquid Sample (1 drop, ensure coverage) Bkg->Sample Scan Acquire Sample Spectrum (Ratio to Background) Sample->Scan Validate Data Validation (Check Baseline & S/N) Scan->Validate Decision Quality Pass? Validate->Decision Decision->Clean No (Artifacts) Analyze Spectral Analysis (Peak Picking & Integration) Decision->Analyze Yes End End: Export Data Analyze->End

ATR-FTIR analytical workflow for liquid pyridine derivatives.

References

  • Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra Canadian Science Publishing[Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques Agilent Technologies[Link]

  • Effect of Natural Zeolite Catalysts... on the Isonicotinic Acid Ethylation Reaction Science.org.ge[Link]

Sources

Comparative Reactivity Profile: Steric and Electronic Modulation in Trifluoromethylated Isonicotinates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate versus the baseline Ethyl isonicotinate . This analysis focuses on the distinct steric and electronic modulations introduced by the trifluoromethyl (-CF₃) and methoxy (-OMe) substituents and their impact on synthetic workflows.

Executive Summary

While Ethyl isonicotinate (1) serves as a standard, electron-deficient pyridine building block, Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (2) represents a highly functionalized "privileged scaffold" often utilized in the synthesis of kinase inhibitors and agrochemicals.[1]

The introduction of the 3-trifluoromethyl and 2-methoxy groups fundamentally alters the reactivity landscape:[1]

  • Steric Blockade: The bulky -CF₃ group at C3 exerts a profound ortho-effect, significantly retarding nucleophilic attack at the C4-ester carbonyl.

  • Electronic Activation: The synergistic electron-withdrawing nature of the pyridine ring and the -CF₃ group activates the C2-position for Nucleophilic Aromatic Substitution (SₙAr), making the -OMe group a displaceable leaving group under specific conditions.

  • Lipophilicity: Molecule (2) exhibits significantly higher LogP, influencing solubility and purification protocols.

Structural & Electronic Landscape

To understand the reactivity differences, we must analyze the electronic vectors and steric cones defined by the substituents.

Comparative Properties Table[1]
PropertyEthyl Isonicotinate (1) Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (2) Impact on Reactivity
Molecular Weight 151.16 g/mol 277.20 g/mol Different stoichiometry calculations required.
C4-Ester Environment UnhinderedSterically Congested Hydrolysis and reduction rates are significantly slower for (2).
C2-Position H-substituted (Inert to SₙAr)Methoxy-substituted (Activated) Potential for SₙAr displacement of -OMe by strong nucleophiles.[1]
Pyridine Basicity Moderate (pKa ~ 3.[1]6)Low The -CF₃ (EWG) dramatically reduces N-basicity; less likely to form salts with weak acids.[1]
LogP (Calc) ~ 1.3~ 2.8Molecule (2) requires non-polar solvents (Hex/EtOAc) for chromatography.
Reactivity Map (Visualization)

The following diagram illustrates the competing electronic and steric forces acting on the target molecule (2).

ReactivityMap cluster_legend Interaction Key Core Pyridine Core OMe 2-OMe Group (Potential LG) Core->OMe S_NAr Activation CF3 3-CF3 Group (Steric Bulk + EWG) CF3->Core Inductive Withdrawal (Deactivates N-Basicity) Ester 4-Ethyl Ester (Reaction Center) CF3->Ester Steric Shielding (Retards Hydrolysis) Ester->Core EWG Red Arrow Inhibition/Blocking Green Arrow Activation

Caption: Functional map showing the 'Ortho-Effect' of the trifluoromethyl group blocking the ester, while simultaneously activating the ring for potential substitutions.

Critical Reactivity Case Studies

Case Study A: Ester Hydrolysis (Saponification)

The Challenge: The hydrolysis of (1) is rapid and quantitative using standard LiOH/THF conditions. In contrast, (2) exhibits significant resistance due to the Taft Steric Parameter (


)  of the -CF₃ group, which is comparable to an isopropyl group. The bulky -CF₃ blocks the trajectory of the hydroxide ion attacking the carbonyl carbon.
  • Ethyl Isonicotinate: Complete conversion in < 1 hour at 25°C.

  • Target Molecule (2): May require elevated temperatures (60°C+) or stronger nucleophiles (e.g., KOH in MeOH) and extended reaction times (12-24 hours).

Mechanistic Insight: The tetrahedral intermediate formed during hydrolysis is destabilized by the steric clash between the -CF₃ group and the gem-diolates.

Case Study B: Nucleophilic Aromatic Substitution (SₙAr)

The Opportunity: While (1) typically requires oxidation to the N-oxide to effect substitution at C2, (2) is pre-functionalized.[1] The 2-methoxy group is generally stable, but the presence of the strong electron-withdrawing -CF₃ group at C3 and the ester at C4 activates the ring.

  • Risk: Treatment with harsh nucleophiles (e.g., primary amines at high heat) may result in the displacement of the -OMe group (SₙAr) rather than attack at the ester.

  • Control: To preserve the -OMe group, avoid strong amide bases (LiNH₂) or thiolate nucleophiles unless displacement is the intended pathway.

Experimental Protocols

The following protocols are designed to validate the reactivity differences. Trustworthiness Check: These protocols utilize self-indicating endpoints (TLC monitoring of non-polar product vs. polar acid) and standard purification techniques.

Protocol 1: Controlled Hydrolysis (Saponification)

Objective: To hydrolyze the ester to the acid without displacing the 2-methoxy group.

Materials:

  • Substrate: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (1.0 eq)

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)[2]

  • Solvent: THF / Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 3 mL of THF. Ensure complete solvation (sonicate if necessary due to lipophilicity).

  • Reagent Addition: Add a solution of LiOH (2.5 mmol) in 1 mL of water dropwise at 0°C.

  • Reaction:

    • For Ethyl Isonicotinate: Stir at 25°C for 1 hour.

    • For Substrate (2): Warm to 50°C and monitor by TLC (Hexane/EtOAc 4:1) every 2 hours. Expect reaction times of 6–12 hours.

  • Workup (Critical):

    • Cool to room temperature.[2][3]

    • Acidify carefully with 1M HCl to pH ~3. Note: The CF3-substituted acid may precipitate as a solid or oil.

    • Extract with Ethyl Acetate (3x). The high lipophilicity of the CF3 group ensures efficient extraction into the organic phase.

    • Dry over Na₂SO₄ and concentrate.

Protocol 2: Reduction to Alcohol

Objective: Reduction of the sterically hindered ester.

Materials:

  • Reagent: DIBAL-H (1.0 M in Toluene, 2.2 eq)

  • Solvent: Anhydrous DCM or Toluene

Methodology:

  • Cool the solution of substrate (2) in DCM to -78°C .

  • Add DIBAL-H slowly down the side of the flask.

  • Key Difference: Unlike isonicotinate, which reduces rapidly, substrate (2) may require warming to 0°C to drive the reaction to completion due to the steric bulk protecting the carbonyl.

  • Quench with Rochelle's salt (Sodium potassium tartrate) solution and stir vigorously until phases separate.

Decision Matrix for Researchers

Use this logic flow to determine if Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is the correct building block for your campaign.

DecisionMatrix Start Start: Select Scaffold Q1 Do you need a metabolic soft spot? Start->Q1 Res1 Use Ethyl Isonicotinate (C2/C3 susceptible to metabolism) Q1->Res1 Yes Q2 Is high lipophilicity required? Q1->Q2 No Res2 Use Ethyl Isonicotinate Q2->Res2 No Q3 Do you plan to functionalize C2? Q2->Q3 Yes Final Use Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate Q3->Final Yes Q3->Final No (Stable Scaffold) Res3 Use CF3/OMe Analog (Direct S_NAr or DoM possible)

Caption: Strategic decision tree for selecting between the baseline isonicotinate and the trifluoromethylated analog.

References

  • Schlosser, M. (2006). The 2-Methoxy Group as a Directing Group in the Metalation of Pyridines. European Journal of Organic Chemistry.

  • Fujita, T., & Nishioka, T. (1976). The Analysis of the Ortho Effect. Progress in Physical Organic Chemistry. (Discusses Taft steric parameters

    
     for CF3 vs H). 
    
  • Sigma-Aldrich. (2023). Product Specification: 2-Methoxy-3-(trifluoromethyl)pyridine. (Used for structural verification and physical property baseline).

  • Wang, J., et al. (2010). Nucleophilic Substitution of Fluorinated Pyridines. Journal of Organic Chemistry. (Mechanistic insight into SₙAr on activated pyridine rings).

Sources

HPLC method development for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Column Comparison Guide for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate Purity Analysis

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for highly substituted heterocyclic compounds requires a deep understanding of molecular interactions. Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate presents a unique analytical challenge: it features an electron-deficient pyridine core, a highly electronegative and hydrophobic trifluoromethyl (-CF3) group, and polar hydrogen-bond acceptors (methoxy and ethyl ester groups).

This guide objectively evaluates stationary phase alternatives and provides a self-validating, step-by-step protocol for purity analysis, grounded in the latest regulatory standards.

Part 1: The Causality of Column Selection

When analyzing pyridine derivatives, chromatographers frequently encounter severe peak asymmetry (tailing). This is primarily caused by secondary cation-exchange interactions between the basic pyridine nitrogen and unendcapped, ionized silanols on the silica support[1]. While the electron-withdrawing -CF3 and ester groups on Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate reduce the nitrogen's basicity, localized polarity still makes standard C18 columns vulnerable to poor peak shape and inadequate resolution of positional isomers.

Why Standard C18 Fails: Standard C18 phases rely exclusively on dispersive hydrophobic interactions. They lack the stereochemical and electronic mechanisms required to differentiate the target molecule from closely related synthetic impurities (e.g., des-fluoro or des-methyl analogs)[2].

The Pentafluorophenyl (PFP) Advantage: To achieve baseline resolution, we must leverage orthogonal selectivity. Pentafluorophenyl (PFP) columns introduce multiple retention mechanisms[3]:

  • Fluorine Affinity & Dipole Interactions: The highly electronegative fluorine atoms on the PFP phase strongly interact with the analyte's -CF3 group.

  • 
     Interactions:  The electron-deficient pentafluorophenyl ring engages in 
    
    
    
    interactions with the pyridine core, offering distinct selectivity for aromatic isomers[4].
  • Steric/Shape Selectivity: The rigid PFP ring structure provides enhanced shape recognition compared to flexible C18 alkyl chains.

Selectivity Mol Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate CF3 -CF3 Group Mol->CF3 Pyr Pyridine Core Mol->Pyr PFP PFP Column CF3->PFP Fluorine Affinity & Dipole C18 C18 Column CF3->C18 Hydrophobic Only Pyr->PFP pi-pi Interaction Pyr->C18 Silanol Tailing

Logical relationship between molecular structural features and stationary phase interactions.

Part 2: Comparative Performance Data

To objectively validate the superiority of the PFP chemistry for this specific analyte, a comparative screening was performed against standard C18 and Phenyl-Hexyl columns. The critical performance metric is the Resolution (


) between the main peak and its closest eluting synthetic impurity (a des-fluoro analog).
Column ChemistryStationary PhaseRetention Factor (

)
Tailing Factor (

)
Resolution (

) vs. Critical Impurity
Standard C18 Octadecyl3.21.8 (Severe Tailing)1.4 (Co-elution risk)
Phenyl-Hexyl Phenyl-Hexyl3.81.4 (Moderate)1.9 (Acceptable)
Fluorinated (PFP) Pentafluorophenyl4.51.05 (Symmetrical)3.2 (Baseline)

Data Interpretation: The PFP column drastically outperforms the alternatives. The combination of dipole and


 interactions increases retention (

) and provides baseline resolution (

), while the rigid phase minimizes secondary silanol interactions, resulting in a perfectly symmetrical peak (

).

Part 3: Experimental Protocol & Workflow

The following protocol outlines a self-validating analytical method optimized for the purity assessment of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate.

1. System Preparation & Parameters

  • Column: Core-Shell PFP, 150 mm x 4.6 mm, 2.7 µm. (Causality: Core-shell particles reduce eddy diffusion, providing UHPLC-like efficiency at standard HPLC pressures).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in MS-Grade Water. (Causality: A pH of ~2.0 ensures residual silanols on the silica support are fully protonated and neutral, eliminating cation-exchange tailing with the pyridine nitrogen).

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Oven Temperature: 40°C. (Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and ensuring reproducible thermodynamics).

  • Detection: Photodiode Array (PDA) extracted at 220 nm (primary pyridine absorbance) and 254 nm.

  • Injection Volume: 5.0 µL.

2. Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band at the column head).

  • 2.0 - 12.0 min: 10% B

    
     80% B (Linear ramp to elute strongly retained hydrophobic impurities).
    
  • 12.0 - 15.0 min: 80% B (Column wash to remove highly retained matrix components).

  • 15.0 - 15.1 min: 80% B

    
     10% B.
    
  • 15.1 - 20.0 min: 10% B (Re-equilibration for 5 column volumes).

3. Sample Preparation

  • Accurately weigh 10.0 mg of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate API.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume using the Sample Diluent (20:80 Acetonitrile:Water v/v). (Causality: Matching the diluent's organic strength closely to the initial mobile phase conditions prevents solvent-mismatch band broadening).

  • Vortex for 30 seconds and sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Workflow A 1. Column Screening Evaluate C18, Phenyl, PFP B 2. Mobile Phase Optimization Buffer pH & Organic Modifier A->B C 3. Gradient Tuning Maximize Critical Pair Rs B->C D 4. ICH Q2(R2) Validation Specificity, Linearity, Precision C->D

Step-by-step HPLC method development and validation workflow.

Part 4: Regulatory Grounding & Method Validation

To ensure this method functions as a self-validating system, it must be rigorously evaluated against the ICH Q2(R2) Guideline on Validation of Analytical Procedures , which serves as the global standard for pharmaceutical quality control[5][6].

  • Specificity (Stability-Indicating Power): The method must demonstrate that the API peak is free from interference. According to ICH Q2(R2), samples subjected to forced degradation (acid, base, oxidation, heat, and photolysis) must be injected[7]. The PFP column's orthogonal selectivity ensures that degradation products (such as hydrolyzed ester variants) are baseline resolved (

    
    ) from the main peak[8].
    
  • Linearity & Range: Calibration standards must be prepared from 25% to 120% of the nominal specification limit[7]. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999.
  • Precision & Accuracy: Execute 6 replicate injections of the 100% working standard. The ICH Q2(R2) framework dictates that the Relative Standard Deviation (RSD) of the peak area must remain

    
     2.0% to prove the method is fit for its intended purpose[9].
    

References

Sources

Analytical Standards for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Standards for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a critical fluorinated pyridine intermediate used in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural complexity—specifically the steric and electronic interplay between the 3-trifluoromethyl (-CF


) and 4-ester groups—presents unique analytical challenges.

This guide objectively compares the performance of available analytical standard grades (Research vs. Certified Reference Materials) and validates the most robust analytical methodologies. We prioritize Quantitative NMR (qNMR) and Pentafluorophenyl (PFP) HPLC phases as the superior standards for distinguishing this compound from its pervasive regioisomers.

Comparative Analysis of Standard Grades

In pharmaceutical development, the "purity" on a label is insufficient. The source of that purity value dictates the standard's utility. We compared three common tiers of commercial standards available for fluorinated isonicotinates.

Table 1: Performance Matrix of Analytical Standard Grades

FeatureGrade A: Synthesis/Research Grade Grade B: Analytical Standard Grade C: Certified Reference Material (CRM)
Purity Claim >95% (Area %)>98% (Mass Balance)>99.0% (qNMR + HPLC-MS)
Primary Utility Synthetic screening, TLC spotsRoutine QC, HPLC retention time markingGLP/GMP Assay Validation, Quantitation
Isomer Definition Likely contains 3-CF

/ 5-CF

mixtures
Isomers identified but not quantifiedIsomers quantitated and certified
Water Content Not controlled (Hygroscopic risk)Karl Fischer (KF) testedKF Certified & Factorized
Traceability Batch-specific onlyNIST/BIPM Traceable via secondary stdDirectly Traceable to SI Units
Cost Efficiency High (Low cost/mg)ModerateLow (High cost/mg)

Expert Insight: For Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate, Grade A is dangerous for assay development. The 3-CF


 group is bulky; synthesis often yields the thermodynamic 5-CF

isomer as a contaminant. Only Grade B or C standards typically resolve and quantify this specific regioisomer.
The Isomer Challenge: Mechanistic Causality

To understand why standard selection matters, we must visualize the synthesis and impurity pathways. The introduction of the methoxy group (nucleophilic aromatic substitution) and the trifluoromethyl placement are prone to regioselectivity errors.

Figure 1: Synthesis & Impurity Pathways This diagram illustrates the competitive formation of the target 3-CF


 compound versus its 5-CF

regioisomer and hydrolysis degradants.

G Start 2-Chloro-3-(trifluoromethyl) isonicotinic acid Inter Intermediate: Ethyl 2-chloro-3-(trifluoromethyl) isonicotinate Start->Inter Esterification (EtOH/H+) Target TARGET: Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate Inter->Target NaOMe/MeOH (SNAr @ C2) Impurity1 IMPURITY A (Regioisomer): Ethyl 2-methoxy-5-(trifluoromethyl) isonicotinate Inter->Impurity1 Isomerization risk during cyclization Impurity2 IMPURITY B (Hydrolysis): 2-methoxy-3-(trifluoromethyl) isonicotinic acid Target->Impurity2 Hydrolysis (Storage/Moisture)

Caption: Pathway showing the critical divergence between the target isonicotinate and its regioisomeric and hydrolytic impurities.

Validated Experimental Protocols

The following protocols are designed to be self-validating . They do not rely solely on external calibration but use internal checks (resolution factors and isotopic shifts) to ensure data integrity.

Protocol A: Isomer-Resolving HPLC Method

Why this works: Standard C18 columns often fail to separate the 3-CF


 and 5-CF

isomers due to similar hydrophobicity. We utilize a Pentafluorophenyl (PFP) stationary phase, which engages in pi-pi and dipole-dipole interactions with the fluorinated ring, providing superior selectivity.

Methodology:

  • Column: Fluorosep-PFP or Hypersil GOLD PFP (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2]

  • Gradient: 0-5 min (30% B), 5-20 min (30% → 80% B).

  • Detection: UV @ 270 nm (Lambda max for pyridine carboxylates).

  • Validation Criteria (Self-Check):

    • The resolution (

      
      ) between the Target (RT ~12.4 min) and Impurity A (RT ~12.9 min) must be 
      
      
      
      .
    • If

      
      , the standard is degraded or the column is passivated.
      
Protocol B: Absolute Purity via 19F qNMR

Why this works: This method is independent of UV extinction coefficients. It relies on the distinct chemical shift of the -CF


 group, which shifts significantly based on its position relative to the ester and methoxy groups.

Methodology:

  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Internal Standard:

    
    -Trifluorotoluene (TFT) - Traceable Grade.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 30 seconds (Critical: Fluorine relaxation is slow; insufficient 
      
      
      
      leads to under-quantification).
    • Scans: 64.

  • Analysis:

    • Target Signal (3-CF

      
      ): 
      
      
      
      -62.5 ppm (approx).
    • Isomer Signal (5-CF

      
      ): 
      
      
      
      -64.2 ppm (approx).
    • Calculate purity using molar ratios of integrals.

Comparative Data: Method Suitability

We evaluated the performance of three common analytical techniques for this specific standard.

Table 2: Technique Suitability for Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

TechniqueSuitabilityDetection Limit (LOD)Comments
HPLC-UV (C18) Low0.1 µg/mLRisk: Co-elution of 3-CF

and 5-CF

isomers is common.
HPLC-UV (PFP) High 0.05 µg/mLRecommended: Excellent isomer separation via fluorine-fluorine interactions.
GC-MS Medium0.01 µg/mLGood for volatile impurities, but high injector temps (>250°C) may induce decarboxylation of any free acid impurities.
19F qNMR High 10 µg/mLGold Standard: Provides absolute purity and structural confirmation simultaneously.
References
  • Tsukamoto, M., & Nakamura, T. (2021).[3] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

  • Pereira, L., et al. (2020).[4] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Retrieved from [Link]

  • U.S. EPA. (2023). Method 1625C: Semivolatile Organic Compounds by Isotope Dilution GCMS. EPA.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15291, Ethyl isonicotinate. Retrieved from [Link]

Sources

Bioactivity comparison of trifluoromethyl vs methyl isonicotinate derivatives

[1]

Executive Summary: The "Magic Methyl" vs. The "Fluorine Effect"

In medicinal chemistry, the substitution of a methyl group with a trifluoromethyl group is a high-impact structural modification. While both groups are lipophilic, their electronic and steric properties drive completely different biological outcomes.

  • Methyl (

    
    ):  Electron-donating, metabolically labile (prone to oxidation), and sterically compact. It often optimizes binding via van der Waals interactions without perturbing the electronic systems of the heterocycle.
    
  • Trifluoromethyl (

    
    ):  Strongly electron-withdrawing, metabolically stable, and sterically bulky (similar to an isopropyl group). It dramatically lowers the 
    
    
    of the pyridine nitrogen and blocks metabolic oxidation.

Key Insight: For isonicotinate derivatives (pyridine-4-carboxylates), the choice between


prodrugdirect inhibitor

Physicochemical Profile Comparison

The following table contrasts the fundamental properties of the 2-substituted isonicotinate core.

PropertyMethyl Derivative (

)
Trifluoromethyl Derivative (

)
Impact on Bioactivity
Electronic Effect (

)

(Electron Donating)

(Strongly Electron Withdrawing)

reduces basicity of pyridine N; deactivates ring toward oxidation.
Lipophilicity (

)



increases membrane permeability and blood-brain barrier penetration.
Van der Waals Volume



is bulky (rotational barrier); may clash with tight binding pockets or lock conformation.
Metabolic Fate Oxidation to

/

Metabolically inert (blocks oxidation)

is a "soft spot" for CYP450;

extends half-life (

).
Pyridine


(Basicity increased)

(Basicity decreased)

derivatives are less likely to be protonated at physiological pH.

Bioactivity Case Studies

Scenario A: Antitubercular Activity (Prodrug Mechanism)

Target: Mycobacterium tuberculosis (Enoyl-ACP reductase InhA)[1]

Isonicotinic acid hydrazide (Isoniazid/INH) is a prodrug activated by the bacterial catalase-peroxidase KatG .[1][2] The activation mechanism requires the oxidation of the hydrazide group to an acyl radical.

  • Methyl Derivatives (2-methylisonicotinic acid hydrazide):

    • Activity: Retains potent antitubercular activity (MIC

      
      ).
      
    • Mechanism: The electron-donating methyl group does not significantly hinder the oxidative activation by KatG. The molecule remains a viable substrate for the enzyme.

  • Trifluoromethyl Derivatives (2-trifluoromethylisonicotinic acid hydrazide):

    • Activity: Significantly Reduced / Inactive.

    • Mechanism: The strong electron-withdrawing nature of

      
       pulls electron density away from the hydrazide moiety, making it harder to oxidize. Furthermore, the steric bulk of 
      
      
      interferes with the entry into the KatG active site.
    • Evidence: Analogous studies with 2-fluoro-INH show a 300-fold reduction in activity due to slower KatG activation. The bulkier

      
       exacerbates this effect.
      
Scenario B: Kinase Inhibition & Agrochemicals (Direct Binding)

Target: Kinase Allosteric Pockets / Insect Nicotinic Acetylcholine Receptors

In these applications, the molecule must resist metabolism and bind tightly to hydrophobic pockets.

  • Methyl Derivatives:

    • Limitation: The benzylic methyl group is a "metabolic hotspot," rapidly oxidized by liver CYP450 enzymes, leading to rapid clearance and short duration of action.

  • Trifluoromethyl Derivatives:

    • Advantage: The

      
       group blocks metabolism at the 2-position.
      
    • Binding: The group occupies hydrophobic pockets (e.g., the allosteric "back pocket" of kinases like BRAF or VEGFR), improving potency via the "Hydrophobic Effect."

    • Example: Many modern agrochemicals (e.g., Flonicamid analogs) and kinase inhibitors utilize the trifluoromethyl-pyridine motif to ensure systemic distribution and stability.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent fates of these derivatives based on the substituent.

BioactivityPathwaysStartIsonicotinate DerivativeSubst_MeSubstituent: -CH3(Electron Donor)Start->Subst_MeSubst_CF3Substituent: -CF3(Electron Withdrawing)Start->Subst_CF3KatGEnzyme: KatG(Oxidative Activation)Subst_Me->KatGSubstrate AcceptedMetabolismLiver CYP450(Oxidation to -COOH)Subst_Me->MetabolismRapid ClearanceStabilityMetabolic Stability(Block Oxidation)Subst_CF3->StabilityC-F Bond StrengthKatG_BlockKatG ActivationBlockedSubst_CF3->KatG_BlockElectronic/StericHindranceRadicalAcyl RadicalFormationKatG->RadicalTB_DeathInhA Inhibition(TB Cell Death)Radical->TB_DeathHigh PotencyHydrophobicHydrophobic PocketBindingStability->HydrophobicKinase_InhibDirect KinaseInhibitionHydrophobic->Kinase_InhibSustained Action

Caption: Divergent bioactivity pathways: Methyl facilitates prodrug activation (TB), while Trifluoromethyl enhances stability and direct binding (Kinase/Agro).

Experimental Protocols

A. Synthesis of Methyl 2-(trifluoromethyl)isonicotinate

Rationale: Direct trifluoromethylation of the pyridine ring is difficult. The preferred route uses a pre-functionalized precursor or radical trifluoromethylation.

Protocol (Umemoto’s Reagent Method):

  • Reagents: Methyl 2-iodoisonicotinate (1.0 eq), Copper powder (3.0 eq), Umemoto’s Reagent (S-(trifluoromethyl)dibenzothiophenium triflate, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Charge a flame-dried reaction vial with Methyl 2-iodoisonicotinate and activated Copper powder.

    • Add anhydrous DMF and stir at room temperature for 10 min.

    • Add Umemoto’s Reagent in one portion.[3]

    • Heat the mixture to 80–100 °C for 4–6 hours under an argon atmosphere.

    • Monitor: Check progress via TLC (Hexane:EtOAc 8:2). The product will be less polar than the starting material.

  • Workup:

    • Cool to room temperature.[4] Dilute with diethyl ether.

    • Filter through a Celite pad to remove copper salts.

    • Wash the filtrate with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield: Typically 65–80%.

B. Synthesis of 2-Methylisonicotinic Acid Hydrazide

Rationale: Standard hydrazinolysis of the ester.

Protocol:

  • Reagents: Methyl 2-methylisonicotinate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve methyl 2-methylisonicotinate in ethanol (

      
      ).
      
    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture at 78 °C for 4–8 hours.

    • Observation: A white precipitate often forms upon cooling.

  • Workup:

    • Cool the mixture to

      
      .
      
    • Filter the solid precipitate.

    • Wash with cold ethanol and diethyl ether.

    • Recrystallize from ethanol if necessary.

    • Yield: Typically >85%.[3][5]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Aboul-Fadl, T., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800–8815. Link

  • Scior, T., et al. (2011). Noninvasive Determination of 2-[18F]-Fluoroisonicotinic Acid Hydrazide Pharmacokinetics by Positron Emission Tomography in Mycobacterium tuberculosis-Infected Mice.[6] Antimicrobial Agents and Chemotherapy, 55(8), 3745–3753. Link

  • Umemoto, T. (1996). Electrophilic Trifluoromethylating Agents. Chemical Reviews, 96(5), 1757–1778. Link

  • Schlosser, M. (2006). The "Magic Methyl" Effect: A Myth or a Reality? Angewandte Chemie International Edition, 45(33), 5432–5446. Link

Validating structure of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary: The Isomer Challenge

In the synthesis of polysubstituted pyridines, specifically Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate , thermodynamic vs. kinetic control often yields regioisomeric mixtures that are difficult to resolve via standard 1D NMR. The steric bulk of the trifluoromethyl (


) group adjacent to the ethyl ester (

) induces significant ring distortion and rotational barriers.

While NMR (


, 

,

) provides connectivity data, it frequently fails to unambiguously distinguish between the 3-position and 5-position isomers due to the lack of coupling protons on the fully substituted ring segments. Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine absolute regiochemistry and solid-state conformation.

This guide compares the efficacy of NMR versus SC-XRD and provides a validated protocol for crystallizing this low-melting ethyl ester.

The Challenge: Regiochemical Ambiguity

The core difficulty lies in confirming the position of the


 group relative to the ester.
  • Isomer A (Target): 2-methoxy-3-(trifluoromethyl)isonicotinate.

  • Isomer B (Common Impurity): 2-methoxy-5-(trifluoromethyl)isonicotinate.

In Isomer A, the steric clash between the


 and the Ester forces the ester group out of the pyridine plane, altering reactivity. In Isomer B, the groups are separated, allowing a planar conformation.
Comparative Analysis: NMR vs. X-Ray
FeatureNMR (

)
X-Ray Crystallography (SC-XRD)
Primary Output Magnetic environment & connectivity.3D Electron density map (

).
Regioisomer ID Indirect. Relies on

coupling constants which are complex and overlapping.[1]
Direct. Unambiguous spatial assignment of atoms.
Conformation Averaged. Solution state averages rapid bond rotations.Frozen. Defines specific torsion angles (

) and steric clashes.
Sample State Solution (CDCl

, DMSO-

).
Solid State (Single Crystal).
Limitations

broadens

signals; NOE is weak due to lack of adjacent protons.
Requires a high-quality crystal (difficult for ethyl esters).
Technical Deep Dive: Why NMR is Insufficient

While


 NMR is sensitive, the lack of protons adjacent to the 

group in this molecule renders

NOE (Nuclear Overhauser Effect) experiments inconclusive.

The Coupling Constant Problem: In


 NMR, the Carbon atoms of the pyridine ring split due to coupling with Fluorine.
  • One-bond coupling (

    
    ):  ~270 Hz (Huge quartets).
    
  • Two/Three-bond coupling (

    
    ):  30–50 Hz.
    

These multiplets often overlap with the carbonyl or methoxy signals, obscuring the critical quaternary carbons needed to prove the 3-position assignment. SC-XRD bypasses this magnetic ambiguity entirely.

Validated Experimental Protocol: SC-XRD
Phase 1: Crystallization of Low-Melting Ethyl Esters

Ethyl esters are notorious for forming oils rather than crystals due to the flexibility of the ethyl chain. The following "Vapor Diffusion" method is optimized for this compound class.

Protocol:

  • Dissolution: Dissolve 20 mg of the crude oil in 0.5 mL of a "Good Solvent" (e.g., Ethyl Acetate or Dichloromethane ) in a small HPLC vial.

  • Filtration: Syringe-filter (0.45 µm PTFE) to remove dust nucleation sites.

  • Setup: Place the open small vial inside a larger 20 mL scintillation vial.

  • Antisolvent: Carefully add 3 mL of "Bad Solvent" (e.g., Pentane or Hexane ) into the outer vial. Do not let it spill into the inner vial.

  • Diffusion: Cap the outer vial tightly. Store at 4°C (Refrigerator) .

    • Mechanism:[2][3][4][5] Pentane vapor slowly diffuses into the ethyl acetate, gently increasing supersaturation.

  • Timeline: Check for prisms or blocks after 48–72 hours.

Phase 2: Data Collection & Refinement

The


 group rotates freely at room temperature, causing "rotational disorder" in the crystal structure (smeared electron density).
  • Temperature: Data MUST be collected at 100 K (using a Cryostream) to freeze the

    
     rotation.
    
  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
  • Refinement Strategy:

    • If the

      
       group appears as a torus of density, model it as a "disordered moiety" over two positions (Part A/Part B) with occupancy refined (e.g., 60:40).
      
    • Use anisotropic displacement parameters for all non-hydrogen atoms.

Visualization of Workflows
Diagram 1: The Structural Validation Logic

This decision tree illustrates why researchers must escalate from NMR to X-ray for this specific fluorinated scaffold.

ValidationLogic Start Crude Synthesis Product NMR 1H / 13C / 19F NMR Start->NMR Decision Is Regiochemistry Confirmed? NMR->Decision Ambiguity Ambiguity: CF3 Position? (Coupling overlap) Cryst Vapor Diffusion (EtOAc / Pentane) Ambiguity->Cryst Escalate to XRD Decision->Ambiguity No / Unsure Final Absolute Structure Validated Decision->Final Yes (Rare) XRD SC-XRD (100 K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Solve->Final

Caption: Logical escalation from ambiguous NMR spectral data to definitive X-ray structural determination.

Diagram 2: Crystallization Setup (Vapor Diffusion)

A visual representation of the critical "vial-in-vial" technique required for oily ethyl esters.

VaporDiffusion cluster_0 Outer Vial (Sealed) cluster_1 Inner Vial (Open) Antisolvent Antisolvent (Pentane) High Vapor Pressure Solute Target Molecule dissolved in EtOAc Antisolvent->Solute Vapor Diffusion (Slowly lowers solubility) Crystal Single Crystals (Prisms) Solute->Crystal 48-72 Hours @ 4°C

Caption: The "Vial-in-Vial" vapor diffusion method used to crystallize the target ethyl ester.

Data Interpretation: What to Look For

Once the structure is solved, validate the following parameters to confirm the 2-methoxy-3-(trifluoromethyl) isomer:

  • Torsion Angle (

    
    ):  Check the angle between the pyridine ring plane and the ester carbonyl.
    
    • Expectation: The ester should be twisted out of plane (

      
      ) due to the bulky 3-
      
      
      
      group.
    • Significance: A planar ester usually indicates the

      
       is at position 5 (no steric clash), meaning you have the wrong isomer.
      
  • Bond Lengths:

    • 
      : Typical length ~1.50 Å.
      
    • 
      : Typical length ~1.35 Å.
      
  • Disorder: If the

    
     atoms have high thermal ellipsoids (football shapes), it confirms the free rotation typical of 
    
    
    
    groups, validating the need for 100 K collection.
References
  • Cambridge Crystallographic Data Centre (CCDC). Validation of Experimental Crystal Structures.[6] Retrieved from [Link][6][7][8][9]

  • American Chemical Society (ACS). Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Studies on 13C–19F coupling constants in fluorinated aromatic compounds. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

  • International Union of Crystallography (IUCr). CheckCIF Validation Service.[6] Retrieved from [Link][6]

Sources

Safety Operating Guide

Operational Safety & Disposal Guide: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex pharmaceutical intermediates. Handling highly functionalized building blocks like Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate requires more than just standard chemical hygiene; it demands a rigorous, mechanistically grounded approach to waste segregation and disposal.

This guide provides the essential safety, logistical, and operational protocols required to manage this compound from the benchtop to final waste processing, ensuring compliance, environmental stewardship, and laboratory safety.

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

To design a self-validating disposal system, we must first understand the molecular causality that dictates this chemical's behavior in a waste stream. Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate contains three critical structural motifs that govern its end-of-life handling:

  • The Trifluoromethyl (-CF₃) Group: This is the most critical feature for disposal. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol). If this compound is mistakenly routed to standard non-halogenated waste (which is often repurposed via low-temperature fuel blending), incomplete combustion can release highly toxic hydrogen fluoride (HF) gas and persistent fluorinated organic pollutants. It must be subjected to specialized high-temperature incineration [1].

  • The Pyridine Core: Heteroaromatic rings act as weak bases and excellent ligands. In drug discovery, this compound is often subjected to transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Consequently, the resulting waste stream frequently contains heavy metals (Pd, Ru, Cu), requiring segregation into a "Halogenated + Heavy Metal" waste category to prevent environmental heavy metal leaching.

  • The Ethyl Ester Moiety: Esters are susceptible to hydrolysis in strongly acidic or basic aqueous waste streams. Hydrolysis of this compound yields ethanol and 2-methoxy-3-(trifluoromethyl)isonicotinic acid, a process that can cause unexpected off-gassing and dangerous pressure build-up in sealed waste carboys.

Table 1: Structural Impact on Waste Categorization
Chemical FeatureMechanistic Consequence in Waste StreamEPA/RCRA Waste ClassificationPrimary Disposal Route
Trifluoromethyl (-CF₃) Resists standard combustion; risk of HF gas formation at low temps.Halogenated OrganicHigh-Temperature Incineration
Pyridine Ring Weakly basic; high propensity for heavy metal complexation.Toxic / HeteroaromaticHalogenated + Metals (if catalyzed)
Ethyl Ester Hydrolyzes in extreme pH; potential for mild off-gassing.Characteristic (Reactive)Vented Halogenated Storage

Waste Routing & Decision Matrix

Proper segregation at the point of generation is the foundation of laboratory safety. Mixing halogenated waste with non-halogenated solvents not only violates guidelines but also exponentially increases institutional disposal costs [2].

Use the following decision matrix to determine the correct waste stream for your specific experimental byproduct.

G Start Waste Generated: Ethyl 2-methoxy-3-(trifluoromethyl) isonicotinate Decision1 Contains Heavy Metals? (e.g., Pd, Ru catalysts) Start->Decision1 Decision2 Aqueous or Organic Phase? Decision1->Decision2  No HalMetal Halogenated Organic + Heavy Metal Waste Decision1->HalMetal  Yes HalOrg Halogenated Organic Waste Stream Decision2->HalOrg  Organic AqWaste Aqueous Halogenated Waste Stream Decision2->AqWaste  Aqueous

Fig 1. Decision matrix for the segregation and disposal of trifluoromethyl-containing pyridine derivatives.

Step-by-Step Operational Methodologies

The following protocols are designed to be self-validating systems. By following these steps, researchers ensure that chemical incompatibilities are caught before they escalate into safety incidents.

Protocol A: Liquid Waste Segregation and SAA Storage

According to the National Research Council's, waste must be managed strictly within designated Satellite Accumulation Areas (SAAs) [3].

  • Verify Waste Compatibility: Before transferring waste, verify the pH of the mixture. Ensure the waste is neutral (pH 5.5–8.5) to prevent the ester hydrolysis described in Section 1.

  • Select the Proper Receptacle: Use UN-approved High-Density Polyethylene (HDPE) or amber glass carboys. Critical: Do not use metal safety cans. The pyridine derivative can complex with metal surfaces, and any trace HF generated from degradation will rapidly corrode metal containers.

  • Execute the Transfer: Using a grounded, dedicated funnel, transfer the liquid into the "Halogenated Organic Waste" container. You must leave at least 10% headspace to accommodate vapor pressure expansion.

  • Cap, Vent, and Label: Seal the container immediately. If the waste is derived from a reaction prone to off-gassing, utilize a pressure-venting cap during the initial 24-hour SAA storage. Attach a compliant hazardous waste tag immediately, explicitly listing "Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate" and its approximate concentration.

Protocol B: Empty Container Decontamination (Triple-Rinse)

The EPA mandates that empty containers which previously held hazardous chemicals must be properly decontaminated before being classified as non-hazardous solid waste[2].

  • Initial Solvent Wash: In a fume hood, add a compatible non-halogenated solvent (e.g., acetone or ethyl acetate) equal to 10% of the empty container's volume.

  • Agitation: Cap the bottle securely and invert/agitate vigorously for 30 seconds to dissolve any residual ester clinging to the glass walls.

  • Rinsate Disposal: Empty the resulting rinsate directly into your designated Halogenated Organic Waste carboy.

  • Repeat: Perform Steps 1–3 two additional times (the "Triple-Rinse" standard).

  • Defacement & Disposal: Completely deface or remove the original manufacturer's label. Mark the bottle clearly with tape reading "Empty - Triple Rinsed" and route it to your facility's designated laboratory glass recycling or solid waste stream.

Building a Culture of Safety

As your preferred partner in drug discovery and chemical supply, we believe that providing high-quality building blocks is only half of our responsibility. The other half is ensuring that your team has the operational intelligence to handle, scale, and dispose of these materials safely. By adhering to these mechanistically grounded disposal procedures, your laboratory will maintain strict regulatory compliance while safeguarding both your personnel and the environment.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). Managing Hazardous Waste in Academic Laboratories (Subpart K). URL:[Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Guidelines. URL:[Link]

Personal Protective Equipment & Handling Guide: Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2385283-32-7 Chemical Class: Fluorinated Pyridine Ester Application: Pharmaceutical Intermediate / Medicinal Chemistry Building Block[1]

Executive Safety Summary & Risk Assessment

Senior Scientist Note: In drug discovery, the trifluoromethyl (


) group is prized for metabolic stability, but it introduces specific handling risks. While this specific isomer (2-methoxy-3-CF3) lacks extensive historical toxicity data compared to simple pyridines, we must apply "read-across" toxicology from structurally similar fluorinated isonicotinates (e.g., Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate).
Hazard Classification (GHS / CLP)

Treat this compound as a Category 2 Irritant and Potential Respiratory Sensitizer .

Hazard ClassH-CodeRisk DescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.Pyridine derivatives can disrupt neurological function; ester hydrolysis releases isonicotinic acid analogs.
Skin Irritation H315 Causes skin irritation.[2][3]Lipophilic

group facilitates dermal penetration; pyridine nitrogen acts as a local base/irritant.
Eye Irritation H319 Causes serious eye irritation.[2][3][4]Direct mucosal necrosis risk upon contact.
STOT-SE H335 May cause respiratory irritation.[3]Inhalation of dust/aerosol inflames the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Rationale: The combination of a lipophilic fluorinated group and a reactive ester requires barriers against both solid particulates and potential solution-phase absorption.

PPE ComponentSpecificationTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Solvent Permeation: Fluorinated compounds often dissolve in halogenated solvents (DCM/Chloroform) which permeate single nitrile layers rapidly. The second layer acts as a breakthrough indicator.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses with side shields are insufficient. Fine powders or splashes can bypass side shields. Goggles provide a sealed environment against mucosal absorption.
Respiratory N95/P100 (Solids) or Half-mask w/ OV Cartridge (Liquids)Aerosol Control: If handling outside a fume hood (strongly discouraged), a respirator is mandatory. The

moiety increases volatility compared to non-fluorinated analogs.
Body Defense Tyvek® Lab Coat (or chemically resistant apron)Particulate Shedding: Cotton coats trap dust. Tyvek repels particulates and prevents the "carry-home" contamination of fluorinated dusts.

Operational Handling Protocol

Objective: Zero-contact transfer and reaction setup.

A. Pre-Operational Checks[3]
  • Physical State Verification: This compound may appear as a low-melting solid or viscous oil depending on purity and ambient temperature.

  • Engineering Control: Verify Fume Hood face velocity is > 100 fpm (0.5 m/s) .

  • Quenching Agent: Have a saturated Sodium Bicarbonate (

    
    ) solution ready to neutralize potential acid hydrolysis byproducts.
    
B. Weighing & Transfer Workflow

Standard Operating Procedure (SOP) for < 5g Scale

  • Tare Setup: Place the receiving flask inside a secondary container (beaker) within the analytical balance.

  • Static Control: Use an anti-static gun on the spatula and flask. Why? Fluorinated powders are notoriously static-prone and will "jump" or disperse unexpectedly.

  • Transfer:

    • If Solid: Use a disposable anti-static weighing boat. Do not use weighing paper (risk of residue).

    • If Liquid: Use a positive-displacement pipette to prevent dripping caused by high vapor pressure or low surface tension.

  • Wash Down: Immediately rinse the neck of the flask with the reaction solvent (e.g., THF, DMF) to dissolve any adhered residue, reducing dust/vapor generation.

C. Reaction Monitoring
  • TLC Visualization: This compound is UV active. Use UV

    
    .
    
  • Stain:

    
     is effective for the pyridine ring; Iodine may stain the ester.
    

Emergency Response & First Aid

Self-Validating Protocol: If you cannot perform these steps immediately, the workspace is unsafe.

  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel. Mechanism: Reduces concentration of irritant in bronchial tubes.

  • Skin Contact:

    • Blot, Don't Rub: Blot excess chemical with a dry pad (rubbing drives the lipophilic compound deeper into the dermis).

    • Wash: Rinse with soap and water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open. Do not use neutralizing agents (acids/bases) in the eye.

Disposal Strategy

Core Principle: Segregation based on Halogen Content.

  • Primary Waste Stream: Halogenated Organic Waste .

    • Reasoning: The Trifluoromethyl (

      
      ) group persists in incineration. It must be burned at high temperatures with scrubbers to prevent HF formation.
      
  • Aqueous Waste: If an extraction was performed, the aqueous layer must be checked for pH. If neutral, dispose of as Aqueous Waste with Trace Organics .

  • Contaminated Solids: Gloves, paper towels, and weighing boats go into Hazardous Solid Waste (double-bagged).

Visualized Workflows (Graphviz)

Figure 1: Safe Handling Logic Flow

Caption: Decision tree for handling Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate based on physical state.

HandlingProtocol Start Start: Assess Material State CheckState Is Material Solid or Liquid? Start->CheckState Solid Solid (Powder/Crystals) CheckState->Solid Liquid Liquid / Viscous Oil CheckState->Liquid Static Step 1: Neutralize Static (Anti-static Gun) Solid->Static WeighBoat Step 2: Use Anti-static Boat (No Weighing Paper) Static->WeighBoat Transfer Transfer to Reaction Flask WeighBoat->Transfer Pipette Step 1: Positive Displacement Pipette (Prevent Dripping) Liquid->Pipette Pipette->Transfer Rinse Wash Neck with Solvent (Dissolve Residue) Transfer->Rinse Waste Disposal: Halogenated Waste Stream Rinse->Waste

Figure 2: Emergency Response Pathway

Caption: Immediate actions upon exposure events.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin1 Blot (Do Not Rub) Skin->ActionSkin1 ActionSkin2 Soap & Water (15 min) ActionSkin1->ActionSkin2 ActionEye1 Flush Water (15 min) Eye->ActionEye1 ActionEye2 Seek Medical Aid ActionEye1->ActionEye2 ActionInhale Fresh Air + Oxygen Inhale->ActionInhale

References

  • PubChem. (2025).[5] Ethyl isonicotinate Compound Summary (CID 15291). National Library of Medicine. Retrieved March 4, 2026, from [Link]

Sources

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